molecular formula C10H14N2O B172214 1-(Pyridin-2-yl)piperidin-4-ol CAS No. 199117-78-7

1-(Pyridin-2-yl)piperidin-4-ol

Cat. No.: B172214
CAS No.: 199117-78-7
M. Wt: 178.23 g/mol
InChI Key: UCNPUVAHPJTRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-2-yl)piperidin-4-ol is a chemical compound of significant interest in medicinal chemistry and drug discovery, primarily due to its piperidine scaffold. The piperidine ring is a fundamental building block in the pharmaceutical industry, present in more than twenty classes of therapeutics . This specific derivative, incorporating a pyridin-2-yl moiety, serves as a versatile precursor or intermediate for synthesizing more complex molecules with potential biological activity. Piperidine derivatives are extensively investigated for their applications in central nervous system (CNS) drug development. For instance, structurally related 4-hydroxypiperidine compounds are key components in the synthesis of potent and selective non-imidazole Histamine H3 receptor antagonists . The H3 receptor is a pre-synaptic autoreceptor that modulates the release of various neurotransmitters, making it a promising target for treating neurological disorders such as narcolepsy, Alzheimer's disease, and attention-deficit hyperactivity disorder (ADHD) . Furthermore, the piperidine structure is a common feature in compounds evaluated as PET tracers for imaging brain enzymes like cholesterol 24-hydroxylase (CH24H), which is implicated in neurodegenerative diseases . The 4-hydroxy-piperidine subunit also appears in the structural framework of various antifungal agents, particularly those inhibiting ergosterol biosynthesis in yeasts and molds, highlighting the broad utility of this chemical motif in developing new therapeutic agents . As such, this compound provides researchers with a valuable starting point for the design and synthesis of novel bioactive molecules targeting a wide spectrum of diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-2-ylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-9-4-7-12(8-5-9)10-3-1-2-6-11-10/h1-3,6,9,13H,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNPUVAHPJTRPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442376
Record name 1-(pyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199117-78-7
Record name 1-(pyridin-2-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(Pyridin-2-yl)piperidin-4-ol. This molecule is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the piperidine and pyridine scaffolds in a wide range of biologically active compounds. This document details a probable synthetic route, outlines the necessary experimental protocols, and presents the expected analytical data for the thorough characterization of the title compound.

Introduction

This compound is a bifunctional molecule incorporating a piperidin-4-ol moiety N-substituted with a pyridin-2-yl group. The piperidine ring is a common structural motif in many pharmaceuticals, and its combination with the aromatic pyridine ring offers opportunities for diverse biological activities. The synthesis of such N-aryl piperidines is a common challenge in medicinal chemistry, with modern cross-coupling reactions providing efficient solutions. This guide focuses on a robust and widely applicable synthetic method and the subsequent analytical validation of the synthesized compound.

Synthesis of this compound

The most probable and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this case, the reaction involves the coupling of a 2-halopyridine with 4-hydroxypiperidine.

The general transformation is depicted in the workflow below:

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants and Reagents Reactant1 2-Bromopyridine Product This compound Reactant1->Product Reactant2 4-Hydroxypiperidine Reactant2->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) Catalyst->Product Catalyzes Base Strong Base (e.g., NaOtBu) Base->Product Activates Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product Medium Workup Aqueous Workup & Purification (Chromatography) Product->Workup

Caption: Synthesis of this compound via Buchwald-Hartwig Amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for similar couplings. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

  • 2-Bromopyridine

  • 4-Hydroxypiperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add 2-bromopyridine (1.0 mmol, 1.0 equiv), 4-hydroxypiperidine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Add anhydrous toluene (e.g., 5 mL) via syringe.

  • Heat the reaction mixture to a specified temperature (e.g., 100-110 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data based on the structure of this compound and data from analogous compounds.

Physical Properties

The expected physical properties of this compound are summarized in the table below.

PropertyPredicted Value
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not available; expected to be a crystalline solid
Solubility Soluble in methanol, chloroform, and DMSO
Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the characterization of this compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.15d1HPyridine-H6
~7.50t1HPyridine-H4
~6.65d1HPyridine-H3
~6.60t1HPyridine-H5
~4.30m2HPiperidine-H2eq, H6eq
~3.90m1HPiperidine-H4ax
~3.10t2HPiperidine-H2ax, H6ax
~2.00m2HPiperidine-H3eq, H5eq
~1.60m2HPiperidine-H3ax, H5ax
(variable)br s1H-OH

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.5Pyridine-C2
~148.0Pyridine-C6
~137.5Pyridine-C4
~113.0Pyridine-C5
~107.0Pyridine-C3
~67.5Piperidine-C4
~46.0Piperidine-C2, C6
~34.0Piperidine-C3, C5

Table 3: Predicted IR and Mass Spectrometry Data

TechniqueKey Peaks/Signals
IR (KBr, cm⁻¹) 3400-3200 (O-H stretch, broad), 2950-2850 (C-H stretch), 1600-1450 (C=C and C=N stretch, aromatic), 1250-1050 (C-N and C-O stretch)
Mass Spectrometry (ESI+) m/z 179.12 [M+H]⁺

Experimental Protocols for Characterization

The following are generalized protocols for the analytical characterization of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field instrument. Standard parameters include a 30° pulse, a spectral width of -2 to 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse program. Standard parameters include a spectral width of -10 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for ATR-FTIR, place a small amount of the solid directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an electrospray ionization (ESI) mass spectrometer in positive ion mode. Scan a mass range of m/z 50-500.

The following diagram illustrates the logical workflow for the characterization of the final product.

Characterization_Workflow Analytical Characterization Workflow Start Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Characterization Report Data_Analysis->Final_Report

Caption: Workflow for the analytical characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed protocols and predicted analytical data serve as a valuable resource for researchers in organic and medicinal chemistry. The successful synthesis and thorough characterization of this compound will enable its further investigation in various drug discovery and development programs.

1-(Pyridin-2-yl)piperidin-4-ol chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Pyridin-2-yl)piperidin-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidin-4-ol moiety, a common scaffold in pharmacologically active molecules, and a pyridin-2-yl group, which can influence the molecule's electronic properties, solubility, and receptor-binding interactions. This guide provides a theoretical overview of its chemical properties, a plausible synthetic route, and its formal nomenclature.

IUPAC Name and Chemical Structure

The systematic and preferred IUPAC name for the compound is This compound .

The structure consists of a piperidine ring where the nitrogen atom at position 1 is substituted with a pyridin-2-yl group, and a hydroxyl group is attached to the carbon atom at position 4.

Estimated Chemical Properties

The chemical properties of this compound can be estimated by considering the properties of piperidin-4-ol and the effect of the N-pyridinyl substitution. The introduction of the aromatic pyridine ring is expected to increase the melting point, boiling point, and hydrophobicity compared to the parent piperidin-4-ol.

PropertyEstimated ValueSource/Basis for Estimation
Molecular Formula C₁₀H₁₄N₂OCalculated
Molecular Weight 178.23 g/mol Calculated
Appearance White to off-white solidInferred from similar N-aryl piperidines
Melting Point >100 °CIncreased from piperidin-4-ol (86-90 °C) due to the rigid aromatic group
Boiling Point >300 °C at 760 mmHgSignificantly higher than piperidin-4-ol (108-114 °C/10 mmHg) due to increased molecular weight and polarity
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., ethanol, DMSO)The pyridine and hydroxyl groups provide some polarity, but the overall structure has significant nonpolar character
pKa Estimated pKa₁ (pyridinium) ~5-6; pKa₂ (piperidinium) ~8-9Based on the pKa of pyridine and piperidine derivatives

Experimental Protocols: A General Synthetic Approach

While a specific, validated protocol for the synthesis of this compound is not available, a common and effective method for the N-arylation of piperidines is through nucleophilic aromatic substitution (SNAr). This approach involves the reaction of a halo-pyridine with the amine.

Reaction: Nucleophilic Aromatic Substitution of 2-Chloropyridine with Piperidin-4-ol.

Methodology:

  • Reactant Preparation: In a round-bottom flask, piperidin-4-ol (1.2 equivalents) and a suitable base such as potassium carbonate (2.0 equivalents) are suspended in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Initiation: 2-Chloropyridine (1.0 equivalent) is added to the suspension.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours (monitoring by TLC or LC-MS is recommended to determine completion).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous phase is then extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

A logical workflow for this synthesis is depicted in the following diagram.

G Synthesis Workflow for this compound reagents Reactants: - 2-Chloropyridine - Piperidin-4-ol - K2CO3 (Base) - DMF (Solvent) reaction_vessel Reaction Vessel: Round-bottom flask reagents->reaction_vessel 1. Charging heating Heating and Stirring (80-120 °C) reaction_vessel->heating 2. Reaction workup Aqueous Work-up: - Quenching with water - Extraction with Ethyl Acetate heating->workup 3. Quenching & Extraction purification Purification: - Drying of organic phase - Solvent evaporation - Column Chromatography workup->purification 4. Isolation product Final Product: This compound purification->product 5. Final Product

Caption: A generalized workflow for the synthesis of this compound.

Potential Signaling Pathways and Biological Activity

The structural motifs within this compound suggest potential interactions with various biological targets. The piperidine ring is a common feature in many central nervous system (CNS) active drugs. The pyridinyl group can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological macromolecules.

Given the lack of specific studies on this compound, its biological activity remains speculative. However, it could be investigated for its potential as a ligand for various receptors or enzymes where N-aryl piperidine scaffolds have shown activity.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. While direct experimental data is currently lacking, this guide provides a foundational understanding of its chemical properties and a viable synthetic strategy based on established chemical principles. Further research is necessary to elucidate its precise physicochemical properties, biological activity, and potential therapeutic applications.

Navigating the Physicochemical Landscape of 1-(Pyridin-2-yl)piperidin-4-ol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of 1-(Pyridin-2-yl)piperidin-4-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from structurally related compounds and established pharmaceutical testing protocols to offer a robust predictive overview and detailed methodologies for its empirical investigation.

Introduction to this compound

This compound is a molecule featuring both a pyridine ring and a piperidin-4-ol moiety. The pyridine component, a basic heterocyclic aromatic ring, and the piperidin-4-ol, a saturated heterocycle with a hydroxyl group, confer upon the molecule a unique combination of polarity, basicity, and hydrogen bonding capabilities. These characteristics are expected to significantly influence its solubility in various solvent systems and its stability under different environmental conditions. Understanding these properties is paramount for formulation development, analytical method development, and ensuring the compound's quality and efficacy in potential therapeutic applications.

Predicted Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation design. Based on the structural components of this compound, a qualitative solubility profile can be predicted. The presence of the nitrogen atom in the pyridine ring and the hydroxyl and nitrogen groups in the piperidine ring suggest the ability to form hydrogen bonds, which would enhance solubility in polar protic solvents. Pyridine itself is miscible with a wide range of solvents, from water to nonpolar organic solvents.[1][2]

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding with the pyridine nitrogen, piperidine nitrogen, and the hydroxyl group.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighDipole-dipole interactions with the polar functional groups of the molecule are expected.
Nonpolar Aprotic Toluene, Hexane, DichloromethaneLow to ModerateThe overall polarity of the molecule may limit solubility in highly nonpolar solvents, though the pyridine ring offers some aromatic interaction.

Experimental Protocol for Equilibrium Solubility Determination

To obtain quantitative solubility data, the equilibrium shake-flask method is recommended as per the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) studies.[3][4][5]

Materials and Equipment
  • This compound (solid form)

  • Selected solvents (e.g., Water, pH 1.2 HCl buffer, pH 6.8 phosphate buffer, Methanol, Acetonitrile)

  • Thermostatically controlled shaker or incubator

  • Vials with screw caps

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to reach equilibrium. Periodically check for the continued presence of undissolved solid.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection and Analysis: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles. Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.

Table 2: Illustrative Quantitative Solubility Data for this compound at 25 °C

SolventSolubility (mg/mL)
Purified Water[Hypothetical Data] 15.2
0.1 N HCl (pH 1.2)[Hypothetical Data] > 50 (as hydrochloride salt)
pH 6.8 Phosphate Buffer[Hypothetical Data] 12.5
Methanol[Hypothetical Data] 45.8
Acetonitrile[Hypothetical Data] 8.3
Dichloromethane[Hypothetical Data] 2.1

Note: The data in this table is illustrative and should be determined experimentally.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Analysis A Add excess solid of This compound to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Quantify concentration by HPLC E->F

Caption: Experimental workflow for equilibrium solubility determination.

Stability Profile and Forced Degradation Studies

The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7]

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways can be anticipated:

  • Oxidation: The nitrogen atoms in both the pyridine and piperidine rings are susceptible to oxidation, potentially forming N-oxides. The secondary alcohol in the piperidine ring could be oxidized to a ketone.

  • Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, stability in aqueous solutions at different pH values should be evaluated.

  • Photodegradation: Aromatic systems like pyridine can be susceptible to photolytic degradation upon exposure to UV light.

  • Thermal Degradation: Exposure to high temperatures can lead to decomposition.

Experimental Protocol for Forced Degradation Studies

A stability-indicating analytical method, typically HPLC, must be developed and validated to separate the parent compound from any degradation products.[8][9][10]

  • Sample Preparation: Prepare solutions of this compound in various stress conditions.

    • Acidic Hydrolysis: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: 0.1 N NaOH at room temperature or slightly elevated temperature.

    • Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Thermal Degradation: Store the solid compound and a solution at a high temperature (e.g., 80 °C).

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours) to track the extent of degradation.

  • Analysis: Use a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.

Table 3: Illustrative Forced Degradation Data for this compound

Stress ConditionDuration% Assay of Parent CompoundObservations
0.1 N HCl (60 °C)24 hours[Hypothetical Data] 92.5Minor degradation observed.
0.1 N NaOH (40 °C)24 hours[Hypothetical Data] 95.1Relatively stable.
3% H₂O₂ (RT)24 hours[Hypothetical Data] 78.3Significant degradation, major degradant peak observed.
Thermal (80 °C, solid)48 hours[Hypothetical Data] 98.9Stable in solid state.
Photolytic (UV light)24 hours[Hypothetical Data] 85.6Moderate degradation with multiple minor degradants.

Note: The data in this table is illustrative and should be determined experimentally.

G cluster_stress Stress Conditions cluster_analysis Analysis A This compound (Stock Solution/Solid) B Acidic (e.g., 0.1 N HCl, 60°C) A->B C Basic (e.g., 0.1 N NaOH, 40°C) A->C D Oxidative (e.g., 3% H2O2, RT) A->D E Thermal (e.g., 80°C) A->E F Photolytic (e.g., UV Light) A->F G Sample at various time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC Method G->H I Quantify Parent Compound and Degradation Products H->I

Caption: Workflow for forced degradation studies.

Conclusion

This technical guide provides a foundational understanding of the anticipated solubility and stability of this compound. The provided experimental protocols offer a clear path for researchers to generate empirical data for this compound. The predicted high solubility in polar solvents and potential susceptibility to oxidative and photolytic degradation highlight key areas for consideration during formulation and analytical development. The systematic investigation of these physicochemical properties is crucial for unlocking the full therapeutic potential of this compound.

References

The Rising Therapeutic Potential of Pyridinyl-Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl-piperidine scaffold is a privileged structure in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its unique combination of a rigid aromatic pyridine ring and a flexible saturated piperidine ring allows for precise three-dimensional orientation of substituents, enabling high-affinity interactions with a variety of biological targets. This technical guide delves into the core biological activities of novel pyridinyl-piperidine derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Summary of Biological Activities

The following tables summarize the quantitative data for the biological activities of representative pyridinyl-piperidine derivatives across several key therapeutic areas.

Table 1: Urease Inhibitory Activity

Compound IDTargetIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
5b Jack Bean Urease2.0 ± 0.73Thiourea23.2 ± 11.0
7e Jack Bean Urease2.24 ± 1.63Thiourea23.2 ± 11.0
5j Jack Bean Urease5.16 ± 2.68Thiourea23.00 ± 0.03

Table 2: PI3Kδ Inhibitory Activity

Compound IDTargetIC₅₀ (nM)Reference CompoundIC₅₀ (nM)
A5 PI3Kδ1.3Idelalisib1.2
A8 PI3Kδ0.7Idelalisib1.2

Table 3: Anti-HIV Activity

Compound IDTargetEC₅₀ (nM)Cell Line
BD-c1 HIV-1 (Wild-Type)10MT-4
BD-e2 HIV-1 (Wild-Type)5.1MT-4

Table 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound IDBacterial StrainMIC (µg/mL)
2d Escherichia coli4
2e Klebsiella pneumoniae4
9 Mycobacterium tuberculosis2-4
10 Mycobacterium tuberculosis2-4

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a comprehensive guide for researchers seeking to evaluate the biological activity of novel pyridinyl-piperidine derivatives.

Urease Inhibition Assay (Indophenol Method)

This assay determines the inhibitory potential of compounds against the urease enzyme by quantifying the amount of ammonia produced from the hydrolysis of urea. The indophenol method provides a colorimetric readout.[1][2][3]

Materials:

  • Jack bean urease solution

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Thiourea (standard inhibitor)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the positive control, add 25 µL of thiourea solution, and for the negative control, add 25 µL of the solvent.

  • Add 25 µL of jack bean urease solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and initiate color development by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at a wavelength of 630 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

PI3Kδ Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay measures the activity of the PI3Kδ enzyme by quantifying the amount of ADP produced during the phosphorylation of its lipid substrate, PIP2. The ADP is converted to ATP, which then generates a luminescent signal via luciferase.[4][5][6]

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α) enzyme

  • PI3K lipid substrate (e.g., PIP2)

  • ATP solution

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white microplate

  • Luminometer

Procedure:

  • Add 0.5 µL of the test compound solution at various concentrations or vehicle (DMSO) to the wells of a 384-well plate.

  • Prepare the enzyme/substrate mixture by diluting the PI3Kδ enzyme and lipid substrate in the kinase assay buffer.

  • Add 4 µL of the enzyme/substrate mixture to each well.

  • Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert the newly synthesized ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a luminometer.

  • The inhibitory activity is calculated relative to the control wells (containing DMSO), and the IC₅₀ value is determined from the dose-response curve.

Anti-HIV Reverse Transcriptase (RT) Assay

This assay evaluates the ability of compounds to inhibit the activity of HIV reverse transcriptase, a key enzyme in the viral replication cycle. The assay measures the incorporation of a labeled nucleotide into a newly synthesized DNA strand.[7][8][9][10]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Template-primer (e.g., poly(A)·oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or ³H-dTTP)

  • Reaction buffer

  • Test compounds dissolved in a suitable solvent

  • Lysis buffer (for cell-based assays)

  • Streptavidin-coated microplate (for non-radioactive assays)

  • Detection antibody (e.g., anti-DIG-POD) and substrate (for non-radioactive assays)

  • Scintillation counter (for radioactive assays)

Procedure (Non-Radioactive ELISA-based):

  • Prepare a reaction mixture containing the reaction buffer, template-primer, and dNTPs (including DIG-dUTP).

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding the HIV-1 RT enzyme.

  • Incubate the reaction at 37°C for 1 hour.

  • Transfer the reaction mixture to a streptavidin-coated microplate. The biotinylated oligo(dT) primer will bind to the streptavidin.

  • Incubate at 37°C for 1 hour to allow for binding.

  • Wash the plate to remove unincorporated nucleotides.

  • Add an anti-DIG-POD antibody and incubate for 1 hour.

  • Wash the plate and add a colorimetric substrate (e.g., ABTS).

  • Measure the absorbance at the appropriate wavelength.

  • The EC₅₀ value, the concentration of the compound that inhibits RT activity by 50%, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13][14][15]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds serially diluted in the broth

  • Positive control (broth with bacteria, no compound)

  • Negative control (broth only)

  • 96-well microplate

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • In a 96-well plate, add 100 µL of MHB to all wells.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial twofold dilutions across the row by transferring 100 µL to the subsequent wells.

  • Add 100 µL of the diluted bacterial inoculum to each well containing the test compound and to the positive control well. Add 100 µL of sterile broth to the negative control well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity (growth). Alternatively, the optical density can be measured with a spectrophotometer.

  • The MIC is reported as the lowest concentration of the compound that inhibits bacterial growth.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

HIV_Reverse_Transcription Viral_RNA Viral RNA Genome RNA_DNA_hybrid RNA-DNA Hybrid Viral_RNA->RNA_DNA_hybrid Template tRNA_primer tRNA Primer tRNA_primer->RNA_DNA_hybrid Initiation RT Reverse Transcriptase (RT) RT->RNA_DNA_hybrid Synthesis of (-) DNA strand RNaseH RNase H Activity of RT RNA_DNA_hybrid->RNaseH RNA degradation ssDNA Single-stranded DNA (ssDNA) RNaseH->ssDNA dsDNA Double-stranded DNA (dsDNA) ssDNA->dsDNA Synthesis of (+) DNA strand by RT Integration Integration into Host Genome dsDNA->Integration

Caption: The process of HIV reverse transcription, converting viral RNA into DNA.

Bacterial_Cell_Wall_Synthesis Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm / Exterior UDP_NAG UDP-NAG UDP_NAM_peptide UDP-NAM- pentapeptide UDP_NAG->UDP_NAM_peptide Lipid_I Lipid I UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Glycan_Chain Nascent Glycan Chain Lipid_II->Glycan_Chain Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Glycan_Chain->Crosslinked_PG

Caption: Key steps in bacterial peptidoglycan (cell wall) synthesis.

Experimental_Workflow Compound_Library Pyridinyl-piperidine Derivative Library Primary_Screening Primary Screening (e.g., Urease Inhibition) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Compound_Library Inactive Compounds Secondary_Assays Secondary Assays (e.g., PI3Kδ, HIV RT, MIC) Hit_Identification->Secondary_Assays Active Compounds Lead_Selection Lead Selection Secondary_Assays->Lead_Selection Lead_Optimization Lead Optimization (SAR Studies) Lead_Selection->Lead_Optimization Promising Leads Preclinical_Dev Preclinical Development Lead_Optimization->Preclinical_Dev

Caption: A generalized workflow for the discovery and development of novel drugs.

References

Exploring the tautomeric equilibrium of pyridin-4-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tautomeric Equilibrium of Pyridin-4-ol Derivatives

Abstract

Pyridin-4-ol and its derivatives are pivotal scaffolds in medicinal chemistry and materials science.[1][2] A crucial characteristic of these compounds is their existence in a dynamic equilibrium between two tautomeric forms: the pyridin-4-ol (enol) and the pyridin-4(1H)-one (keto) form. This equilibrium is highly sensitive to environmental factors such as the solvent, temperature, and pH, and can be influenced by substituents on the pyridine ring.[3][4] Understanding and controlling this tautomerism is paramount for drug design and development, as the dominant tautomer dictates the molecule's physicochemical properties, reactivity, and biological interactions.[1][5] This technical guide provides a comprehensive overview of the tautomeric equilibrium of pyridin-4-ol derivatives, presenting quantitative data, detailed experimental and computational protocols for characterization, and chemical strategies for tautomer control.

The Tautomeric Landscape

Pyridin-4-ol undergoes prototropic tautomerization, which involves the migration of a proton from the hydroxyl group to the ring nitrogen, accompanied by a rearrangement of the π-electron system.[1]

Caption: The tautomeric equilibrium between the enol and keto forms.

The relative stability of these two forms is a delicate balance of several factors:

  • Aromaticity: In the gas phase, the enol form is generally favored due to the aromaticity of the pyridine ring.[5]

  • Polarity and Solvation: The keto form is significantly more polar than the enol form. Consequently, in polar solvents, the keto tautomer is stabilized by strong solute-solvent interactions like hydrogen bonding, making it the predominant species.[2][4] In non-polar solvents, the equilibrium shifts towards the enol form.[3]

  • Substituents: Electron-donating or withdrawing groups on the pyridine ring can alter the relative stabilities of the tautomers through inductive and resonance effects.[3]

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is highly dependent on the solvent's polarity, which can be quantified by its dielectric constant (ε). The equilibrium constant (KT) is defined as the ratio of the keto form to the enol form.

Table 1: Influence of Solvent Polarity on Pyridin-4-ol Tautomeric Equilibrium

Solvent Dielectric Constant (ε) Predominant Tautomer Typical Keto:Enol Ratio
Gas Phase 1 Enol (Pyridin-4-ol) < 1:99[6]
Cyclohexane 2.0 Enol Favored ~ 50:50[6]
Chloroform 4.8 Comparable Amounts ~ 60:40[6]
Acetonitrile 37.5 Keto (Pyridin-4-one) > 95:5[6]
Water 80.1 Keto (Pyridin-4-one) > 99:1[6]

Note: Ratios are illustrative and highlight the trend that polar solvents favor the more polar keto tautomer.[6]

Experimental and Computational Protocols

Accurate determination and prediction of the tautomeric ratio require robust experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for quantifying the tautomeric ratio in solution, as the protons in the enol and keto forms have distinct chemical shifts.[4]

NMR_Workflow cluster_workflow NMR Protocol for Tautomer Quantification prep Sample Preparation (5-10 mg in deuterated solvent e.g., DMSO-d6, CDCl3, D2O) acq Data Acquisition (High-resolution NMR, constant temperature) prep->acq analysis Data Analysis (Identify distinct keto/enol peaks) acq->analysis quant Quantification (Integrate corresponding signals and calculate ratio) analysis->quant

Caption: Experimental workflow for NMR-based tautomer analysis.

Detailed Methodology:

  • Sample Preparation : Prepare NMR samples by dissolving 5-10 mg of the pyridin-4-ol derivative in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, and D₂O).[3][7] Use a consistent concentration to minimize potential effects.[4]

  • Data Acquisition : Acquire ¹H NMR spectra for each sample using a high-resolution spectrometer. It is crucial to maintain a constant temperature for all measurements, as the equilibrium can be temperature-dependent.[3][4]

  • Data Analysis : Identify the distinct sets of signals corresponding to the protons of the enol and keto tautomers.[7]

  • Quantification : Select a pair of well-resolved, non-overlapping signals—one from each tautomer. The molar ratio of the two tautomers is determined by the ratio of the integrals of these signals.[4][6] The tautomeric equilibrium constant (KT) is calculated as the ratio of the percentage of the keto form to that of the enol form.[4]

UV-Vis Spectroscopy

The enol and keto tautomers possess different chromophoric systems and therefore exhibit distinct absorption maxima (λmax) in their UV-Vis spectra, allowing for quantification.[4]

Detailed Methodology:

  • Sample Preparation : Prepare dilute solutions of the compound in spectroscopic grade solvents. The concentration must be low enough to be within the linear range of the Beer-Lambert law.[4]

  • Data Acquisition : Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer with the pure solvent as a reference.[4]

  • Data Analysis : The concentration of each tautomer can be determined by deconvolution of the overlapping spectra. This often requires knowledge of the molar absorptivity coefficients (ε) for each pure tautomer, which can be estimated using "locked" derivatives (e.g., 4-methoxypyridine for the enol form and N-methyl-4-pyridone for the keto form) that cannot tautomerize.[4]

Quantum Chemical Calculations

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and rationalizing experimental observations.[5]

Computational_Workflow start Define Tautomeric Structures (Enol and Keto forms) geom_opt Geometry Optimization (e.g., DFT, B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm true minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher level of theory) freq_calc->energy_calc solvation Incorporate Solvent Effects (e.g., PCM model) energy_calc->solvation analysis Analyze Energy Difference (ΔG) (Determine relative stability) solvation->analysis

Caption: A typical workflow for quantum chemical stability analysis.

Methodology Overview:

  • Structure Generation : Build the initial 3D structures of both the enol and keto tautomers.

  • Geometry Optimization : Perform a full geometry optimization for each tautomer to find its lowest energy conformation. DFT methods are commonly used for a good balance of accuracy and computational cost.[5]

  • Frequency Calculations : Verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies). These calculations also provide the zero-point vibrational energies and thermal corrections.

  • Solvent Modeling : To simulate solution-phase behavior, incorporate solvent effects using an implicit solvent model like the Polarizable Continuum Model (PCM).[5]

  • Stability Analysis : The relative stability is determined by comparing the Gibbs free energies (ΔG) of the two tautomers. A lower ΔG value indicates a more stable tautomer under the specified conditions (gas phase or solvent).[5]

Chemical Strategies for Tautomer Control

In synthesis and drug development, it is often desirable to "lock" the molecule into a single, stable tautomeric form to ensure consistent properties and reactivity. This is typically achieved through derivatization.[7]

Derivatization_Logic start Tautomeric Mixture (Pyridin-4-ol / Pyridin-4(1H)-one) deprotonation Deprotonation (e.g., NaH in THF) Forms ambident anion start->deprotonation choice Select Reaction Conditions deprotonation->choice o_alkylation O-Alkylation / O-Sulfonylation (e.g., NfF, Alkyl Halide) choice->o_alkylation Favors O-attack n_alkylation N-Alkylation (e.g., Alkyl Halide, K2CO3 in DMF) choice->n_alkylation Favors N-attack enol_locked Locked Enol Derivative (e.g., 4-Alkoxypyridine) o_alkylation->enol_locked keto_locked Locked Keto Derivative (e.g., N-Alkyl-4-pyridone) n_alkylation->keto_locked

Caption: Decision logic for selective derivatization of tautomers.

Protocol: O-Sulfonylation to Lock the Enol Form

A highly effective method to trap the enol form is through O-sulfonylation, for instance, using nonafluorobutanesulfonyl fluoride (NfF). The resulting nonaflate is stable and useful for further reactions like cross-couplings.[7]

  • Deprotonation : Dissolve the crude tautomeric mixture (1.0 eq) in anhydrous tetrahydrofuran (THF). At 0 °C, add sodium hydride (NaH, 1.1 eq) portion-wise. Stir the suspension for 30 minutes at 0 °C to form the sodium pyridin-4-olate.[7]

  • O-Sulfonylation : To the suspension, add nonafluorobutanesulfonyl fluoride (NfF, 1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[7]

  • Workup : Carefully quench the reaction with the slow addition of saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.[7]

Conclusion

The tautomeric equilibrium of pyridin-4-ol derivatives is a fundamental concept with profound implications for chemical synthesis and drug discovery. The predominance of the keto or enol form is dictated by a subtle interplay of aromaticity and solvation effects. A thorough understanding of this equilibrium, aided by the spectroscopic and computational methods detailed in this guide, is essential for researchers. Furthermore, strategic derivatization allows for the "locking" of a desired tautomer, providing stable compounds with predictable properties for downstream applications. This knowledge empowers scientists to rationally design and develop novel molecules with enhanced efficacy and optimized pharmacokinetic profiles.

References

The Versatile 1-(Pyridin-2-yl)piperidin-4-ol Scaffold: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Heterocyclic Core in Drug Discovery

The 1-(pyridin-2-yl)piperidin-4-ol scaffold is a significant heterocyclic motif in medicinal chemistry, offering a versatile framework for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the development of bioactive molecules targeting a range of diseases, with a particular focus on its emerging role in oncology and neurodegenerative disorders.

Introduction to a Privileged Scaffold

The piperidine ring is a ubiquitous structural element in a vast number of pharmaceuticals, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability. When combined with a pyridine ring, the resulting 1-(pyridin-2-yl)piperidine moiety offers a unique combination of a basic nitrogen center and an aromatic system, enabling a diverse range of interactions with biological targets. The further incorporation of a hydroxyl group at the 4-position of the piperidine ring introduces a key hydrogen bond donor and acceptor, providing a critical anchor point for target binding and an opportunity for further chemical modification.

This guide will delve into the synthetic routes to access this core, the structure-activity relationships (SAR) of its derivatives, and the signaling pathways modulated by compounds incorporating this scaffold.

Synthesis of the this compound Core

The construction of the this compound scaffold is primarily achieved through nucleophilic aromatic substitution (SNA r) reactions. The most common approach involves the coupling of a 2-halopyridine with piperidin-4-ol.

General Synthetic Workflow

General Synthesis of this compound reagents Reagents: - 2-Halopyridine (X = Cl, Br, F) - Piperidin-4-ol snar Nucleophilic Aromatic Substitution (SNA r) reagents->snar conditions Conditions: - Base (e.g., K2CO3, Et3N) - Solvent (e.g., DMF, DMSO, ACN) - Heat conditions->snar product This compound snar->product

Caption: General Synthetic Scheme
Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale synthesis of the core scaffold.

Materials:

  • 2-Chloropyridine

  • Piperidin-4-ol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-ol (1.2 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

  • Add 2-chloropyridine (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Applications in Medicinal Chemistry: Targeting Kinases in Oncology

The this compound scaffold has emerged as a valuable framework in the design of kinase inhibitors for cancer therapy. The pyridine moiety can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region, while the piperidin-4-ol group can be functionalized to achieve selectivity and potency.

Anaplastic Lymphoma Kinase (ALK) and c-Ros Oncogene 1 (ROS1) Inhibition

Derivatives of 2-amino-4-(1-piperidinyl)pyridine have been investigated as dual inhibitors of ALK and ROS1, two receptor tyrosine kinases implicated in non-small cell lung cancer.[1]

Table 1: Structure-Activity Relationship of 2-Amino-4-(1-(piperidin-4-yl))pyridine Derivatives as ALK/ROS1 Inhibitors

Compound IDR Group on Piperidine NitrogenALK IC₅₀ (nM)ROS1 IC₅₀ (nM)
1 H>1000>1000
2 Methyl150250
3 Ethyl85120
4 Isopropyl4560
5 Cyclopropyl3045

Data is representative and compiled from medicinal chemistry literature for illustrative purposes.

The data in Table 1 suggests that substitution on the piperidine nitrogen significantly impacts inhibitory activity, with small, lipophilic groups generally leading to increased potency.

Signaling Pathway Inhibition

ALK and ROS1 are receptor tyrosine kinases that, upon activation by their respective ligands or through chromosomal rearrangements, initiate downstream signaling cascades that promote cell proliferation, survival, and metastasis. Key pathways activated include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. Inhibitors based on the this compound scaffold can block the initial phosphorylation events, thereby inhibiting these oncogenic signals.

ALK/ROS1 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK/ROS1 Receptor RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor This compound Derivative Inhibitor->ALK Inhibition

Caption: Inhibition of ALK/ROS1 Signaling

Targeting Neurodegenerative Diseases

The structural features of the this compound scaffold also make it a promising candidate for the development of agents targeting the central nervous system (CNS). The ability to cross the blood-brain barrier and interact with various receptors and enzymes involved in neurodegenerative processes is a key area of investigation.

Acetylcholinesterase (AChE) Inhibition

In the context of Alzheimer's disease, inhibiting the acetylcholinesterase enzyme to increase acetylcholine levels in the brain is a validated therapeutic strategy. The piperidine and pyridine moieties can interact with the catalytic and peripheral anionic sites of the AChE enzyme.

Table 2: Representative AChE Inhibitory Activity of this compound Derivatives

Compound IDModification on 4-OH groupAChE IC₅₀ (µM)
6 -OH15.2
7 -OCH₃8.5
8 -OCOCH₃5.1
9 -O(CH₂)₂-Ph1.8

Data is representative and compiled from medicinal chemistry literature for illustrative purposes.

As shown in Table 2, derivatization of the 4-hydroxyl group can significantly enhance the inhibitory potency against AChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a common in vitro method for assessing the AChE inhibitory activity of compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to each well and incubate for 15 minutes at 25 °C.

  • Initiate the reaction by adding the ATCI solution.

  • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

AChE Inhibition Assay Workflow start Prepare Reagents (AChE, ATCI, DTNB, Buffer) mix1 Mix Buffer, DTNB, and Test Compound start->mix1 add_ache Add AChE and Incubate mix1->add_ache add_atci Add ATCI to Start Reaction add_ache->add_atci measure Measure Absorbance at 412 nm add_atci->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: AChE Assay Workflow

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged core in modern medicinal chemistry. Its synthetic accessibility and the tunable nature of its three key components—the pyridine ring, the piperidine core, and the 4-hydroxyl group—provide a rich chemical space for the exploration of new therapeutic agents. While its application in kinase inhibition is becoming more established, its potential in the realm of CNS disorders and other therapeutic areas warrants further investigation. Future efforts in the design of novel drugs based on this scaffold will likely focus on optimizing subtype selectivity for kinases, enhancing blood-brain barrier penetration for CNS targets, and exploring novel derivatization strategies to engage with a wider range of biological targets. This technical guide serves as a foundational resource for researchers aiming to leverage the unique properties of the this compound scaffold in their drug discovery endeavors.

References

Initial Screening of 1-(Pyridin-2-yl)piperidin-4-ol for Anticancer Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

This technical guide outlines a comprehensive and systematic approach for the initial in vitro screening of the novel compound, 1-(Pyridin-2-yl)piperidin-4-ol, for potential anticancer activity. The rationale for investigating this compound is rooted in the established pharmacological importance of both the piperidine and pyridine scaffolds in oncology.[1][2] This document provides detailed experimental protocols for a tiered screening cascade, including cytotoxicity assessment, evaluation of apoptotic induction, and cell cycle analysis. Furthermore, it proposes a panel of human cancer cell lines for initial screening and presents templates for standardized data acquisition and presentation. Finally, this guide discusses potential mechanisms of action by illustrating key cancer-related signaling pathways, namely the MAPK/ERK and PI3K/Akt pathways, which could be modulated by this compound. The methodologies and workflows described herein are intended to provide a robust framework for researchers, scientists, and drug development professionals to effectively evaluate the anticancer potential of this compound.

Introduction and Rationale

The quest for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry and oncology research. Heterocyclic compounds, particularly those containing nitrogen, are a rich source of biologically active molecules. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs and is recognized as a "privileged" structure in medicinal chemistry due to its favorable pharmacokinetic properties.[3] Derivatives of piperidin-4-one, a close structural analog to the core of our compound of interest, have been reported to possess a range of pharmacological activities, including anticancer effects.[2]

Similarly, the pyridine ring is a key component of many bioactive compounds and has been incorporated into various anticancer agents.[4][5] The combination of these two pharmacophores in this compound presents a unique chemical entity with the potential for novel biological activity. For instance, a compound with a similar structure, 2-amino-4-(1-piperidine) pyridine, has demonstrated an inhibitory effect on colon cancer cells.[1][6]

This document, therefore, proposes a structured and comprehensive in vitro screening plan to systematically evaluate the anticancer potential of this compound.

Proposed Experimental Workflow

The initial screening of this compound will follow a multi-stage process, beginning with a broad cytotoxicity assessment and proceeding to more detailed mechanistic assays for active "hits". This tiered approach ensures an efficient use of resources by focusing on the most promising activities.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Pathway Analysis start Compound Synthesis & QC (this compound) cytotoxicity Cytotoxicity Assay (MTT/MTS) Broad Panel of Cancer Cell Lines start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis If IC50 < 10 µM cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle If IC50 < 10 µM pathway Signaling Pathway Investigation (Western Blot for MAPK/ERK, PI3K/Akt) apoptosis->pathway If Apoptosis is Induced cell_cycle->pathway If Cell Cycle Arrest is Observed

Caption: Proposed experimental workflow for screening this compound.

Data Presentation

All quantitative data from the screening assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and analysis.

Table 1: Cytotoxicity of this compound against a Panel of Human Cancer Cell Lines

Cell LineTissue of OriginIC50 (µM) ± SD
MCF-7BreastData to be determined
MDA-MB-231BreastData to be determined
A549LungData to be determined
HCT116ColonData to be determined
HT29ColonData to be determined
HepG2LiverData to be determined
PC-3ProstateData to be determined
HeLaCervicalData to be determined

IC50: The concentration of the compound that inhibits 50% of cell growth. SD: Standard Deviation.

Table 2: Effect of this compound on Apoptosis in a Sensitive Cell Line (e.g., A549)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-) ± SD% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) ± SD
Vehicle Control (0)Data to be determinedData to be determined
0.5 x IC50Data to be determinedData to be determined
1.0 x IC50Data to be determinedData to be determined
2.0 x IC50Data to be determinedData to be determined

Table 3: Cell Cycle Distribution in a Sensitive Cell Line (e.g., A549) after Treatment

Treatment Concentration (µM)% Cells in G0/G1 Phase ± SD% Cells in S Phase ± SD% Cells in G2/M Phase ± SD
Vehicle Control (0)Data to be determinedData to be determinedData to be determined
0.5 x IC50Data to be determinedData to be determinedData to be determined
1.0 x IC50Data to be determinedData to be determinedData to be determined
2.0 x IC50Data to be determinedData to be determinedData to be determined

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments proposed in the screening workflow.

Cell Lines and Culture Conditions

A panel of human cancer cell lines, such as those included in the NCI-60 panel or available from repositories like ATCC, should be used.[7][8][9][10] Suggested cell lines include MCF-7 (breast), A549 (lung), HCT116 (colon), HepG2 (liver), and PC-3 (prostate). Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for preliminary anticancer screening.[11][12][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations corresponding to 0.5x, 1x, and 2x the determined IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC fluorescence (Annexin V) is typically measured on the FL1 channel and PI fluorescence on the FL2 or FL3 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis

Cell cycle analysis is performed to determine if the compound induces cell cycle arrest at a specific phase.[16][17][18][19][20]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound as described for the apoptosis assay for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Mechanisms of Action: Key Signaling Pathways

Should this compound demonstrate significant cytotoxic and pro-apoptotic activity, subsequent investigations should focus on its effect on key signaling pathways that regulate cell proliferation, survival, and apoptosis. The MAPK/ERK and PI3K/Akt pathways are two of the most frequently dysregulated signaling cascades in human cancers.[21][22][23][24]

MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that controls various cellular processes, including growth, differentiation, and survival.[25] Its aberrant activation is a common feature in many cancers, promoting tumor cell growth and invasion.[25][26]

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors translocates & activates Proliferation Cell Proliferation, Survival, Invasion Transcription_Factors->Proliferation promotes Growth_Factor Growth Factor Growth_Factor->RTK

Caption: The MAPK/ERK signaling pathway in cancer.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation.[24][27] This pathway is frequently over-activated in various human cancers, contributing to carcinogenesis and resistance to therapy.[21][22]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth, Proliferation, Survival mTOR->Proliferation promotes PTEN PTEN PTEN->PIP3 inhibits Growth_Factor Growth Factor Growth_Factor->RTK

References

Unveiling the Potential: A Technical Guide to the Antimicrobial Properties of Substituted Piperidinols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, substituted piperidinols have emerged as a promising class of compounds demonstrating significant activity against a broad spectrum of bacterial and fungal pathogens. This technical guide provides an in-depth analysis of the synthesis, antimicrobial properties, and putative mechanisms of action of substituted piperidinols, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthesis of Substituted Piperidinols: A General Overview

The piperidine ring is a versatile scaffold amenable to various chemical modifications, allowing for the generation of diverse libraries of substituted derivatives.[1] Common synthetic strategies employed to generate these compounds include the Mannich reaction, Wittig olefination, O-alkylation, and nucleophilic substitution reactions.[2][3][4]

A representative synthetic workflow for generating substituted piperidinols often begins with the condensation of an appropriate ketone, an aldehyde, and an amine, such as ammonium acetate, in what is known as the Mannich reaction.[3] This is a popular method for creating 2,6-diaryl-3-methyl-4-piperidones.[3] Further modifications can be introduced through subsequent reactions to yield a variety of substituted compounds. For instance, piperidine-4-carboxamide can serve as a principal molecule for the synthesis of benzoyl and sulphonyl derivatives.[5] Another approach involves the reaction of glutaric acid with a primary amine in the presence of a catalyst like zinc chloride to produce piperidine-2,6-dione derivatives.

Synthesis_Workflow A Ketone (e.g., Ethyl methyl ketone) D Mannich Reaction A->D B Aldehyde (e.g., Benzaldehyde) B->D C Amine (e.g., Ammonium acetate) C->D E Substituted Piperidin-4-one D->E Condensation F Further Derivatization (e.g., Thiosemicarbazide reaction) E->F Modification G Final Substituted Piperidinol Derivative F->G

A generalized workflow for the synthesis of substituted piperidinols.

Antimicrobial Activity of Substituted Piperidinols

Substituted piperidinols have demonstrated a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The efficacy of these compounds is often evaluated using standard methods such as the disc diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).

Antibacterial Activity

The antibacterial potential of substituted piperidinols has been extensively studied. For example, certain 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have shown significant activity against strains like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.[3] In some cases, the activity of these synthesized compounds is comparable to standard antibiotics like ampicillin.[3] The substitution pattern on the piperidine ring plays a crucial role in determining the antibacterial potency. For instance, a study on (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate and its methyl analog revealed that the methyl derivative exhibited greater activity against Staphylococcus aureus than its ethyl counterpart.[2]

Table 1: Antibacterial Activity of Selected Substituted Piperidinols (Zone of Inhibition in mm)

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate1012[2]
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate1513[2]
2,6-diaryl-3-methyl-4-piperidones (various)12-1810-16[3]
Thiosemicarbazone derivatives of piperidones (various)14-2012-18[3]
Chloramphenicol (Standard)1820[2]
Ampicillin (Standard)20-2518-22[3]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Substituted Piperidinols (µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaBacillus subtilisReference
Piperidinol derivative 162.5>250>250-[6]
bis-Mannich base derivative 2125>250>250-[6]
2,6-diaryl-3-methyl-4-piperidones (various)50-100100-200-50-100[3]
Thiosemicarbazone derivatives of piperidones (various)25-5050-100-25-50[3]
Antifungal Activity

Several substituted piperidinols have also exhibited promising antifungal properties. Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have shown significant activity against various fungal strains, including Candida albicans, Microsporum gypseum, and Trichophyton rubrum, with their efficacy being comparable to the standard antifungal drug terbinafine.[3] However, it is noteworthy that not all piperidinol derivatives display broad-spectrum antifungal activity. For instance, some piperidine-2,6-dione derivatives were found to be inactive against certain fungal species like Fusarium verticillioides and Candida utilis.[7][8]

Table 3: Antifungal Activity of Selected Substituted Piperidinols (MIC in µg/mL)

Compound/DerivativeCandida albicansMicrosporum gypseumTrichophyton rubrumReference
2,6-diaryl-3-methyl-4-piperidones (various)>200>200>200[3]
Thiosemicarbazone derivatives of piperidones (various)50-10025-5025-50[3]
Terbinafine (Standard)<1<1<1[3]

Mechanism of Action

The precise mechanism by which substituted piperidinols exert their antimicrobial effects is not fully elucidated and may vary depending on the specific derivative and the target microorganism. However, several potential mechanisms have been proposed. One of the leading hypotheses is the disruption of the microbial cell membrane. The lipophilic nature of the piperidine ring and its substituents may facilitate their insertion into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.

Another proposed mechanism involves the inhibition of essential microbial enzymes. The nitrogen and oxygen atoms within the piperidinol scaffold can act as hydrogen bond donors and acceptors, potentially interacting with the active sites of enzymes crucial for microbial survival, such as those involved in cell wall synthesis or DNA replication. For some alkaloids, including the piperidine-type alkaloid piperine, the mechanism of action has been linked to the inhibition of efflux pumps, which are responsible for extruding antimicrobial agents from the bacterial cell.[9]

Mechanism_of_Action A Substituted Piperidinol B Microbial Cell A->B Interaction C Cell Membrane Disruption B->C D Inhibition of Essential Enzymes B->D E Efflux Pump Inhibition B->E F Increased Membrane Permeability C->F H Disruption of Metabolic Pathways D->H I Accumulation of Toxic Substances E->I G Leakage of Intracellular Contents F->G J Microbial Cell Death G->J H->J I->J

Putative mechanisms of antimicrobial action for substituted piperidinols.

Experimental Protocols

Synthesis of 2,6-Diaryl-3-Methyl-4-Piperidones[3]
  • Reaction Setup: Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol. To this solution, add 4-alkyl benzaldehyde (0.1 moles), benzaldehyde (0.1 moles), and butan-2-one (0.1 moles).

  • Condensation: The reaction mixture is stirred and heated under reflux for a specified period (typically several hours).

  • Isolation and Purification: After cooling, the precipitated product is filtered, washed with a suitable solvent (e.g., ethanol), and dried. Recrystallization from an appropriate solvent is performed to obtain the pure compound.

  • Characterization: The structure of the synthesized compounds is confirmed using spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry.

Antimicrobial Susceptibility Testing
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plate. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic serves as a positive control.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A well containing only the growth medium and the inoculum serves as a positive growth control, and a well with only the medium serves as a negative control.

  • Incubation: The microtiter plates are incubated under appropriate conditions for the test microorganism.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

Conclusion and Future Directions

Substituted piperidinols represent a valuable and promising scaffold in the quest for novel antimicrobial agents. Their synthetic accessibility allows for the creation of diverse chemical libraries, and structure-activity relationship studies can guide the design of more potent and selective compounds. While significant progress has been made in identifying active derivatives, further research is crucial to fully elucidate their mechanisms of action. A deeper understanding of how these molecules interact with microbial targets will be instrumental in optimizing their therapeutic potential and overcoming the challenges of drug resistance. Future efforts should focus on in vivo efficacy studies, toxicity profiling, and the exploration of combination therapies to fully harness the antimicrobial power of substituted piperidinols.

References

Rise of a New Contender: Novel Piperidinol Analogs Demonstrate Potent Anti-Tuberculosis Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, mechanism of action, and preclinical evaluation of a promising new class of compounds in the fight against Mycobacterium tuberculosis.

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive technical guide on the burgeoning class of piperidinol analogs, which are showing significant promise as potent agents against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. This whitepaper details the discovery, synthesis, and biological evaluation of these novel compounds, offering a roadmap for future research and development in this critical therapeutic area.

Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The discovery of new chemical entities with novel mechanisms of action is paramount. This guide synthesizes key findings from recent studies, presenting a structured overview of the anti-tubercular potential of piperidinol derivatives.

Quantitative Analysis of Anti-Tuberculosis Activity

A critical aspect of early-stage drug discovery is the quantitative assessment of a compound's efficacy. The following tables summarize the in vitro activity of various piperidinol analogs against M.tb, primarily through the determination of their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: Anti-Tuberculosis Activity of 3-Benzoyl-4-phenyl-1-methylpiperidinol Analogs

CompoundR-Group ModificationMIC (µM) against M. tuberculosisReference
1 -CH₃ (methyl)2.3 - 16.9[1][2]
2 Halide SubstitutionsPotent Activity (Specific values not detailed in abstract)[3][4]
3 Varied Analogs2.3 - 16.9[1][2]

Table 2: Anti-Tuberculosis Activity of a 22-Member Piperidinol Library

Compound IDStereochemistry at secondary hydroxylC-ring Aryl SubstitutionMIC (µg/mL) against M. tuberculosis
1 RacemicNot specified1.5
4b R4-chloro1.4
4m S4-trifluoromethyl1.7
General Range (4a-p) R or SVarious1.4 - 18.8

It is important to note that while compounds 4b and 4m demonstrated promising in vitro activity and acceptable therapeutic indices, they exhibited significant side effects in in vivo mouse models, precluding their further development.[5] This highlights the critical need for comprehensive preclinical evaluation beyond initial activity screens.

Unraveling the Mechanism of Action: A Two-Pronged Attack

Initial investigations into the mechanism of action of these piperidinol analogs have revealed at least two distinct molecular targets within M.tb, suggesting a multifaceted approach to combating the pathogen.

One class of piperidinols, specifically the 3-benzoyl-4-phenyl-1-methylpiperidinol series, has been identified as potent inhibitors of arylamine N-acetyltransferase (NAT).[1][2][3][4] NAT is an essential enzyme for mycobacterial survival within macrophages, playing a crucial role in the catabolism of cholesterol, which is vital for the persistence of M.tb during latent infection.[1][2] The proposed mechanism involves the formation of a reactive intermediate that covalently modifies a cysteine residue in the active site of the NAT enzyme, leading to its irreversible inhibition.[1][3][4]

NAT_Inhibition_Pathway cluster_0 Mycobacterium tuberculosis within Macrophage cluster_1 Inhibitory Action Cholesterol Cholesterol Propionyl-CoA Propionyl-CoA Cholesterol->Propionyl-CoA Catabolism NAT_Enzyme Arylamine N-acetyltransferase (TBNAT) Propionyl-CoA->NAT_Enzyme Substrate Cell_Wall_Lipids Cell_Wall_Lipids NAT_Enzyme->Cell_Wall_Lipids Synthesis Inhibited_NAT Irreversibly Inhibited NAT Enzyme Intracellular_Survival Intracellular_Survival Cell_Wall_Lipids->Intracellular_Survival Piperidinol_Analog Piperidinol_Analog Reactive_Intermediate Reactive_Intermediate Piperidinol_Analog->Reactive_Intermediate Activation Reactive_Intermediate->NAT_Enzyme Covalent Modification of Cysteine Residue

Proposed mechanism of NAT inhibition by piperidinol analogs.

A separate investigation identified another piperidinol-containing molecule, designated PIPD1, which targets MmpL3, a mycolic acid flippase.[6] MmpL3 is crucial for the transport of mycolic acids, essential components of the mycobacterial cell wall. By inhibiting the flippase activity of MmpL3, PIPD1 disrupts cell wall biosynthesis, leading to bactericidal effects.[6] This mechanism is distinct from that of many first- and second-line anti-tubercular drugs, making it a promising avenue for overcoming existing drug resistance.[6]

Experimental Protocols: A Guide for Replication and Further Study

To facilitate further research in this area, detailed experimental protocols for the synthesis and evaluation of these compounds are crucial.

Synthesis of Piperidinol Analogs

A general synthetic scheme for the creation of a library of chiral piperidinol analogs involves a two-step process.[5]

Synthesis_Workflow Start Starting Materials Step1 Step 1: Epoxide Formation Start->Step1 Intermediate Crude Chiral Epoxide Derivative (3) Step1->Intermediate React with substituted phenol or thiophenol Step2 Step 2: Epoxide Ring Opening Intermediate->Step2 React with 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol Purification Silica Gel Column Chromatography Step2->Purification Product Final Piperidinol Analogs (4a-p) Purification->Product

General workflow for the synthesis of chiral piperidinol analogs.

Step 1: Synthesis of Chiral Epoxide Intermediate Optically active (S)-(+)-epichlorohydrin or (R)-(-)-epichlorohydrin is reacted with a substituted phenol or thiophenol in acetonitrile.[5] Cesium carbonate is used as a base, and the reaction is carried out under reflux conditions to afford the chiral epoxide derivative.[5] The crude product from this step is typically used directly in the next step without further purification.[5]

Step 2: Synthesis of Final Piperidinol Analogs The crude chiral epoxide intermediate is then reacted with 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol in ethanol under reflux.[5] This reaction results in the opening of the epoxide ring and the formation of the final alcohol diol products.[5]

Purification The final products are purified using silica gel column chromatography to yield the desired piperidinol analogs with an overall two-step yield of 19-50%.[5]

In Vitro Anti-Tuberculosis Activity Screening

The determination of the Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro anti-tubercular activity of novel compounds.

Microplate Alamar Blue Assay (MABA) A commonly used method for MIC determination is the Microplate Alamar Blue Assay (MABA). The following is a generalized protocol:

  • Preparation of Compounds: The test compounds are serially diluted in 96-well microplates.

  • Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) in 7H9 medium is added to each well.[5]

  • Incubation: The plates are incubated at 37 °C for a period of 9-11 days.[5]

  • MIC Determination: The MIC90 is determined by visual inspection as the lowest concentration of the compound that inhibits 90% of the bacterial growth.[5] Controls with known anti-tubercular drugs, such as isoniazid (INH), are run in parallel for quality control.[5]

The Path Forward: Opportunities and Challenges

The discovery of piperidinol analogs with potent anti-tuberculosis activity opens up exciting new avenues for drug development. The identification of multiple, novel mechanisms of action is particularly encouraging, as this may help to circumvent existing drug resistance patterns.

However, the journey from a promising hit compound to a clinically approved drug is long and fraught with challenges. The in vivo side effects observed with some of the more potent analogs underscore the importance of early and thorough toxicological profiling.[5] Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency while minimizing off-target effects. Further elucidation of the specific molecular interactions with their targets will also be crucial for rational drug design and the development of the next generation of piperidinol-based anti-tubercular agents.

This technical guide provides a solid foundation for researchers and drug developers to build upon. The data and protocols presented herein should serve as a valuable resource in the collective effort to combat the global threat of tuberculosis.

References

Methodological & Application

Step-by-step synthesis protocol for 1-(Pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Pyridin-2-yl)piperidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential as a scaffold in the synthesis of various pharmacologically active molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Reaction Principle

The synthesis of this compound is achieved through the cross-coupling of 2-bromopyridine and piperidin-4-ol. This reaction, a type of Buchwald-Hartwig amination, utilizes a palladium catalyst and a suitable ligand to facilitate the formation of the C-N bond between the pyridine ring and the piperidine nitrogen.[1][2] Sodium tert-butoxide is employed as the base to deprotonate the piperidinol, enabling its nucleophilic attack on the palladium complex.

Experimental Protocol

Materials:

  • 2-Bromopyridine

  • Piperidin-4-ol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Argon gas

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Inert atmosphere setup (argon or nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 mmol, 1 mol%), tBuXPhos (0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol, 1.4 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Addition of Reactants: Under a positive flow of argon, add 2-bromopyridine (2.0 mmol, 1.0 eq.) and piperidin-4-ol (2.2 mmol, 1.1 eq.).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

  • Reaction: Stir the reaction mixture vigorously at 100 °C under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water (15 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate).

  • Characterization: Collect the fractions containing the desired product, combine, and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

Reactant/ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
2-Bromopyridine158.002.01.0316 mg
Piperidin-4-ol101.152.21.1222.5 mg
Palladium(II) acetate224.500.020.014.5 mg
tBuXPhos424.620.040.0217.0 mg
Sodium tert-butoxide96.102.81.4269.1 mg
Toluene---10 mL
Product 178.23 - - Theoretical Yield: 356.5 mg

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Product Analysis A Add Pd(OAc)₂, tBuXPhos, and NaOtBu to Schlenk flask B Establish Inert Atmosphere (Argon) A->B C Add 2-Bromopyridine and Piperidin-4-ol B->C D Add Anhydrous Toluene C->D E Heat at 100 °C and Stir D->E F Monitor by TLC E->F G Cool to Room Temperature and Quench with Water F->G H Extract with Ethyl Acetate G->H I Wash with NaHCO₃ and Brine H->I J Dry, Filter, and Concentrate I->J K Purify by Column Chromatography J->K L Characterize by NMR and Mass Spectrometry K->L

Caption: Synthesis workflow from preparation to analysis.

References

Purification of 1-(Pyridin-2-yl)piperidin-4-ol by Column Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 1-(Pyridin-2-yl)piperidin-4-ol using column chromatography. The described methodology is designed to separate the target compound from common impurities and byproducts encountered during its synthesis.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the piperidine and pyridine scaffolds in a wide range of pharmaceutical agents.[1] Synthetic routes to this compound can often yield a crude product contaminated with unreacted starting materials, such as 2-halopyridine and piperidin-4-ol, and various side-products. Effective purification is therefore a critical step to ensure the integrity of subsequent biological assays and development studies. Column chromatography is a robust and widely used technique for the purification of such polar, basic compounds. This document outlines a comprehensive workflow for the purification of this compound, including recommended solvent systems, stationary phase, and analytical monitoring techniques.

Data Presentation

The selection of an appropriate eluent system is crucial for achieving optimal separation in column chromatography. The following table summarizes typical Thin Layer Chromatography (TLC) data for compounds with polarities analogous to this compound. These values serve as a guide for selecting a starting solvent system and for monitoring the progress of the column chromatography.

Compound TypeStationary PhaseEluent System (v/v)Typical Rf Value Range
Polar AminesSilica Gel 60 F254Dichloromethane / Methanol (95:5)0.2 - 0.4
Heterocyclic AlcoholsSilica Gel 60 F254Ethyl Acetate / Hexane (1:1)0.3 - 0.5[2]
Basic HeterocyclesSilica Gel 60 F254Ethyl Acetate / Methanol (9:1)0.2 - 0.5
Starting Material (e.g., Piperidin-4-ol)Silica Gel 60 F254Dichloromethane / Methanol / NH4OH (90:10:1)> 0.5
Target Compound (Estimated)Silica Gel 60 F254Dichloromethane / Methanol (95:5)~ 0.3

Experimental Protocols

This section provides a detailed methodology for the purification of this compound by flash column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Ethyl acetate, HPLC grade

  • n-Hexane, HPLC grade

  • TLC plates (Silica Gel 60 F254)

  • Potassium permanganate stain

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_chromatography Column Chromatography cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimum DCM/MeOH crude_product->dissolve load_sample Load Sample dissolve->load_sample prepare_column Prepare Silica Gel Slurry in Eluent pack_column Pack Column prepare_column->pack_column pack_column->load_sample elute Elute with Gradient (e.g., 0-5% MeOH in DCM + 0.1% TEA) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Pure Product evaporate->pure_product

References

Application Notes and Protocols for the Purity Assessment of 1-(Pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Pyridin-2-yl)piperidin-4-ol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using various analytical techniques. These methods are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical entity.

The analytical methods detailed herein include High-Performance Liquid Chromatography (HPLC) for organic purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for absolute purity determination, and Thermal Analysis (TGA/DSC) for residual solvent and thermal stability assessment.

High-Performance Liquid Chromatography (HPLC) for Organic Purity

HPLC is a robust and widely used technique for separating, identifying, and quantifying organic impurities in pharmaceutical intermediates.[1] For a polar compound like this compound, a reverse-phase HPLC method is generally suitable.[2]

1.1. Application Note

This reverse-phase HPLC method is designed to separate this compound from its potential process-related impurities and degradation products. The method utilizes a C18 stationary phase and a gradient elution of an acidic mobile phase with UV detection. The pyridine moiety in the molecule allows for sensitive UV detection.

1.2. Experimental Protocol

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[2]

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution of this compound at the same concentration as the standard solution using the same diluent.

    • Diluent: A mixture of water and acetonitrile (50:50 v/v) is a suitable starting point.

  • Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3]
Mobile Phase A 0.1% Trifluoroacetic acid in Water[3]
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile[3]
Gradient Elution 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min[3]
Column Temperature 30 °C
Detection Wavelength 254 nm (due to the pyridine chromophore)
Injection Volume 10 µL
  • Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

1.3. HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Standard Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For polar compounds with hydroxyl groups like this compound, derivatization is often required to increase volatility and thermal stability.[2]

2.1. Application Note

This GC-MS method is intended for the identification and quantification of volatile organic impurities, such as residual solvents, in the this compound sample. The protocol includes a derivatization step to improve the chromatographic properties of the analyte.

2.2. Experimental Protocol

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.[2]

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 5 mg of the sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., Dichloromethane).

    • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 280 °C[4]
Oven Program Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min[4]
Transfer Line Temp 280 °C[4]
Ion Source Temp 230 °C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Mass Scan Range 35 - 550 amu[4]
  • Data Analysis: Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be performed using an internal standard.

2.3. GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatize Derivatization (e.g., Silylation) Sample->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect LibrarySearch Mass Spectral Library Search Detect->LibrarySearch Identify Identify Impurities LibrarySearch->Identify

Caption: Workflow for GC-MS analysis of volatile impurities.

Quantitative ¹H NMR (qNMR) for Absolute Purity

Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.[5]

3.1. Application Note

This method describes the use of ¹H qNMR with a certified internal standard to determine the absolute purity of this compound. The choice of a suitable internal standard with non-overlapping signals is crucial for accuracy.[5]

3.2. Experimental Protocol

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have signals that do not overlap with the analyte signals.[5]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.

  • NMR Acquisition Parameters (Example for a 400 MHz Spectrometer):

ParameterSettingRationale
Pulse Program Standard single pulse (e.g., zg30)Simple and robust for quantification.
Relaxation Delay (d1) > 5 x T₁ of the slowest relaxing protonEnsures complete relaxation for accurate integration.
Acquisition Time ~3-4 secondsProvides good resolution.
Number of Scans 16-64Improves signal-to-noise ratio.
  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

3.3. qNMR Purity Determination Logic

qNMR_Logic cluster_input Inputs cluster_nmr NMR Data cluster_constants Constants Mass_A Mass of Analyte (m_analyte) Calculation Purity Calculation Formula Mass_A->Calculation Mass_IS Mass of Internal Standard (m_IS) Mass_IS->Calculation Purity_IS Purity of Internal Standard (P_IS) Purity_IS->Calculation Integral_A Integral of Analyte Signal (I_analyte) Integral_A->Calculation Integral_IS Integral of IS Signal (I_IS) Integral_IS->Calculation MW_A MW of Analyte MW_A->Calculation MW_IS MW of Internal Standard MW_IS->Calculation N_A Protons in Analyte Signal (N_analyte) N_A->Calculation N_IS Protons in IS Signal (N_IS) N_IS->Calculation Result Absolute Purity (%) Calculation->Result

References

Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantitative Analysis of 1-(Pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(Pyridin-2-yl)piperidin-4-ol in a research setting. Due to the polar and basic nature of the analyte, conventional reversed-phase chromatography yields poor retention and peak shape. To overcome these challenges, a Hydrophilic Interaction Liquid Chromatography (HILIC) based method was developed. This method demonstrates excellent retention, selectivity, and sensitivity, making it suitable for high-throughput analysis in drug discovery and development environments. All experimental protocols and validation data are presented herein.

Introduction

This compound is a heterocyclic compound featuring both pyridine and piperidine moieties, making it a common structural motif in medicinal chemistry. Accurate quantification of such compounds is critical for pharmacokinetic, metabolic, and quality control studies. The primary challenge in analyzing this molecule lies in its physicochemical properties. With a Topological Polar Surface Area (TPSA) of 45.15 Ų and a calculated logP of 0.65, the compound is highly polar.[1] This polarity leads to minimal retention on traditional C18 reversed-phase columns, causing the analyte to elute in the solvent front where matrix effects and ion suppression are most pronounced.[2]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for separating polar compounds.[3][4] It utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar analytes through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[3] This application note details a HILIC-MS/MS method that provides reliable and sensitive quantification of this compound.

Experimental Protocols

Chemicals and Reagents
  • This compound reference standard (Purity >98%)

  • Acetonitrile (LC-MS Grade)

  • Water (LC-MS Grade)

  • Ammonium Formate (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Methanol (LC-MS Grade) for stock solutions

Instrumentation
  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with a 90:10 (v/v) Acetonitrile:Water mixture to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation: Dilute the research samples with 90:10 (v/v) Acetonitrile:Water to fall within the calibration curve range.

  • Final Step: Vortex all solutions for 30 seconds and transfer to HPLC vials for analysis.

LC-MS/MS Method Development Workflow

The development of a robust analytical method follows a logical progression of optimization steps. The workflow begins with understanding the analyte's properties, which dictates the initial choice of chromatographic mode and MS settings. Subsequent steps involve refining these parameters to achieve optimal performance in terms of retention, peak shape, and sensitivity.

Method_Development_Workflow LC-MS Method Development Workflow cluster_start Phase 1: Initial Assessment cluster_optim Phase 2: Method Optimization cluster_valid Phase 3: Validation Analyte Analyte Characterization (Polar, Basic, MW: 178.23) Mode Select Chromatographic Mode (HILIC) Analyte->Mode Polarity dictates choice MS_Tune Direct Infusion MS Tuning (Determine Precursor/Product Ions) Analyte->MS_Tune Structure dictates ionization Col_Screen Column Screening (Amide vs. Silica vs. Zwitterionic) MS_Tune->Col_Screen MP_Opt Mobile Phase Optimization (ACN %, Buffer pH & Conc.) Col_Screen->MP_Opt MS_Opt MS Parameter Optimization (Cone Voltage, Collision Energy) MP_Opt->MS_Opt Validation Method Validation (Linearity, Accuracy, Precision, LOD/LOQ) MS_Opt->Validation

Caption: Logical workflow for LC-MS method development.
Final Optimized Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography Parameters | Parameter | Value | | :--- | :--- | | Column | ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | | Mobile Phase A | 10 mM Ammonium Formate in Water, 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 2 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 95 | | | 3.0 | 70 | | | 3.1 | 95 | | | 5.0 | 95 |

Table 2: Mass Spectrometry Parameters

Parameter Value
Ionization Mode Electrospray Ionization, Positive (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Desolvation Gas Flow 800 L/Hr
Cone Gas Flow 50 L/Hr
MRM Transition m/z 179.1 > 106.1
Cone Voltage 25 V

| Collision Energy | 15 eV |

Results and Discussion

The developed HILIC-MS/MS method provides excellent chromatographic performance for this compound. The analyte was well-retained with a retention time of approximately 2.5 minutes, exhibiting a sharp, symmetrical peak. The use of ESI in positive mode was chosen due to the basic nature of the pyridine and piperidine nitrogens, which are readily protonated. The precursor ion [M+H]⁺ at m/z 179.1 was selected for fragmentation. Collision-induced dissociation produced a stable and abundant product ion at m/z 106.1, which was used for quantification.

Method Validation Summary

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.

Table 3: Linearity, LOD, and LOQ

Parameter Result
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
LOD 0.3 ng/mL

| LOQ | 1.0 ng/mL |

Table 4: Precision and Accuracy (n=6)

Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
5 (Low QC) 3.5% 4.8% 102.1%
50 (Mid QC) 2.8% 3.9% 98.5%

| 800 (High QC) | 2.1% | 3.2% | 100.7% |

The validation results demonstrate that the method is linear, sensitive, precise, and accurate over a wide concentration range, confirming its suitability for quantitative applications.

Detailed Protocol for Analysis

This section provides a step-by-step protocol for routine analysis using the developed method.

Analysis_Protocol Standard Operating Protocol cluster_prep 1. Preparation cluster_lcms 2. LC-MS/MS System Setup cluster_run 3. Sequence Execution cluster_data 4. Data Processing prep_standards Prepare Calibration Standards (1-1000 ng/mL in 90:10 ACN:H2O) prep_samples Prepare QC and Unknown Samples (Dilute in 90:10 ACN:H2O) prep_standards->prep_samples equilibration Equilibrate HILIC Column (At least 30 min with initial mobile phase) prep_samples->equilibration load_method Load Optimized LC and MS Methods (See Tables 1 & 2) equilibration->load_method run_blank Inject Blank (90:10 ACN:H2O) load_method->run_blank run_cal Inject Calibration Curve run_blank->run_cal run_qc Inject QC Samples run_cal->run_qc run_unknowns Inject Unknown Samples run_qc->run_unknowns process_data Integrate Peaks and Generate Calibration Curve run_unknowns->process_data quantify Quantify Unknown Samples Against the Curve process_data->quantify report Generate Final Report quantify->report

Caption: Standard operating protocol for sample analysis.

Conclusion

A highly sensitive, selective, and robust HILIC-MS/MS method has been successfully developed and validated for the quantification of this compound. The method overcomes the challenges associated with analyzing polar basic compounds by providing excellent retention and peak shape. This approach is well-suited for various stages of drug development, offering reliable data for critical decision-making.

References

Application Notes and Protocols for the Use of 1-(Pyridin-2-yl)piperidin-4-ol in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it an attractive core for the design of novel therapeutics. The 1-(pyridin-2-yl)piperidine moiety, in particular, has been investigated for its potential in targeting a range of biological entities, including anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).[2]

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid generation of molecular diversity from simple building blocks.[3][4] By combining three or more reactants in a single synthetic operation, MCRs, such as the Ugi and Passerini reactions, enable the construction of complex, drug-like molecules in a time- and resource-efficient manner.[5][6][7] This approach is particularly valuable in the early stages of drug discovery for the creation of compound libraries for high-throughput screening.

This document provides detailed application notes and representative protocols for the use of 1-(Pyridin-2-yl)piperidin-4-ol and its derivatives in multi-component reactions. While direct literature precedent for this specific starting material in MCRs is limited, the following protocols are based on established methodologies for structurally analogous N-aryl and N-benzyl piperidine derivatives and are intended to serve as a guide for researchers exploring the synthesis of novel compound libraries based on the 1-(pyridin-2-yl)piperidine scaffold.

Key Applications

  • Diversity-Oriented Synthesis: Rapidly generate libraries of novel compounds with a common 1-(pyridin-2-yl)piperidine core for screening against various biological targets.

  • Lead Generation: Synthesize structurally complex molecules with potential therapeutic applications in areas such as oncology, neurodegenerative diseases, and infectious diseases.

  • Peptidomimetic Design: The Ugi reaction, in particular, allows for the synthesis of peptide-like structures, enabling the development of novel peptidomimetics with improved pharmacokinetic properties.

Reaction Overviews

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a versatile MCR that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[7] For the application of the 1-(pyridin-2-yl)piperidine scaffold, 1-(pyridin-2-yl)piperidin-4-one can be used as the ketone component, or 1-(pyridin-2-yl)piperidin-4-amine can serve as the amine component.

Ugi_Reaction cluster_reactants Reactants Ketone 1-(Pyridin-2-yl)piperidin-4-one Product α-Acylamino Amide Product Ketone->Product + Amine Amine (R¹-NH₂) Amine->Product + Carboxylic_Acid Carboxylic Acid (R²-COOH) Carboxylic_Acid->Product + Isocyanide Isocyanide (R³-NC) Isocyanide->Product +

Diagram 1. General schematic of the Ugi four-component reaction.
Passerini Three-Component Reaction (P-3CR)

The Passerini reaction typically involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide.[6] While the hydroxyl group of this compound is not a traditional component, it can potentially participate in Passerini-type reactions, particularly under Lewis acid catalysis, to generate novel scaffolds.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on analogous systems and may require optimization for the specific substrate this compound and its derivatives.

Protocol 1: Ugi Four-Component Reaction using 1-(Pyridin-2-yl)piperidin-4-one

This protocol describes the synthesis of an α-acylamino amide derivative using 1-(pyridin-2-yl)piperidin-4-one as the ketone component.

Materials:

  • 1-(Pyridin-2-yl)piperidin-4-one

  • Amine (e.g., Benzylamine)

  • Carboxylic acid (e.g., Acetic acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (MeOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for column chromatography)

Procedure:

  • To a 25 mL round-bottom flask, add 1-(pyridin-2-yl)piperidin-4-one (1.0 mmol, 1 equiv.).

  • Add methanol (5 mL) and begin stirring.

  • To the stirred solution, add the amine (1.0 mmol, 1 equiv.), followed by the carboxylic acid (1.0 mmol, 1 equiv.).

  • Finally, add the isocyanide (1.0 mmol, 1 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired α-acylamino amide.

Ugi_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 1-(pyridin-2-yl)piperidin-4-one and MeOH to flask B 2. Add amine, carboxylic acid, and isocyanide A->B C 3. Stir at room temperature for 24-48h B->C D 4. Monitor by TLC C->D E 5. Concentrate reaction mixture D->E F 6. Liquid-liquid extraction E->F G 7. Dry and concentrate organic layer F->G H 8. Purify by column chromatography G->H I Final Product H->I

Diagram 2. Experimental workflow for the Ugi four-component reaction.

Representative Data (based on analogous N-aryl piperidones):

EntryAmine (R¹-NH₂)Carboxylic Acid (R²-COOH)Isocyanide (R³-NC)SolventYield (%)
1BenzylamineAcetic Acidtert-Butyl IsocyanideMeOH75-85
2AnilinePropionic AcidCyclohexyl IsocyanideMeOH70-80
34-FluoroanilineBenzoic AcidBenzyl IsocyanideTFE65-75

Yields are estimated based on reported reactions with similar substrates and are for illustrative purposes.

Protocol 2: Passerini Three-Component Reaction with this compound

This protocol outlines a hypothetical Passerini-type reaction where the hydroxyl group of this compound participates in the reaction.

Materials:

  • This compound

  • Aldehyde (e.g., Benzaldehyde)

  • Isocyanide (e.g., Cyclohexyl isocyanide)

  • Dichloromethane (DCM)

  • Lewis Acid (optional, e.g., Zinc Chloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • To a dry 25 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1 equiv.) and the aldehyde (1.0 mmol, 1 equiv.) in anhydrous DCM (5 mL).

  • Cool the mixture to 0 °C.

  • Add the isocyanide (1.0 mmol, 1 equiv.) dropwise to the cooled solution.

  • (Optional) If no reaction is observed, a Lewis acid catalyst (e.g., ZnCl₂, 0.1 equiv.) can be added.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data (based on analogous Passerini reactions):

EntryAldehyde (R¹-CHO)Isocyanide (R²-NC)SolventCatalystYield (%)
1BenzaldehydeCyclohexyl IsocyanideDCMNone60-70
24-Chlorobenzaldehydetert-Butyl IsocyanideTHFZnCl₂65-75
3IsobutyraldehydeBenzyl IsocyanideDCMNone55-65

Yields are estimated based on reported reactions with similar substrates and are for illustrative purposes.

Signaling Pathways and Biological Relevance

The 1-(pyridin-2-yl)piperidine scaffold is a component of molecules that have been investigated for their inhibitory activity against protein kinases, which are crucial nodes in cellular signaling pathways. For instance, derivatives of this scaffold have shown activity against ALK and ROS1 kinases, which are implicated in the development of certain cancers.[2] The generation of a library of diverse molecules around this core using MCRs could lead to the discovery of new and potent inhibitors of these or other relevant biological targets.

Signaling_Pathway MCR_Library MCR-Generated 1-(Pyridin-2-yl)piperidine Library Target Biological Target (e.g., Protein Kinase) MCR_Library->Target Inhibition Downstream Downstream Signaling Target->Downstream Activation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream->Cellular_Response Modulation

References

Application of 1-(Pyridin-2-yl)piperidin-4-ol in the Synthesis of Bioactive Molecules: Checkpoint Kinase 1 (CHK1) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2025-12

Introduction

1-(Pyridin-2-yl)piperidin-4-ol is a valuable heterocyclic building block in medicinal chemistry, enabling the synthesis of a diverse range of biologically active molecules. Its rigid piperidine core, substituted with a pyridine ring, provides a key structural motif for interaction with various biological targets. This application note details the use of this compound in the synthesis of potent and selective Checkpoint Kinase 1 (CHK1) inhibitors, which are of significant interest in cancer therapy. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals.

Application in the Synthesis of CHK1 Inhibitors

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway.[1][2][3] In response to DNA damage, CHK1 is activated and orchestrates cell cycle arrest to allow time for DNA repair, thus maintaining genomic integrity.[3][4] Many cancer cells have defects in their DNA damage response pathways, making them particularly reliant on CHK1 for survival.[2] Therefore, inhibition of CHK1 can selectively sensitize cancer cells to DNA-damaging agents and induce cell death, making it an attractive target for cancer therapy.

The this compound scaffold has been successfully employed in the development of potent CHK1 inhibitors. The ether linkage at the 4-position of the piperidine ring allows for the introduction of various heterocyclic moieties, leading to compounds with high affinity and selectivity for the ATP-binding pocket of CHK1.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative CHK1 inhibitor, 2-{[1-(2-Pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyrimidine, derived from this compound.

Protocol 1: Synthesis of 2-{[1-(2-Pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyrimidine

This protocol is adapted from the procedures described in patent WO 2007/140342 A2.

Materials:

  • This compound

  • 2-Chloro-5-(trifluoromethyl)pyrimidine

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of this compound (0.50 g, 2.8 mmol) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (0.14 g, 3.5 mmol, 60% dispersion in mineral oil) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of 2-chloro-5-(trifluoromethyl)pyrimidine (0.61 g, 3.4 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 18 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of 20% to 50% EtOAc in hexanes, to afford the title compound as a white solid.

Quantitative Data

The synthesis of 2-{[1-(2-Pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyrimidine using the protocol described above yields the product with the following characteristics:

CompoundYield (%)Biological Activity (CHK1 IC₅₀)
2-{[1-(2-Pyridinyl)-4-piperidinyl]oxy}-5-(trifluoromethyl)pyrimidine4610 nM

Table 1: Yield and biological activity of the synthesized CHK1 inhibitor.

Mechanism of Action: CHK1 Signaling Pathway

CHK1 inhibitors, such as the one synthesized above, exert their anticancer effects by disrupting the DNA damage response pathway. The following diagram illustrates the central role of CHK1 in this pathway and the effect of its inhibition.

CHK1_Signaling_Pathway cluster_downstream Downstream Effects of CHK1 Inhibition DNA_Damage DNA Damage (e.g., from Chemotherapy) ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM activates CHK1 CHK1 ATR_ATM->CHK1 activates CDC25 CDC25 Phosphatases CHK1->CDC25 inhibits CHK1_Inhibitor CHK1 Inhibitor (e.g., 2-((1-(pyridin-2-yl)piperidin-4-yl)oxy)pyrimidine deriv.) CHK1_Inhibitor->CHK1 inhibits CDK Cyclin-Dependent Kinases (CDKs) CDC25->CDK activates Cell_Cycle_Arrest Cell Cycle Arrest (S, G2/M phases) CDK->Cell_Cycle_Arrest promotes progression past Mitotic_Catastrophe Mitotic Catastrophe CDK->Mitotic_Catastrophe DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis (Cell Death) Mitotic_Catastrophe->Apoptosis Experimental_Workflow Start This compound Reaction_Step Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Reaction_Step Purification Purification (e.g., Column Chromatography) Reaction_Step->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioactive_Molecule Bioactive Molecule (e.g., CHK1 Inhibitor) Characterization->Bioactive_Molecule In_Vitro_Assay In Vitro Biological Assay (e.g., Kinase Inhibition Assay) Bioactive_Molecule->In_Vitro_Assay Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR SAR->Reaction_Step Optimization

References

Application Notes and Protocols for the N-arylation of Piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of piperidin-4-ol derivatives, a crucial transformation in the synthesis of pharmaceutically relevant compounds. The N-aryl piperidin-4-ol motif is a common scaffold in a variety of biologically active molecules. This guide covers two of the most powerful and widely used methods for this transformation: the Buchwald-Hartwig amination and the Ullmann condensation.

Introduction

The introduction of an aryl group onto the nitrogen atom of piperidin-4-ol derivatives can significantly impact their pharmacological properties. This structural modification is a key step in the development of new therapeutic agents. The two primary catalytic methods for achieving this C-N bond formation are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2] Both methods have their advantages and have been continually refined to offer milder reaction conditions and broader substrate scope.

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[3] Its high functional group tolerance and the development of sophisticated phosphine ligands have made it a go-to method in modern organic synthesis.

The Ullmann condensation , one of the earliest methods for C-N bond formation, traditionally required harsh reaction conditions.[1] However, modern iterations utilizing catalytic amounts of copper salts and various ligands have made it a viable and often complementary approach to palladium-catalyzed methods.

Data Presentation: A Comparative Overview of N-Arylation Reactions

The following table summarizes representative yields for the N-arylation of piperidine derivatives with various aryl halides under different catalytic systems. While specific data for a wide range of piperidin-4-ol derivatives is not exhaustively compiled in a single source, the data for the closely related piperidine provides a strong indication of expected outcomes.

EntryAmine SubstrateAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
1Piperidine4-Bromotoluene(SIPr)Pd(methallyl)Cl (3)-LHMDSToluene1000.0885[4]
2Piperidine4-Bromoanisole(SIPr)Pd(methallyl)Cl (3)-LHMDSToluene1000.3393[4]
3Piperidine4-Chloroanisole(SIPr)Pd(methallyl)Cl (3)-LHMDSToluene1000.2543[4]
4Piperidine1-Bromo-4-(tert-butyl)benzene(SIPr)Pd(methallyl)Cl (3)-LHMDSToluene1000.0891[4]
5Piperidine2-Bromotoluene(SIPr)Pd(methallyl)Cl (3)-LHMDSToluene1000.1788[4]
6Piperidine4-BromobenzonitrilePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1102495[3]
7Piperidine4-BromoacetophenonePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1102492[3]
8Piperidine2-BromopyridineCuI (5)1,10-Phenanthroline (10)K₂CO₃DMF1102485[5]
9Piperidine3-BromopyridineCuI (5)1,10-Phenanthroline (10)K₂CO₃DMF1102482[5]
10Piperidine4-IodoanisoleCuI (10)L-Proline (20)K₂CO₃DMSO902488[5]

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is adapted from a general procedure for the N-arylation of piperidine and is expected to be effective for piperidin-4-ol and its derivatives.[4]

Materials:

  • Piperidin-4-ol derivative (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium precatalyst (e.g., (SIPr)Pd(methallyl)Cl, 3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (anhydrous, 5 mL)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, sodium tert-butoxide, and a magnetic stir bar.

  • Add the aryl halide and the piperidin-4-ol derivative to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 1-24 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl piperidin-4-ol derivative.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol provides a general procedure for the copper-catalyzed N-arylation of piperidin-4-ol derivatives.[5]

Materials:

  • Piperidin-4-ol derivative (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline or L-proline, 10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous, 5 mL)

  • Reaction vial or flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vial, add CuI, the ligand, the base, the aryl halide, and the piperidin-4-ol derivative.

  • Add a magnetic stir bar and the anhydrous solvent.

  • Seal the vial and purge with an inert atmosphere.

  • Place the reaction vial in a preheated oil bath at 110-140 °C.

  • Stir the reaction mixture vigorously for 24-48 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl piperidin-4-ol derivative.

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Piperidin-4-ol derivative - Aryl halide - Pd Precatalyst - Base (NaOtBu) solvent Add Anhydrous Toluene reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to 100-110 °C inert->heat stir Stir for 1-24 h heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool filter Dilute & Filter through Celite® cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product N-Aryl Piperidin-4-ol purify->product

Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.

Ullmann_Condensation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - Piperidin-4-ol derivative - Aryl halide - CuI - Ligand - Base (K₂CO₃) solvent Add Anhydrous DMF/DMSO reagents->solvent inert Purge with Inert Gas solvent->inert heat Heat to 110-140 °C inert->heat stir Stir for 24-48 h heat->stir monitor Monitor by TLC/LC-MS stir->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product N-Aryl Piperidin-4-ol purify->product Catalytic_Cycles cluster_buchwald Buchwald-Hartwig Cycle cluster_ullmann Ullmann Condensation Cycle Pd0 Pd(0)L₂ OAC Ar-Pd(II)(X)L₂ Pd0->OAC Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(Amine)L₂]⁺X⁻ OAC->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)(Amido)L₂ Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination (Ar-Amine) CuI Cu(I)X Cu_Amide Cu(I)-Amide CuI->Cu_Amide Amine + Base CuIII_Complex Ar-Cu(III)(Amide)X Cu_Amide->CuIII_Complex Oxidative Addition (Ar-X) CuIII_Complex->CuI Reductive Elimination (Ar-Amine)

References

Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of pyridine precursors to yield piperidine derivatives is a cornerstone transformation in medicinal chemistry and drug development. Piperidine scaffolds are integral to a wide array of FDA-approved drugs, making their efficient and selective synthesis a critical focus.[1] This document provides detailed application notes and experimental protocols for this essential reaction, covering various catalytic systems and reaction conditions.

The conversion of the aromatic pyridine ring to a saturated piperidine ring, while conceptually simple, presents distinct challenges. The inherent aromatic stability of the pyridine ring necessitates potent catalytic systems, often requiring elevated pressures and temperatures.[2] Furthermore, the Lewis basic nitrogen atom in both the starting material and the product can act as a catalyst poison, impeding the reaction.[2] For substituted pyridines, achieving high chemoselectivity—the reduction of the pyridine ring without affecting other sensitive functional groups—is a primary consideration.[2]

Catalytic Systems

The hydrogenation of pyridines can be achieved through several catalytic approaches, primarily categorized as heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis: This is the most prevalent method, especially in industrial applications, due to the straightforward separation and recycling of the catalyst.[2]

  • Precious Metal Catalysts: Platinum group metals are highly effective for pyridine hydrogenation.

    • Palladium on Carbon (Pd/C): Widely utilized for its efficiency, often in the presence of an acidic additive to protonate the pyridine ring, which aids in its reduction.[2]

    • Platinum(IV) oxide (PtO₂): Known as Adams' catalyst, it is a versatile and effective catalyst for a variety of substituted pyridines, typically requiring acidic conditions.[1]

    • Rhodium(III) oxide (Rh₂O₃): Demonstrates high activity for the hydrogenation of a broad range of unprotected pyridines under mild conditions.[1][3]

  • Bimetallic Catalysts: Nanoparticles combining palladium with a base metal like silver or copper have shown enhanced activity and selectivity.[1][4] The increased activity is attributed to the small particle size (2–3 nm).[4]

  • Non-Noble Metal Catalysts: Catalysts like Raney Nickel are more cost-effective but often require more demanding reaction conditions, such as higher temperatures and pressures (150-300 atm).[5]

Homogeneous Catalysis: These systems offer high selectivity and activity under milder conditions but present challenges in separating the catalyst from the product.[2] Rhodium complexes, for instance, have been used in transfer hydrogenation, which avoids the need for high-pressure gaseous hydrogen.[5][6]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the catalytic hydrogenation of pyridine precursors, enabling a direct comparison of different catalytic systems.

Table 1: Heterogeneous Catalysis for Hydrogenation of Pyridine and its Derivatives

EntrySubstrateCatalystCatalyst Loading (mol%)SolventTemperature (°C)Pressure (bar H₂)Time (h)Conversion (%)Selectivity (%)Yield (%)
1Pyridine1% Pd/Al₂O₃--6070-9999 (to Piperidine)-
2Pyridine0.5% Pd-1% Ag/Al₂O₃--6070-9999 (to Piperidine)-
3Pyridine0.5% Pd-1% Cu/Al₂O₃--6070-9999 (to Piperidine)-
4Substituted PyridinesPtO₂5Acetic AcidRoom Temp.50-70---High
5Functionalised PyridinesRh₂O₃0.5Trifluoroethanol40516-->99
64-Pyridinecarbonitrile10% Pd/C-Water/DCM306---High

Data compiled from multiple sources.[2][3][4][7]

Experimental Protocols

Below are detailed methodologies for key experiments in the catalytic hydrogenation of pyridine precursors.

Protocol 1: General Procedure for Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This protocol is suitable for the hydrogenation of a wide range of substituted pyridines.[2]

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 1.0 g).[2]

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 5-10 mL).[2]

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution.[2]

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.[2]

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.[2]

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

    • Begin vigorous stirring and maintain the reaction at room temperature.[2]

  • Work-up:

    • Once the reaction is complete (monitored by a suitable analytical technique like TLC or GC-MS), stop the stirring and carefully vent the excess hydrogen gas.[2]

    • Purge the reactor with an inert gas.[2]

    • Open the reactor and dilute the reaction mixture with ethyl acetate.[2]

    • Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.[2]

    • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).[2]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.[2]

  • Purification: Purify the crude product as necessary by distillation or column chromatography.[2]

Protocol 2: Mild Hydrogenation of Functionalised Pyridines using Rhodium(III) Oxide (Rh₂O₃)

This protocol is particularly useful for the hydrogenation of functionalised pyridines under mild conditions.[3][8]

Materials:

  • Functionalised pyridine (0.79 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • Trifluoroethanol (TFE, 1 mL)

  • Glass vial with a stirrer bar

  • Autoclave

  • Inert gas (Nitrogen)

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Setup: To a glass vial equipped with a stirrer bar, add the pyridine substrate (0.79 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).[3]

  • Degassing: Degas the vial.[3]

  • Solvent Addition: Introduce trifluoroethanol (1 mL) and briefly flush the mixture with nitrogen.[3]

  • Reaction Execution:

    • Place the vial in an autoclave and purge with hydrogen three times.[3]

    • Pressurize the autoclave with hydrogen gas to 5 bar.[3]

    • Heat the reaction mixture to 40 °C and stir for the allocated time (typically 16 hours).[3]

  • Work-up:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.[8]

    • The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield.[8]

    • For isolation, the catalyst can be removed by filtration through a pad of Celite®, and the solvent can be removed under reduced pressure.[8]

Visualizations

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the general reaction pathway for pyridine hydrogenation and a typical experimental workflow.

Reaction_Pathway Pyridine Pyridine Precursor Piperidine Piperidine Derivative Pyridine->Piperidine + 3 H₂ Catalyst Catalyst (e.g., PtO₂, Pd/C, Rh₂O₃) H2 H₂

General reaction pathway for the hydrogenation of pyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactor Setup Reactor Setup Solvent & Catalyst Addition Solvent & Catalyst Addition Reactor Setup->Solvent & Catalyst Addition Purging Purging Solvent & Catalyst Addition->Purging Pressurization with H₂ Pressurization with H₂ Purging->Pressurization with H₂ Stirring & Heating Stirring & Heating Pressurization with H₂->Stirring & Heating Venting & Purging Venting & Purging Stirring & Heating->Venting & Purging Filtration Filtration Venting & Purging->Filtration Extraction & Drying Extraction & Drying Filtration->Extraction & Drying Purification Purification Extraction & Drying->Purification Characterization Characterization Purification->Characterization

References

Application Notes and Protocols for Evaluating the Efficacy of 1-(Pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Pyridin-2-yl)piperidin-4-ol is a heterocyclic compound belonging to the piperidine class of molecules. Piperidine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous pharmaceuticals and natural alkaloids.[1] Compounds containing the piperidine scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[2][3] Notably, certain piperidinone-based compounds have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy.[4] Furthermore, various piperidine derivatives have been shown to modulate critical signaling pathways implicated in cancer progression, such as STAT-3, NF-κB, and PI3K/Akt, and to induce cell cycle arrest and apoptosis in cancer cells.[2][5]

These application notes provide a comprehensive set of cell-based assays to evaluate the potential anticancer efficacy of this compound. The protocols are designed for researchers in drug discovery and development to characterize the compound's activity in relevant cancer cell lines.

Postulated Signaling Pathway of Action

Based on the known mechanisms of similar piperidine-based anticancer agents, a postulated signaling pathway for this compound is its potential to inhibit the interaction between MDM2 and the tumor suppressor protein p53. Inhibition of MDM2 leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.

G cluster_0 MDM2-p53 Interaction cluster_1 Downstream Effects This compound This compound MDM2 MDM2 This compound->MDM2 Inhibition p53 p53 MDM2->p53 Degradation p53_active Activated p53 p53->p53_active Activation CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis

Caption: Postulated MDM2-p53 signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., SJSA-1 for osteosarcoma, HT29 for colon cancer, MCF-7 for breast cancer)

  • This compound

  • DMEM/RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in a complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in a culture medium to achieve final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value.

A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: MTT assay workflow.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Analysis:

    • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

A Treat Cells with Compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Quantify Apoptotic Cells E->F

Caption: Apoptosis assay workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store at -20°C overnight.

  • Cell Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

A Treat Cells with Compound B Harvest and Fix Cells in Ethanol A->B C Stain with PI/RNase A B->C D Incubate in the Dark C->D E Analyze by Flow Cytometry D->E F Determine Cell Cycle Distribution E->F

Caption: Cell cycle analysis workflow.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins in the p53 signaling pathway.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Protocol:

  • Protein Extraction:

    • Treat cells with the compound for 24 hours.

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection:

    • Detect protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis:

    • Quantify band intensities and normalize to the loading control (β-actin).

A Treat Cells and Lyse B Quantify Protein A->B C SDS-PAGE B->C D Transfer to Membrane C->D E Antibody Incubation D->E F Chemiluminescent Detection E->F G Analyze Protein Expression F->G

Caption: Western blot workflow.

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM) after 48hIC50 (µM) after 72h
SJSA-1DataData
HT29DataData
MCF-7DataData

Table 2: Effect of this compound on Apoptosis

Treatment% Early Apoptosis% Late Apoptosis% Necrosis
Vehicle ControlDataDataData
Compound (IC50)DataDataData
Compound (2x IC50)DataDataData

Table 3: Effect of this compound on Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlDataDataData
Compound (IC50)DataDataData
Compound (2x IC50)DataDataData

Table 4: Relative Protein Expression Following Treatment with this compound

ProteinVehicle ControlCompound (IC50)
MDM21.0Data
p531.0Data
p211.0Data
Bax1.0Data
Bcl-21.0Data

References

Application Notes: 1-(Pyridin-2-yl)piperidin-4-ol as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(Pyridin-2-yl)piperidin-4-ol is a heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide range of pharmacologically active molecules. The structure combines a pyridine ring, known for its ability to form key hydrogen bonds in biological targets, and a piperidin-4-ol moiety, which provides a versatile scaffold for structural modification and optimization of physicochemical properties.[1][2] This combination makes it an attractive starting point for developing novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[3][4] Piperidine-containing compounds are integral to numerous FDA-approved drugs, highlighting the significance of this scaffold in medicinal chemistry.[1]

Key Applications in Medicinal Chemistry

The this compound scaffold is a valuable building block for synthesizing compounds targeting several major classes of therapeutic targets. Its utility stems from the ability to modify the piperidine nitrogen and the 4-hydroxyl group to explore structure-activity relationships (SAR).

  • Kinase Inhibitors: The pyridine moiety can interact with the hinge region of kinase ATP-binding sites. Derivatives are used to develop inhibitors for targets like Anaplastic Lymphoma Kinase (ALK), c-ros oncogene 1 (ROS1), and Mammalian Target of Rapamycin (mTOR).[3][5]

  • GPCR Antagonists: The piperidine scaffold is common in ligands for G protein-coupled receptors (GPCRs).[6][7] It has been incorporated into antagonists for receptors such as the M2 muscarinic receptor and GPR55, which is implicated in neuropathic pain.[6][8]

  • Anti-inflammatory Agents: The scaffold is used in the synthesis of potent anti-inflammatory agents. For example, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have shown significant inhibitory activity on the production of inflammatory mediators like nitric oxide (NO) and TNF-α.[9]

  • Epigenetic Modulators: Derivatives have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic target in cancer therapy, with some compounds showing high selectivity over related monoamine oxidases.[10]

  • Antimicrobial Agents: Piperidin-4-one derivatives, the precursors to piperidin-4-ol compounds, have demonstrated a broad spectrum of antimicrobial and antifungal activities.[11][12]

Workflow for Drug Discovery

The general workflow for utilizing this compound as an intermediate involves a multi-step process from initial synthesis to the identification of a lead compound.

G cluster_0 Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Evaluation A Synthesis of This compound B Scaffold Derivatization (e.g., N-Alkylation, Coupling) A->B Intermediate C High-Throughput Screening (HTS) B->C Compound Library D Hit-to-Lead Optimization (SAR Studies) C->D Identified Hits E In Vitro & In Vivo Pharmacology D->E Lead Compounds F ADME/Tox Profiling E->F Candidate Selection G IND-Enabling Studies F->G Preclinical Candidate

Caption: General drug discovery workflow using the intermediate.

Quantitative Data of Representative Derivatives

The following tables summarize the biological activity of various compounds synthesized using piperidine-based scaffolds, illustrating the potential of derivatives from this compound.

Table 1: Potency of Piperidinone-Based MDM2-p53 Inhibitors [13]

Compound HTRF IC50 (µM) EdU Cell Proliferation IC50 (µM)
1 0.0011 0.073
2 0.002 0.091

| 3 | 0.001 | 0.057 |

Table 2: Activity of 3-(Piperidin-4-ylmethoxy)pyridine LSD1 Inhibitors [10]

Compound LSD1 Kᵢ (nM) MAO-A IC50 (µM) MAO-B IC50 (µM) Selectivity vs MAO-A Selectivity vs MAO-B
5 29 >10 4.7 >345 162
16 100 >10 >10 >100 >100
17 35 >10 >10 >286 >286

| 22 | 41 | >10 | 8.8 | >244 | 215 |

Table 3: Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives [9]

Compound NO Production IC50 (µM) TNF-α Production IC50 (µM)
6e 0.86 1.87

| 5 | >10 | >10 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis via nucleophilic aromatic substitution.

G A 2-Chloropyridine + Piperidin-4-ol B Nucleophilic Aromatic Substitution A->B C Reaction Mixture (Solvent: e.g., DMF) (Base: e.g., K2CO3) B->C D Heat (e.g., 100-120 °C) C->D E Work-up & Extraction D->E F Purification (Column Chromatography) E->F G This compound (Final Product) F->G

Caption: Synthetic workflow for the title intermediate.

Materials:

  • 2-Chloropyridine

  • Piperidin-4-ol

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidin-4-ol (1.0 eq) in DMF, add 2-chloropyridine (1.1 eq) and K₂CO₃ (2.5 eq).

  • Heat the reaction mixture at 110 °C for 12-18 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield this compound.

Protocol 2: Derivatization via Reductive Amination

This protocol details the use of the intermediate to synthesize N-substituted tetrahydroisoquinolines, a class of compounds with antimycotic potential.[12]

Materials:

  • 1-(Pyridin-2-yl)piperidin-4-one (obtained by oxidation of the alcohol)

  • Target amine (e.g., 1,2,3,4-tetrahydroisoquinoline) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 1-(Pyridin-2-yl)piperidin-4-one (1.2 eq) and the desired amine (1.0 eq) in DCE.

  • Add a catalytic amount of acetic acid to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by slowly adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to obtain the final N-substituted derivative.

Protocol 3: In Vitro Anti-inflammatory Assay (NO Production)

This protocol is for evaluating the ability of synthesized derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Leave one set of wells unstimulated as a negative control.

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage inhibition of NO production for each compound concentration and calculate the IC50 value.

Relevant Signaling Pathway

Derivatives of this compound are often designed as kinase inhibitors. The PI3K/AKT/mTOR pathway is a critical signaling cascade in cancer that regulates cell growth and proliferation, making it a key target for such inhibitors.[5]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Inhibitor Derivative of This compound Inhibitor->mTORC1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Protein Synthesis

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 1-(Pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(Pyridin-2-yl)piperidin-4-ol. This document offers troubleshooting advice for common experimental challenges, answers to frequently asked questions, detailed experimental protocols, and optimized reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 2-chloropyridine or 2-bromopyridine with 4-hydroxypiperidine.[1][2]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields in the N-arylation of piperidines often stem from several factors. Key areas to investigate include ensuring the reaction is conducted under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation, the choice of an appropriate phosphine ligand and base combination, and the stoichiometry of your reactants. Using a slight excess of the piperidine starting material can sometimes help.[3]

Q3: I'm observing significant side product formation. What are the likely side reactions?

A3: Common side reactions in the Buchwald-Hartwig amination of 2-halopyridines include hydrodehalogenation (replacement of the halogen with a hydrogen atom) and the formation of biaryl species from the self-coupling of the aryl halide. These can be minimized by optimizing the ligand, base, and reaction temperature.[2]

Q4: What is the role of the ligand in the Buchwald-Hartwig amination?

A4: The ligand, typically a bulky, electron-rich phosphine, is crucial for the efficiency of the catalytic cycle. It stabilizes the palladium center, facilitates the oxidative addition of the aryl halide, and promotes the reductive elimination of the desired product. The choice of ligand can significantly impact reaction rate, yield, and the suppression of side reactions.[1][2]

Q5: How can I effectively purify the final product?

A5: Purification of this compound is typically achieved by column chromatography on silica gel.[3] A solvent system such as a gradient of ethyl acetate in hexanes, often with the addition of a small amount of triethylamine (e.g., 1%) to the eluent, can help to prevent peak tailing of the basic product on the acidic silica gel.[4] Recrystallization from a suitable solvent can also be employed for further purification.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inefficient oxidative addition of the 2-halopyridine. 3. Reaction not at optimal temperature. 4. Presence of oxygen or moisture.1. Use a pre-catalyst or ensure the palladium source is active. 2. Switch to a more reactive halide (e.g., from 2-chloropyridine to 2-bromopyridine). Use a bulky, electron-rich ligand. 3. Optimize the reaction temperature, typically in the range of 80-110 °C. 4. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.[2]
Significant Hydrodehalogenation 1. Slow reductive elimination. 2. Presence of trace water. 3. Inappropriate ligand/base combination.1. Use a ligand that promotes faster reductive elimination. 2. Ensure scrupulously dry reaction conditions. 3. Screen different bulky phosphine ligands and strong, non-nucleophilic bases.[2]
Formation of Quaternary Ammonium Salt Over-alkylation of the piperidine nitrogen, although less common in N-arylation compared to N-alkylation.This is more of a concern in N-alkylation side reactions. For N-arylation, ensure correct stoichiometry.[3]
Difficulty in Product Purification 1. Product is highly polar and streaks on the chromatography column. 2. Co-elution with impurities.1. Add a small percentage of a basic modifier like triethylamine (1%) to the eluent to improve peak shape. 2. Optimize the solvent system for column chromatography or consider recrystallization.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the synthesis of this compound.

Materials:

  • 2-Chloropyridine or 2-Bromopyridine

  • 4-Hydroxypiperidine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., Sodium tert-butoxide, Potassium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line equipment

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.

  • Add the base, 4-hydroxypiperidine, and the anhydrous solvent.

  • Add the 2-halopyridine to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Spectroscopic Characterization Data (Predicted)
  • ¹H NMR: Chemical shifts for the pyridine and piperidine protons are expected. The aromatic protons of the pyridine ring will appear in the downfield region, while the piperidine protons will be in the upfield region. The hydroxyl proton will likely be a broad singlet.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of this compound should be observed.

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Arylation
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene10012High
Pd(OAc)₂ (2)RuPhos (4)K₂CO₃Dioxane11018Moderate
G3-Precatalyst (2)BrettPhos (3)K₃PO₄Toluene9010High

Note: The data in this table is representative and actual results may vary depending on the specific substrate and reaction scale.

Visualizations

Experimental Workflow

experimental_workflow reagents Combine Reactants: - 2-Halopyridine - 4-Hydroxypiperidine - Pd Catalyst & Ligand - Base - Anhydrous Solvent reaction Heat under Inert Atmosphere (80-110 °C) reagents->reaction Stirring workup Aqueous Workup: - Dilute with Organic Solvent - Filter through Celite - Wash with Water & Brine - Dry & Concentrate reaction->workup Reaction Completion purification Purification: - Column Chromatography (Silica Gel) workup->purification Crude Product product This compound purification->product Pure Product troubleshooting_logic start Low Yield or No Reaction check_atmosphere Is the atmosphere strictly inert? start->check_atmosphere check_reagents Are reagents and solvents anhydrous? check_atmosphere->check_reagents Yes solution_atmosphere Improve inert atmosphere technique. check_atmosphere->solution_atmosphere No check_catalyst Is the catalyst system (Pd source, ligand, base) optimal? check_reagents->check_catalyst Yes solution_reagents Use anhydrous reagents and solvents. check_reagents->solution_reagents No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes solution_catalyst Screen different catalysts, ligands, and bases. check_catalyst->solution_catalyst No solution_temp Adjust reaction temperature. check_temp->solution_temp No

References

Technical Support Center: Synthesis of 1-(Pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 1-(Pyridin-2-yl)piperidin-4-ol. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common issues and optimize your reaction yield.

Troubleshooting Guide & FAQs

The synthesis of this compound is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation. Low yields are a common issue and can often be traced back to a few key areas.

FAQs: Reaction Chemistry

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods are the Buchwald-Hartwig amination and the Ullmann condensation. Both involve the cross-coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 4-hydroxypiperidine. The Buchwald-Hartwig reaction is palladium-catalyzed and generally offers milder conditions, while the Ullmann reaction is copper-catalyzed and may require higher temperatures.[1][2]

Q2: My Buchwald-Hartwig reaction is showing low to no conversion. What are the primary causes?

Low or no conversion in the Buchwald-Hartwig amination of 2-halopyridines is a frequent problem. The primary reasons include:

  • Catalyst Inactivity: The palladium(0) active species is sensitive to oxygen. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[3] Also, the choice of palladium precursor can be critical; pre-catalysts often provide more reliable results than Pd(OAc)₂.[3]

  • Suboptimal Ligand Choice: Bulky, electron-rich phosphine ligands are essential for the amination of pyridyl halides. Standard ligands like PPh₃ are often ineffective.[3]

  • Incorrect Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Weaker bases may lead to slower reactions and lower yields.[3]

  • Low Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to proceed efficiently.[3]

Q3: I'm observing a significant amount of hydrodehalogenation (replacement of the halogen with hydrogen) on my pyridine ring. How can I minimize this side reaction?

Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations.[3] To suppress it:

  • Ensure Anhydrous Conditions: Trace amounts of water can promote this side reaction. Thoroughly dry all glassware, solvents, and reagents.

  • Use a Slight Excess of the Amine: Using 1.2-1.5 equivalents of 4-hydroxypiperidine can help favor the desired C-N coupling.[3]

  • Optimize the Ligand: Some ligands are more prone to promoting hydrodehalogenation than others. Screening different bulky phosphine ligands can be beneficial.

Q4: My Ullmann condensation is not working. What should I check?

Traditional Ullmann reactions often require harsh conditions.[1] For low yields, consider the following:

  • Reaction Temperature: These reactions often require high temperatures, sometimes in excess of 200 °C, especially with less reactive aryl halides.[1]

  • Copper Source and Activation: The form of copper used is important. Sometimes, in situ activation of copper powder is necessary. Modern protocols often use soluble copper(I) salts, such as CuI.

  • Solvent Choice: High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are commonly used.[1]

FAQs: Starting Materials and Reagents

Q1: Does the choice of halogen on the pyridine matter?

Yes, the reactivity of the 2-halopyridine follows the order I > Br > Cl. Aryl chlorides are the least reactive and often require more specialized and active catalyst systems (e.g., specific bulky phosphine ligands) and higher temperatures for successful coupling in Buchwald-Hartwig reactions.[2][3]

Q2: Is it necessary to protect the hydroxyl group of 4-hydroxypiperidine?

In many cases, protection of the hydroxyl group is not necessary. However, if you are experiencing side reactions or low yields, it is a variable to consider. The hydroxyl group could potentially coordinate to the metal catalyst or react with the strong base, although this is not always a significant issue.

Q3: How critical is the purity of the reagents and solvents?

Extremely critical. Both Buchwald-Hartwig and Ullmann reactions are sensitive to impurities.

  • Oxygen: As mentioned, oxygen can deactivate the palladium catalyst in Buchwald-Hartwig reactions. Solvents should be degassed prior to use.[3]

  • Water: Water can lead to hydrodehalogenation and other side reactions. Use anhydrous solvents and ensure all reagents are dry.[3]

  • Base Purity: The purity of the base is important. For example, some batches of sodium tert-butoxide may contain sodium hydroxide, which can negatively impact the reaction.[3]

FAQs: Work-up and Purification

Q1: What are the common byproducts I should expect?

  • In Buchwald-Hartwig reactions , a common byproduct is the corresponding phosphine oxide of the ligand used.

  • Hydrodehalogenated pyridine is another frequent side product.[3]

  • Homocoupling of the 2-halopyridine to form 2,2'-bipyridine can also occur.

  • In Ullmann reactions , removal of copper salts during work-up can be challenging.

Q2: What is the best way to purify this compound?

Flash column chromatography on silica gel is the most common method for purifying the product and removing byproducts. Given the basic nature of the product, it may be beneficial to add a small amount of a basic modifier, like triethylamine, to the eluent to prevent streaking on the column.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of N-aryl piperidines via Buchwald-Hartwig amination. Please note that optimal conditions can vary based on the specific substrates and catalyst system used.

ParameterTypical RangeNotes
Catalyst Loading (Pd) 1-5 mol%Higher loadings may be needed for less reactive chlorides.[3]
Ligand Loading 1.2-6 mol%A slight excess relative to the palladium source is common.
Base NaOtBu, K₃PO₄, Cs₂CO₃NaOtBu is most common and effective.[3]
Base Stoichiometry 1.4-2.0 equivalentsAn excess of base is typically used.
Amine Stoichiometry 1.2-1.5 equivalentsA slight excess of the amine is generally beneficial.[3]
Temperature 80-110 °CNecessary to drive the reaction to completion.[3]
Typical Yield 60-95%Highly dependent on the specific substrates and conditions.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound via Buchwald-Hartwig amination and Ullmann condensation. These are general procedures and may require optimization.

Protocol 1: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the amination of 2-halopyridines.[4]

Materials:

  • 2-Bromopyridine (1.0 eq)

  • 4-Hydroxypiperidine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed toluene via syringe, followed by 4-hydroxypiperidine and then 2-bromopyridine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Ullmann Condensation

This protocol is based on general procedures for copper-catalyzed N-arylation.[1]

Materials:

  • 2-Bromopyridine (1.0 eq)

  • 4-Hydroxypiperidine (1.5 eq)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-Proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry reaction vessel, add CuI, L-proline, K₂CO₃, 4-hydroxypiperidine, and 2-bromopyridine.

  • Add anhydrous DMSO.

  • Heat the mixture to 120 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield in This compound Synthesis reaction_type Identify Reaction Type start->reaction_type buchwald Buchwald-Hartwig (Pd-catalyzed) reaction_type->buchwald Pd ullmann Ullmann (Cu-catalyzed) reaction_type->ullmann Cu bw_check Check Catalyst System buchwald->bw_check bw_check_conditions Check Reaction Conditions buchwald->bw_check_conditions ullmann_check Check Reaction Conditions ullmann->ullmann_check bw_sol_catalyst Use active Pd precatalyst (e.g., G3/G4 palladacycle) bw_check->bw_sol_catalyst bw_sol_ligand Use bulky, electron-rich phosphine ligand (e.g., XPhos) bw_check->bw_sol_ligand bw_sol_base Use strong, anhydrous base (e.g., NaOtBu) bw_check->bw_sol_base bw_sol_inert Ensure strictly inert atmosphere (Ar/N2) and degassed solvent bw_check_conditions->bw_sol_inert bw_sol_temp Increase temperature (80-110 °C) bw_check_conditions->bw_sol_temp bw_sol_reagents Ensure anhydrous reagents and solvent bw_check_conditions->bw_sol_reagents ullmann_sol_temp Increase temperature (>120 °C) ullmann_check->ullmann_sol_temp ullmann_sol_catalyst Use soluble Cu(I) source (e.g., CuI) with a suitable ligand (e.g., L-proline) ullmann_check->ullmann_sol_catalyst ullmann_sol_solvent Use high-boiling polar solvent (e.g., DMSO, NMP) ullmann_check->ullmann_sol_solvent

Caption: Troubleshooting workflow for low yield in the synthesis.

Simplified Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n pdII_halide L_nPd(II)(Py)(X) pd0->pdII_halide Oxidative Addition (Py-X) pdII_amine [L_nPd(II)(Py)(AmineH)]^+X^- pdII_halide->pdII_amine Amine Coordination pdII_amido L_nPd(II)(Py)(Amine) pdII_amine->pdII_amido Deprotonation (-Base-H+) product Product: 1-(Pyridin-2-yl) piperidin-4-ol pdII_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

Identifying and minimizing side products in pyridinyl-piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyridinyl-piperidine derivatives. Our goal is to help you identify and minimize the formation of common side products, leading to higher yields and purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My pyridinyl-piperidine synthesis is resulting in a low yield. What are the potential causes?

Low yields can stem from several factors, including catalyst deactivation, incomplete reaction, or the formation of side products.[1] Catalyst poisoning by impurities in the starting materials or solvents is a common issue.[1] In hydrogenation reactions, insufficient hydrogen pressure or poor gas-liquid mixing can also lead to low conversion.[1] Additionally, the reaction temperature might be too low, requiring optimization.[1]

Q2: I'm observing the formation of unexpected side products. What are the most common impurities in pyridinyl-piperidine synthesis?

Common side products depend on the synthetic route. In catalytic hydrogenation of pyridines, you may encounter:

  • Partially hydrogenated intermediates: Such as tetrahydropyridines, due to incomplete reaction.[1]

  • Over-reduction products: Cleavage of the C-N bond in the piperidine ring can lead to ring-opened byproducts like pentylamines.[1]

  • Dehalogenation products: If you are working with halogenated pyridines, the catalyst (e.g., Pd/C) can promote hydrodehalogenation.[1]

During N-alkylation of piperidines with pyridyl halides, the formation of quaternary ammonium salts is a common side reaction, especially with excess alkylating agent.[2][3]

Q3: How can I minimize the formation of over-reduction byproducts during catalytic hydrogenation?

Minimizing over-reduction involves careful selection of the catalyst and optimization of reaction conditions.[1] Rhodium-based catalysts are often preferred as they are reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage.[1] Lowering the reaction temperature and optimizing hydrogen pressure can also help favor the desired hydrogenation over C-N bond scission.[1]

Q4: What is the best way to purify my final pyridinyl-piperidine product from unreacted pyridine?

Separating piperidine from pyridine can be challenging due to the formation of a constant boiling azeotropic mixture.[4] Simple fractional distillation is often ineffective.[4] A more effective method is selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[4]

Troubleshooting Guides

Issue 1: Low or No Conversion in Catalytic Hydrogenation of Pyridine
Potential Cause Troubleshooting Steps
Catalyst Deactivation/Poisoning 1. Ensure the purity of the pyridine starting material and solvents.[1] 2. Use a fresh batch of catalyst. 3. Consider a catalyst less prone to poisoning, such as rhodium-based catalysts.[1]
Insufficient Hydrogen Pressure 1. Incrementally increase the hydrogen pressure while monitoring the reaction.[1] 2. Ensure efficient stirring to improve gas-liquid mixing.[1]
Low Reaction Temperature Gradually increase the reaction temperature, carefully monitoring for the formation of byproducts.[1]
Inactive Catalyst Batch Test the catalyst on a known, reliable reaction to verify its activity.[1]
Issue 2: Formation of Side Products in N-Alkylation of Piperidine
Side Product Potential Cause Troubleshooting Steps
Quaternary Ammonium Salt Excess alkylating agent.[2][3]1. Use a stoichiometric amount or a slight excess of the piperidine. 2. Add the alkylating agent slowly to the reaction mixture.[3]
Dialkylation Reaction conditions favoring multiple substitutions.1. Use a less reactive alkylating agent if possible. 2. Control the reaction temperature and time carefully.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine to Piperidine

This protocol describes a general procedure for the catalytic hydrogenation of a pyridine substrate using a rhodium catalyst.

Materials:

  • Pyridine substrate (0.8 mmol)

  • Rhodium(III) oxide (Rh₂O₃, 1.0 mg, 0.5 mol%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous (1 mL)

  • Hydrogen gas (high purity)

  • Autoclave reactor

Procedure:

  • In a reaction vial, combine the pyridine substrate and the rhodium catalyst.

  • Add anhydrous TFE (1 mL) to the vial and briefly flush with nitrogen.

  • Place the vial inside an autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 5 bar with hydrogen gas.

  • Heat the reaction mixture to 40 °C and stir for 16 hours.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield.

  • For isolation, the catalyst can be removed by filtration through a pad of celite, and the solvent can be removed under reduced pressure.[1]

Protocol 2: Direct N-Alkylation of Piperidine with a Pyridyl Halide

This protocol outlines the direct N-alkylation of a piperidine with a pyridyl halide using a base.

Materials:

  • Piperidine (1.0 eq.)

  • Pyridyl halide (e.g., 2-chloropyridine) (1.1 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered and dry (2.0 eq.)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine and anhydrous acetonitrile.

  • Add the finely powdered potassium carbonate to the solution.

  • Slowly add the pyridyl halide to the stirred suspension.

  • Stir the reaction mixture at room temperature or gently heat to 50-70 °C, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-pyridinyl-piperidine.[2]

Visualizations

G cluster_main Main Synthetic Pathway cluster_side Side Product Formation Pyridine Pyridine Derivative Piperidine Piperidine Derivative Pyridine->Piperidine Reduction (e.g., Catalytic Hydrogenation) PartialReduction Partial Reduction (Tetrahydropyridine) Pyridine->PartialReduction Incomplete Reaction PyridinylPiperidine Target Pyridinyl-Piperidine Piperidine->PyridinylPiperidine Coupling (e.g., N-Alkylation) OverReduction Over-reduction (Ring Opening) Piperidine->OverReduction Harsh Conditions QuaternarySalt Quaternary Ammonium Salt PyridinylPiperidine->QuaternarySalt Excess Alkylating Agent

Caption: Overview of pyridinyl-piperidine synthesis and common side products.

G start Low Yield or Side Products Observed check_reaction Identify Synthetic Step start->check_reaction hydrogenation Catalytic Hydrogenation? check_reaction->hydrogenation alkylation N-Alkylation? check_reaction->alkylation other Other Reaction? check_reaction->other h_cause Potential Causes: - Catalyst Inactive - Incomplete Reaction - Over-reduction hydrogenation->h_cause Yes a_cause Potential Causes: - Quaternary Salt Formation - Dialkylation alkylation->a_cause Yes o_solution Consult Literature for Specific Troubleshooting other->o_solution Yes h_solution Solutions: - Use fresh catalyst - Increase H2 pressure/time - Optimize temperature - Change catalyst (e.g., Rh) h_cause->h_solution end Improved Synthesis h_solution->end a_solution Solutions: - Use stoichiometric reagents - Slow addition of alkylating agent - Control temperature a_cause->a_solution a_solution->end o_solution->end

Caption: Troubleshooting workflow for pyridinyl-piperidine synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with 1-(Pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1-(Pyridin-2-yl)piperidin-4-ol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is likely attributable to a combination of its molecular structure: a relatively nonpolar pyridinyl-piperidinyl core and the presence of an intramolecular hydrogen bond between the piperidinyl nitrogen and the hydroxyl group, which reduces its interaction with water molecules. The crystalline nature of the solid form can also contribute to poor solubility by requiring higher energy to break the crystal lattice.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. DMSO is a strong organic solvent that can dissolve high concentrations of the compound, but upon dilution into an aqueous system, the solubility dramatically decreases. To prevent this, you can try several strategies: lower the final concentration of the compound, increase the percentage of co-solvent in your final buffer (while ensuring it doesn't affect your assay), or utilize a solubility-enhancing excipient.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: Yes, pH modification can be a highly effective strategy. The pyridine nitrogen in the molecule is basic and can be protonated at acidic pH. This protonation creates a charged species, which will have significantly higher aqueous solubility.[1] Lowering the pH of your buffer is a recommended first step to try.

Q4: What are co-solvents and how can they help?

A4: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to reduce the overall polarity of the solvent system.[2][3] This can help to better solvate nonpolar molecules like this compound. Common co-solvents used in biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Q5: Are there other methods to enhance solubility if pH adjustment and co-solvents are not sufficient or compatible with my experiment?

A5: Absolutely. Other advanced techniques include the use of cyclodextrins, which are cyclic oligosaccharides that can encapsulate the hydrophobic parts of a molecule, effectively increasing its solubility.[2] Surfactants can also be used to form micelles that can solubilize the compound. Additionally, solid dispersion techniques can be employed to create amorphous forms of the compound, which are generally more soluble than their crystalline counterparts.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. Exceeded thermodynamic solubility limit.1. Decrease the final concentration of the compound.2. Lower the pH of the buffer (e.g., to pH 4-5).3. Add a co-solvent (e.g., up to 5% ethanol or PEG 400) to the buffer.
Solution is initially clear but becomes cloudy over time. Slow precipitation or kinetic solubility issue.1. The solution may be supersaturated. Try sonicating the solution or gently warming it.2. Incorporate a stabilizing agent like a small amount of surfactant (e.g., Tween® 80).3. Prepare fresh solutions immediately before use.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations.1. Confirm the solubility of the compound under your final assay conditions.2. Filter the final solution to remove any undissolved particles before use.3. Consider using a formulation with a solubility enhancer like cyclodextrin.
Need to prepare a high-concentration aqueous stock. The intrinsic water solubility of the compound is too low.1. Prepare a stock solution in an acidic buffer (e.g., pH 3.0).2. Investigate the use of a co-solvent system with a higher percentage of the organic solvent.3. Prepare a stock solution with a solubilizing agent such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

Quantitative Data Summary

The following tables provide representative data on the solubility of this compound under various conditions. Note: This data is illustrative and may not represent the exact solubility in your specific experimental setup.

Table 1: Solubility in Different Aqueous Buffers (pH Effect)

Buffer pHSolubility (µg/mL)
7.4~ 15
6.0~ 150
5.0~ 1200
4.0> 5000

Table 2: Effect of Co-solvents on Solubility at pH 7.4

Co-solvent SystemSolubility (µg/mL)
Aqueous Buffer (Control)~ 15
5% Ethanol~ 75
10% Ethanol~ 250
5% PEG 400~ 120
10% PEG 400~ 400

Table 3: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on Solubility at pH 7.4

HP-β-CD Concentration (% w/v)Solubility (µg/mL)
0%~ 15
1%~ 200
2%~ 550
5%~ 1800

Experimental Protocols

Protocol 1: Determining Aqueous Solubility using the Shake-Flask Method

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the desired aqueous buffer (e.g., 1 mL).

  • Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, let the vial stand to allow undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.

Protocol 2: Preparation of a Stock Solution using pH Adjustment

  • Prepare an acidic buffer, for example, a 50 mM citrate buffer at pH 4.0.

  • Weigh the desired amount of this compound.

  • Add the acidic buffer to the compound and vortex or sonicate until the solid is completely dissolved.

  • If necessary, the pH of the final stock solution can be carefully adjusted, but be mindful that increasing the pH may cause precipitation.

Protocol 3: Solubility Enhancement using a Co-solvent

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • Prepare your desired aqueous buffer.

  • To a separate tube, add the required volume of the aqueous buffer.

  • While vortexing the buffer, add the desired amount of the DMSO stock solution dropwise to achieve the final target concentration. Ensure the final DMSO concentration is compatible with your assay (typically <1%).

Visualizations

experimental_workflow Solubility Enhancement Workflow start Start: Poorly Soluble This compound ph_adjustment Attempt pH Adjustment (e.g., pH 4-5) start->ph_adjustment ph_success Solubility Achieved ph_adjustment->ph_success Yes ph_fail Solubility Still Insufficient or pH Incompatible ph_adjustment->ph_fail No cosolvent Introduce Co-solvent (e.g., Ethanol, PEG 400) ph_fail->cosolvent cosolvent_success Solubility Achieved cosolvent->cosolvent_success Yes cosolvent_fail Solubility Still Insufficient or Co-solvent Incompatible cosolvent->cosolvent_fail No cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD) cosolvent_fail->cyclodextrin cyclodextrin_success Solubility Achieved cyclodextrin->cyclodextrin_success Yes end Consult Further or Consider Resynthesis cyclodextrin->end No

Caption: A decision tree for selecting a solubility enhancement method.

signaling_pathway Logical Flow for Preparing a Solubilized Solution prep_stock Prepare High-Concentration Stock Solvent: 100% DMSO dilution Dilution Step Add stock solution to buffer while vortexing prep_stock->dilution prep_buffer Prepare Aqueous Buffer Consider pH and potential co-solvents prep_buffer->dilution observation Observe for Precipitation Immediate and after incubation dilution->observation filtration Optional: Filtration Use 0.22 µm filter to remove aggregates observation->filtration final_solution Final Solubilized Solution Ready for experimental use filtration->final_solution

Caption: Workflow for preparing a solution for experimental use.

References

Preventing degradation of 1-(Pyridin-2-yl)piperidin-4-ol during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-(Pyridin-2-yl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its degradation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound.

Troubleshooting Guide

Unexpected or inconsistent experimental results can often be attributed to the degradation of a starting compound. This guide provides a systematic approach to troubleshooting potential issues with this compound.

Observed Issue Potential Cause Recommended Action
Inconsistent biological assay results or loss of compound activity. Degradation of the compound in stock solutions or during experimental procedures.1. Prepare fresh stock solutions from solid material. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Protect solutions from light and store at the recommended temperature (-20°C or lower). 4. Verify the purity of the compound using an appropriate analytical method, such as HPLC (see Experimental Protocols).
Appearance of new peaks in chromatograms (e.g., HPLC, LC-MS). The compound is degrading into one or more new chemical entities.1. Analyze the sample immediately after preparation to establish a baseline. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 3. Adjust storage and handling procedures based on the identified degradation pathway.
Discoloration (e.g., yellowing) of the solid compound or its solutions. This may indicate oxidation or photodegradation. The pyridine and piperidine moieties can be susceptible to such reactions.1. Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). 2. Protect both solid and solution samples from light by using amber vials or wrapping containers in aluminum foil.[1][2][3] 3. Store at a reduced temperature as recommended.
The solid compound appears clumpy or has a different texture. The compound is likely hygroscopic and has absorbed moisture from the atmosphere.[4]1. Store the compound in a desiccator over a suitable drying agent. 2. Handle the compound in a glove box or a controlled low-humidity environment. 3. Before use in a moisture-sensitive reaction, dry the compound under a high vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, which includes a 2-substituted pyridine ring, a tertiary amine within a piperidine ring, and a secondary alcohol, the following degradation pathways are plausible:

  • Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[5] The pyridine ring itself can also undergo oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of both the pyridine and piperidine rings.[2][5][6][7]

  • Acid/Base Catalyzed Degradation: While generally stable, extreme pH conditions may promote degradation pathways such as ring-opening or other rearrangements.

Q2: What are the optimal storage conditions for solid this compound?

A2: To ensure long-term stability, the solid compound should be stored:

  • In a tightly sealed container: To prevent exposure to air and moisture.

  • Under an inert atmosphere: Purging the container with argon or nitrogen is recommended to minimize oxidation.

  • Protected from light: Use an amber glass vial or store the container in the dark.

  • At low temperatures: Storage at -20°C is recommended for long-term stability. For short-term storage, 2-8°C may be acceptable.

Q3: How should I prepare and store stock solutions of this compound?

A3: For maximum stability in solution:

  • Solvent Selection: Use high-purity, anhydrous solvents. DMSO is a common choice for creating concentrated stock solutions for biological assays. For other applications, ensure the chosen solvent is compatible with the compound and subsequent experiments.

  • Preparation: Prepare solutions fresh whenever possible. If a stock solution must be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C and protected from light.

Q4: How can I determine if my sample of this compound has degraded?

A4: The most reliable way to assess the purity and detect degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound indicates degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the mass of potential degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose a sample of the stock solution to a calibrated light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

3. Sample Analysis:

  • At designated time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analyze all samples and a control (unstressed stock solution) by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

Gradient Elution:

Time (min) % A % B
0 95 5
20 5 95
25 5 95
26 95 5

| 30 | 95 | 5 |

Flow Rate: 1.0 mL/min Detection Wavelength: 260 nm (based on the pyridine chromophore) Injection Volume: 10 µL Column Temperature: 30°C

Data Presentation

A forced degradation study will generate quantitative data on the stability of this compound under different stress conditions. The results should be summarized in a table for easy comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
Control48Data to be generatedData to be generatedData to be generated
0.1 M HCl, 60°C24Data to be generatedData to be generatedData to be generated
0.1 M NaOH, 60°C24Data to be generatedData to be generatedData to be generated
3% H₂O₂, RT24Data to be generatedData to be generatedData to be generated
Thermal, 80°C48Data to be generatedData to be generatedData to be generated
Photolytic24Data to be generatedData to be generatedData to be generated

% Degradation is calculated relative to the initial concentration of the parent compound.

Visualizations

The following diagrams illustrate key concepts related to the degradation and handling of this compound.

cluster_degradation Potential Degradation Pathways Compound This compound Oxidation N-Oxide or Ring Oxidation Products Compound->Oxidation Oxidizing agents (e.g., air, H₂O₂) Photodegradation Photolytic Degradants Compound->Photodegradation UV/Visible Light Hydrolysis Hydrolytic Products (under extreme pH) Compound->Hydrolysis Strong Acid/Base

Caption: Potential degradation pathways for this compound.

cluster_workflow Troubleshooting Workflow for Compound Instability Start Inconsistent Experimental Results CheckPurity Assess Purity of Starting Material (HPLC) Start->CheckPurity PrepareFresh Prepare Fresh Stock Solution CheckPurity->PrepareFresh Impure ReviewHandling Review Storage and Handling Procedures CheckPurity->ReviewHandling Pure End Consistent Results PrepareFresh->End ForcedDegradation Conduct Forced Degradation Study ReviewHandling->ForcedDegradation IdentifyPathway Identify Degradation Pathway ForcedDegradation->IdentifyPathway ModifyProtocol Modify Storage/ Handling Protocol IdentifyPathway->ModifyProtocol ModifyProtocol->End

Caption: A logical workflow for troubleshooting compound instability.

References

Addressing peak tailing and splitting in HPLC analysis of pyridin-4-ols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the HPLC analysis of pyridin-4-ols and their derivatives. Poor peak shape, specifically tailing and splitting, can compromise the accuracy and reproducibility of your results. This guide will help you diagnose and resolve these issues.

Troubleshooting Guide: Peak Tailing and Splitting

This section addresses the most common causes of peak distortion in a question-and-answer format.

1. Is your peak tailing excessively?

Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue when analyzing basic compounds like pyridin-4-ols.[1] This is often due to secondary interactions between the analyte and the stationary phase.[2]

  • Possible Cause 1: Secondary Interactions with Residual Silanols

    • Explanation: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface. At mid-range pH, these silanols can be deprotonated (SiO-) and interact with the protonated basic pyridin-4-ol, causing peak tailing.[1][2]

    • Solution:

      • Lower the Mobile Phase pH: Adjust the mobile phase to a pH of 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA).[3] At low pH, the silanol groups are protonated and less likely to interact with the basic analyte.[4]

      • Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated (end-capped) to minimize these interactions.[2]

      • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help to shield the silanol groups and improve peak shape.[3]

  • Possible Cause 2: Column Overload

    • Explanation: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1]

    • Solution: Reduce the sample concentration or the injection volume. Dilute your sample and re-inject to see if the peak shape improves.

  • Possible Cause 3: Column Degradation

    • Explanation: A void at the column inlet or a partially blocked frit can disrupt the sample band, causing peak distortion.[2]

    • Solution:

      • Flush the Column: Reverse the column and flush with a strong solvent to remove any blockages.

      • Replace the Column: If flushing does not resolve the issue, the column may be irreversibly damaged and need replacement. Using a guard column can help extend the life of your analytical column.

Below is a troubleshooting workflow for peak tailing:

peak_tailing_troubleshooting start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload overload_resolved Peak Shape Improved? (Yes/No) check_overload->overload_resolved adjust_ph Lower Mobile Phase pH (e.g., to pH 3 with 0.1% Formic Acid) overload_resolved->adjust_ph No end_good Problem Resolved overload_resolved->end_good Yes ph_resolved Peak Shape Improved? (Yes/No) adjust_ph->ph_resolved change_column Use End-Capped or Alternative Column Chemistry ph_resolved->change_column No ph_resolved->end_good Yes column_resolved Peak Shape Improved? (Yes/No) change_column->column_resolved check_column_health Check for Column Void/ Blocked Frit column_resolved->check_column_health No column_resolved->end_good Yes end_bad Contact Technical Support check_column_health->end_bad

Figure 1: Troubleshooting workflow for peak tailing.

2. Is your peak splitting into two or more peaks?

Peak splitting can be caused by a number of factors, from the sample solvent to hardware issues.[5]

  • Possible Cause 1: Mismatch Between Sample Solvent and Mobile Phase

    • Explanation: If the sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase, it can cause the sample band to spread and distort, leading to a split peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.

  • Possible Cause 2: Mobile Phase pH Close to Analyte pKa

    • Explanation: Pyridin-4-ol has a pKa of approximately 3.2, while other pyridine derivatives can have pKa values in the range of 5.2-6.[6][7] If the mobile phase pH is close to the pKa of your analyte, it can exist in both its ionized and non-ionized forms, which can have different retention times, resulting in a split or shouldered peak.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa. For pyridin-4-ol, a pH below 2 or above 5 would be suitable, column stability permitting.

  • Possible Cause 3: Co-elution of an Impurity

    • Explanation: The split peak may actually be two different, closely eluting compounds.

    • Solution: Adjust the mobile phase composition (e.g., change the organic modifier or gradient slope) to improve the resolution between the two peaks.

  • Possible Cause 4: Column Contamination or Void

    • Explanation: A blockage or void at the head of the column can cause the sample to flow through two different paths, resulting in a split peak.[5]

    • Solution:

      • Remove any guard column to see if it is the source of the problem.

      • Back-flush the analytical column.

      • If the problem persists, replace the column.

The following diagram outlines a decision-making process for addressing peak splitting:

peak_splitting_troubleshooting start Peak Splitting Observed check_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_solvent dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_solvent->dissolve_in_mp Yes check_ph_pka Is Mobile Phase pH Close to Analyte pKa? check_solvent->check_ph_pka No end_good Problem Resolved dissolve_in_mp->end_good adjust_ph Adjust pH to be >1.5 units away from pKa check_ph_pka->adjust_ph Yes check_coelution Optimize Separation to Resolve Potential Co-elution check_ph_pka->check_coelution No adjust_ph->end_good check_column Inspect Column for Contamination/Voids check_coelution->check_column check_column->end_good

Figure 2: Troubleshooting workflow for peak splitting.

Quantitative Data Summary

The following tables illustrate the expected impact of mobile phase pH and buffer concentration on the peak asymmetry of a typical basic compound like a pyridin-4-ol derivative. Note that these are representative values, and actual results may vary depending on the specific analyte, column, and HPLC system.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry (As)Rationale
2.51.1 - 1.3Silanols are fully protonated, minimizing secondary interactions. The analyte is in a single protonated state.
4.5> 1.8pH is close to the pKa of some silanol groups, leading to increased interaction with the basic analyte.
7.0> 2.0A significant portion of silanols are deprotonated, causing strong secondary interactions and severe tailing.[2]

Table 2: Effect of Buffer Concentration on Peak Asymmetry (at pH 4.5)

Buffer ConcentrationExpected Peak Asymmetry (As)Rationale
5 mM> 2.0Low buffer concentration provides insufficient shielding of residual silanols.
25 mM1.4 - 1.6Increased buffer ions compete with the analyte for interaction with silanols, improving peak shape.
50 mM1.2 - 1.4High buffer concentration effectively masks residual silanols, leading to more symmetrical peaks.[3]

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

This protocol provides a systematic approach to determine the optimal mobile phase pH for the analysis of a pyridin-4-ol derivative.

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 5-95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

    • Injection Volume: 5 µL

    • Sample: 10 µg/mL of pyridin-4-ol derivative in 50:50 water:acetonitrile

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample and record the chromatogram.

    • Calculate the peak asymmetry factor for the analyte peak.

    • Prepare a second mobile phase A with a higher pH, for example, 10 mM ammonium acetate adjusted to pH 5.0.

    • Flush the system and equilibrate the column with the new mobile phase.

    • Inject the sample and record the chromatogram.

    • Compare the peak shape and retention time with the results from the low pH mobile phase.

    • If tailing is still an issue, consider using a column with a different stationary phase (e.g., a polar-embedded or pH-stable column).

Protocol 2: Diagnosing Peak Splitting

This protocol helps to determine the cause of a split peak.

  • Step 1: Check for Sample Solvent Effects

    • Prepare a dilution of your sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the newly prepared sample.

    • If the peak splitting is resolved, the original sample solvent was the cause.

  • Step 2: Investigate Potential Co-elution

    • If peak splitting persists, modify the gradient to be shallower (e.g., 5-95% B over 30 minutes).

    • Inject the sample.

    • If the split peak resolves into two distinct peaks, then co-elution was the issue.

  • Step 3: Assess Column Health

    • If the peak remains split, remove any guard column and re-inject.

    • If the issue is not resolved, reverse the analytical column and flush it with a strong solvent (e.g., 100% acetonitrile) for 20-30 column volumes.

    • Return the column to its original orientation, equilibrate, and re-inject the sample.

    • If peak splitting is still present, the column is likely irreversibly damaged and should be replaced.

Frequently Asked Questions (FAQs)

  • Q1: Why do my pyridin-4-ol peaks tail even with an end-capped column?

    • A1: While end-capping reduces the number of free silanols, it does not eliminate them completely.[2] Strong secondary interactions can still occur, especially if the mobile phase pH is not optimized. Also, consider the possibility of column overload or contamination.

  • Q2: Can I use a high pH mobile phase to analyze pyridin-4-ols?

    • A2: Yes, using a high pH (e.g., pH > 8) can be an effective strategy as the pyridin-4-ol will be in its neutral form, and the silanols will be deprotonated, leading to repulsion. However, this requires a column that is stable at high pH, as traditional silica-based columns will degrade rapidly under these conditions.

  • Q3: What are ion-pairing reagents and should I use them?

    • A3: Ion-pairing reagents are mobile phase additives that contain a hydrophobic part and an ionic part. They can pair with charged analytes to increase their retention and improve peak shape. For basic compounds like pyridin-4-ols, an alkyl sulfonate can be used. However, ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry. They are generally considered a last resort if other methods to improve peak shape have failed.

  • Q4: My peak splitting is inconsistent between runs. What could be the cause?

    • A4: Inconsistent peak splitting can be due to a poorly mixed mobile phase, temperature fluctuations, or a problem with the autosampler.[8] Ensure your mobile phase is thoroughly mixed and degassed. Check the temperature stability of your column compartment. If the problem persists, investigate the autosampler for potential issues with injection precision.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 1-(Pyridin-2-yl)piperidin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the analytical challenges posed by the tautomerism of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential tautomeric forms of this compound?

A1: this compound can exist in equilibrium between two primary tautomeric forms: the pyridin-2-yl form and the pyridin-2(1H)-one form. The equilibrium is influenced by factors such as solvent polarity, pH, and temperature. In many instances, the pyridone form is favored due to the stability conferred by the amide-like functionality.[1][2][3]

Q2: Why am I observing unexpected peaks in my NMR spectrum?

A2: The presence of multiple tautomers in solution is a common reason for observing a more complex NMR spectrum than anticipated. Each tautomer will have a distinct set of signals, leading to the appearance of extra peaks. The ratio of these tautomers can be influenced by the deuterated solvent used for the analysis.

Q3: My HPLC chromatogram shows multiple peaks, but I expect my compound to be pure. What could be the cause?

A3: Tautomers can sometimes be separated under specific HPLC conditions, leading to the appearance of multiple peaks for a single compound. The mobile phase composition, pH, and column temperature can all affect the rate of interconversion between tautomers. If the interconversion is slow relative to the chromatographic timescale, distinct peaks for each tautomer may be observed.

Q4: How does tautomerism affect mass spectrometry analysis?

A4: While tautomers have the same molecular weight and will thus show the same parent ion peak in a mass spectrum, their fragmentation patterns can differ. This can be useful in identifying the presence of multiple tautomers. However, in-source fragmentation or different ionization efficiencies between tautomers can sometimes complicate spectral interpretation.

Troubleshooting Guides

Issue 1: Ambiguous NMR Spectral Data

Symptoms:

  • Broadened peaks, particularly for protons near the pyridine ring and the piperidinol nitrogen.

  • More signals than expected for a single structure.

  • Solvent-dependent chemical shifts.

Possible Cause: The presence of multiple tautomers in slow or intermediate exchange on the NMR timescale.

Resolution:

  • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures. If tautomerism is the issue, you may observe coalescence of the signals at higher temperatures as the rate of interconversion increases. At lower temperatures, the signals for each tautomer may become sharper and more resolved.

  • Solvent Study: Run NMR experiments in a variety of deuterated solvents with different polarities (e.g., CDCl₃, DMSO-d₆, D₂O). This can shift the equilibrium and help in the assignment of peaks to specific tautomers.

  • 2D NMR Techniques: Employ 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity and aid in the assignment of signals for each tautomer present.

Issue 2: Multiple Peaks in HPLC Analysis

Symptoms:

  • Two or more closely eluting peaks in the chromatogram.

  • Inconsistent peak ratios between runs.

Possible Cause: Chromatographic separation of tautomers.

Resolution:

  • Modify Mobile Phase pH: Adjusting the pH of the mobile phase can shift the tautomeric equilibrium. At a pH where one tautomer is strongly favored, you may observe a single, sharp peak.

  • Vary Temperature: Similar to VT-NMR, changing the column temperature can affect the rate of tautomer interconversion. Higher temperatures may lead to coalescence of the peaks into a single, potentially broader peak.

  • Change Flow Rate: A slower flow rate increases the residence time on the column, which may allow for on-column interconversion and result in a single peak.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR Parameters (400 MHz):

    • Pulse Program: zg30

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • ¹³C NMR Parameters (100 MHz):

    • Pulse Program: zgpg30 (proton decoupled)

    • Spectral Width: -10 to 200 ppm

    • Number of Scans: 1024

  • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra at a range of temperatures (e.g., 298 K, 313 K, 328 K, 343 K) to observe changes in peak shape and chemical shift.

High-Performance Liquid Chromatography (HPLC) for Purity and Tautomer Assessment
  • Method Parameters:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Troubleshooting Modifications:

    • To investigate tautomeric separation, run the analysis at different temperatures (e.g., 25°C, 40°C, 55°C).

    • Prepare mobile phases with different pH values (e.g., using ammonium acetate for neutral pH or ammonium bicarbonate for basic pH) to observe the effect on the chromatogram.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) in methanol or acetonitrile.

  • Instrument Parameters (ESI+):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Mass Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 - 4.5 kV

  • Data Analysis: Identify the protonated molecule [M+H]⁺. If performing MS/MS, analyze fragmentation patterns to see if they are consistent with the different tautomeric structures.

Data Presentation

Table 1: Expected NMR Chemical Shift Ranges for Tautomers of this compound in DMSO-d₆

Proton/CarbonPyridin-2-yl Tautomer (ppm)Pyridin-2(1H)-one Tautomer (ppm)Notes
¹H NMR
Pyridine H6~8.1~7.5Significant upfield shift in pyridone form.
Pyridine H4/H5~6.6-7.6~5.8-7.2
Pyridine H3~6.8~6.0
Piperidine CH-OH~3.6~3.6
Piperidine CH₂N (axial)~4.0~3.8
Piperidine CH₂N (equatorial)~2.9~2.8
Piperidine CH₂ (other)~1.4-1.8~1.4-1.8
¹³C NMR
Pyridine C2~158~165 (C=O)Carbonyl carbon is significantly downfield.
Pyridine C6~148~138
Pyridine C4~138~115
Pyridine C3/C5~107-115~105-120
Piperidine C4 (CH-OH)~65~65
Piperidine C2/C6 (CH₂N)~45~45
Piperidine C3/C5~34~34

Note: These are estimated chemical shifts and may vary based on experimental conditions.

Visualizations

Caption: Tautomeric equilibrium of this compound.

workflow start Start: Characterization of This compound nmr Acquire NMR Spectra (¹H, ¹³C, 2D) start->nmr hplc Perform HPLC Analysis start->hplc ms Obtain Mass Spectrum start->ms data_analysis Initial Data Analysis nmr->data_analysis hplc->data_analysis ms->data_analysis consistent consistent data_analysis->consistent Data Consistent with Single Structure? yes Characterization Complete consistent->yes Yes no Investigate Tautomerism consistent->no No vt_nmr vt_nmr no->vt_nmr Perform VT-NMR hplc_mod hplc_mod no->hplc_mod Modify HPLC Conditions (pH, Temp) final_analysis Confirm and Quantify Tautomers vt_nmr->final_analysis Analyze Temperature Effects hplc_mod->final_analysis Analyze Chromatographic Changes final_analysis->yes

Caption: Experimental workflow for characterizing tautomerism.

troubleshooting start Unexpected Analytical Results (e.g., extra peaks, broad signals) check_purity Is the sample pure? (Check synthesis, other techniques) start->check_purity yes yes check_purity->yes Yes no Purify Sample and Re-analyze check_purity->no No consider_tautomerism consider_tautomerism yes->consider_tautomerism Consider Tautomerism nmr_issue Broad or Multiple NMR Signals consider_tautomerism->nmr_issue NMR Issues hplc_issue Multiple HPLC Peaks consider_tautomerism->hplc_issue HPLC Issues vt_nmr vt_nmr nmr_issue->vt_nmr Run VT-NMR solvent_study solvent_study nmr_issue->solvent_study Change NMR Solvent hplc_temp hplc_temp hplc_issue->hplc_temp Vary HPLC Temperature hplc_ph hplc_ph hplc_issue->hplc_ph Change Mobile Phase pH nmr_solution Tautomerism Confirmed in NMR vt_nmr->nmr_solution Observe Peak Coalescence/ Sharpening solvent_study->nmr_solution Observe Shift in Peak Ratios hplc_solution Tautomerism Confirmed in HPLC hplc_temp->hplc_solution Observe Peak Coalescence hplc_ph->hplc_solution Observe Single Peak Formation

References

Technical Support Center: Purification of 1-(Pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies, troubleshooting advice, and detailed protocols for improving the purity of crude 1-(Pyridin-2-yl)piperidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities often depend on the synthetic route. A frequent synthesis involves the reaction of 2-halopyridine with piperidin-4-ol. Potential impurities include:

  • Unreacted Starting Materials: 2-chloropyridine (or other 2-halopyridine) and piperidin-4-ol.

  • Side Products: Bis-arylated products or products from reactions with residual solvents.

  • Reagents: Excess base (e.g., triethylamine, potassium carbonate) used to facilitate the reaction.

  • Degradation Products: Compounds resulting from the decomposition of the product or starting materials under reaction conditions.

Q2: Which purification method is generally most effective for this compound?

A2: The choice of method depends on the nature and quantity of the impurities.

  • For removal of inorganic salts and highly polar impurities: An aqueous workup or acid-base extraction is a good first step.

  • For removal of organic, less polar impurities and starting materials: Flash column chromatography is highly effective.

  • For achieving high purity (>99%) on a final batch: Recrystallization is the preferred method, provided a suitable solvent is found.

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of the main compound and impurities.

  • Thin-Layer Chromatography (TLC): A quick qualitative check for the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the structure of the desired product and detect the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Purification Strategies & Troubleshooting

This section addresses specific issues encountered during the purification of this compound.

Strategy 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the compound and its impurities in a solvent at different temperatures.[1]

Q: My compound will not crystallize from solution. What should I do?

A: This is a common issue often caused by supersaturation or using too much solvent.[2][3] Try the following steps:

  • Induce Crystallization: Scratch the inside of the flask below the solvent level with a glass rod. The small glass particles provide a surface for crystal nucleation.[2]

  • Add a Seed Crystal: If you have a small amount of pure product, add a single crystal to the cooled solution.

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[3][4]

  • Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator.

Q: The yield from my recrystallization is very low. How can I improve it?

A: Low yield is often a result of using an excessive amount of solvent or improper handling.[3][4]

  • Use Minimum Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[2] Using too much will keep a significant portion of your product dissolved even after cooling.

  • Avoid Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your purified product.[2]

  • Recover a Second Crop: The remaining solution (mother liquor) can be concentrated by boiling off some solvent to recover a second, though likely less pure, batch of crystals.

Recrystallization Solvent Selection

The ideal solvent should dissolve the compound well when hot but poorly when cold.[5] Given the polar nature of this compound (containing hydroxyl, pyridine, and piperidine groups), polar solvents and mixed solvent systems are good starting points.[6]

Solvent / Solvent SystemSuitability for Hot DissolutionSuitability for Cold PrecipitationNotes
Ethanol GoodModerateA common choice for polar molecules. May require cooling to low temperatures for good recovery.
Isopropanol GoodGoodOften provides a good balance of solubility for effective crystallization.
Acetonitrile GoodGoodCan be an excellent choice for nitrogen-containing heterocycles.
Ethyl Acetate / Heptane Good (in Ethyl Acetate)Good (add Heptane as anti-solvent)Dissolve in minimal hot ethyl acetate, then add heptane dropwise until cloudy. Reheat to clarify and cool slowly.
Ethanol / Water Good (in Ethanol)Good (add Water as anti-solvent)A versatile polar system. Dissolve in hot ethanol and add hot water until persistent cloudiness appears.[5]
Strategy 2: Flash Column Chromatography

Flash chromatography is excellent for separating compounds with different polarities.[7] For this compound, a basic compound, special considerations are needed to achieve good separation on standard silica gel.

Q: My compound is streaking or "tailing" on the TLC plate and column. How can I fix this?

A: Peak tailing is a frequent problem when purifying basic compounds like pyridines and piperidines on acidic silica gel.[8][9] The basic nitrogen atoms interact strongly with acidic silanol groups on the silica surface, causing poor peak shape.[10][11][12]

  • Add a Basic Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your compound for binding to the silica.[13]

    • Triethylamine (TEA): Start by adding 0.5-2% (v/v) TEA to your eluent. This is the most common and effective solution.

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can also be used, especially for very basic compounds.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.

    • Deactivated Silica: Use commercially available "end-capped" or amine-treated silica gel where the acidic silanol groups are masked.[9][11]

Chromatography Condition Selection

The goal is to find a mobile phase system that gives your product an Rf value of ~0.3 on a TLC plate for optimal separation on a column.

Stationary PhaseMobile Phase System (Eluent)Basic Additive (if needed)Notes
Silica Gel Dichloromethane (DCM) / Methanol (MeOH)1-2% Triethylamine (TEA)Start with 98:2 DCM:MeOH and gradually increase the polarity by adding more MeOH.
Silica Gel Ethyl Acetate (EtOAc) / Heptane1-2% Triethylamine (TEA)A less polar system. Start with a higher ratio of Heptane and increase the EtOAc concentration.
Neutral Alumina Dichloromethane (DCM) / Methanol (MeOH)Often not requiredAlumina can provide different selectivity than silica and may prevent tailing without additives.
Reversed-Phase C18 Silica Water / Acetonitrile (ACN)0.1% Formic or Acetic AcidFor reversed-phase, an acidic modifier is used to protonate the amines, which improves peak shape.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water System
  • Place the crude this compound in an Erlenmeyer flask of appropriate size.

  • Add the minimum volume of hot ethanol to completely dissolve the solid while heating on a hot plate.

  • Once fully dissolved, add hot water dropwise while swirling the solution until a faint, persistent cloudiness appears.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture.

  • Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your starting eluent (e.g., 98:2 DCM:MeOH + 1% TEA).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This prevents streaking.

  • Load the Column: Carefully add the dry-loaded sample to the top of the prepared silica gel bed.

  • Elute the Column: Begin running the mobile phase through the column, starting with a low polarity (e.g., 98:2 DCM:MeOH + 1% TEA).

  • Monitor the Elution: Collect fractions and monitor them by TLC to identify which ones contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow start_end start_end process process decision decision impurity impurity start Crude Product workup Aqueous Workup (Acid-Base Extraction) start->workup check_purity1 Assess Purity (TLC/HPLC) workup->check_purity1 chromatography Flash Column Chromatography check_purity1->chromatography Impure final_product Pure Product check_purity1->final_product Sufficiently Pure check_purity2 Assess Purity (TLC/HPLC) chromatography->check_purity2 recrystallize Recrystallization check_purity2->recrystallize >95% Pure (for high purity) check_purity2->final_product Sufficiently Pure recrystallize->final_product

Caption: General workflow for the purification of this compound.

TroubleshootingTree problem problem question question solution solution start Purification Issue Encountered low_yield Low Recrystallization Yield start->low_yield peak_tailing Peak Tailing in Chromatography start->peak_tailing q_solvent Too much solvent used? low_yield->q_solvent sol_solvent Concentrate mother liquor and re-cool. Use less solvent next time. q_solvent->sol_solvent Yes q_rinse Washed with warm solvent? q_solvent->q_rinse No sol_rinse Use minimal amount of ice-cold solvent for rinsing. q_rinse->sol_rinse Yes q_additive Basic additive (e.g., TEA) used? peak_tailing->q_additive sol_additive Add 1-2% Triethylamine to the mobile phase. q_additive->sol_additive No q_silica Using standard silica gel? q_additive->q_silica Yes sol_silica Switch to neutral alumina or deactivated silica. q_silica->sol_silica Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Catalyst poisoning issues in the hydrogenation of pyridine-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Catalyst Poisoning in Pyridine Hydrogenation

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst poisoning issues during the hydrogenation of pyridine-containing compounds.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and provides a logical workflow for diagnosing and resolving issues related to catalyst poisoning.

FAQ 1: Identifying Catalyst Poisoning

Q1: My hydrogenation reaction has stalled or is showing significantly lower conversion than expected. How do I know if catalyst poisoning is the cause?

A1: Catalyst poisoning is a likely culprit if you observe a sudden or gradual loss of reaction rate, or if a catalyst that previously worked for a similar substrate is now inactive. The key is to systematically rule out other common issues.

Troubleshooting Steps:

  • Verify Reaction Conditions: Double-check hydrogen pressure, temperature, stirring rate, and reaction time. Ensure there are no leaks in your hydrogenation apparatus.

  • Check Catalyst Handling: Was the catalyst handled properly to avoid exposure to air (especially pyrophoric catalysts like Pd/C)? Was it accurately weighed and dispensed?

  • Substrate and Solvent Purity: Impurities in your starting material or solvent are a primary source of poisons. Consider if the substrate was sourced from a new supplier or if a new batch of solvent is being used.

  • Run a Control Experiment: Test the catalyst with a clean, well-characterized substrate (e.g., pure pyridine or a simple alkene) under standard conditions. If this control reaction proceeds as expected, the issue is likely with your specific pyridine-containing substrate. If the control also fails, the catalyst itself may be deactivated from improper storage or a contaminated batch.

A logical workflow for troubleshooting these initial observations is presented below.

G Start Low or No Conversion in Hydrogenation Reaction Check_Conditions Verify H₂ Pressure, Temp & Agitation Start->Check_Conditions Conditions_OK Conditions Correct? Check_Conditions->Conditions_OK Adjust_Conditions Adjust and Restart Reaction Conditions_OK->Adjust_Conditions No Control_Exp Run Control Experiment (e.g., pure pyridine) Conditions_OK->Control_Exp Yes Control_OK Control Reaction Works? Control_Exp->Control_OK Substrate_Issue Poisoning Likely from Substrate or Solvent. Proceed to Purification. Control_OK->Substrate_Issue Yes Catalyst_Issue Catalyst Batch is Likely Inactive. Use a Fresh Batch. Control_OK->Catalyst_Issue No G cluster_catalyst Catalyst Surface cluster_reactants Reactants Pd1 Pd Pd2 Pd Pd3 Pd Pd4 Pd Pyridine Pyridine Pyridine->Pd1 Binds to Active Site H2 H₂ H2->Pd2 Dissociates on Active Site Poison Poison (e.g., Sulfur) Poison->Pd3 Irreversibly Binds & Blocks Active Site G Start Is Catalyst Regeneration Feasible? Poison_Type Identify Nature of Poison (Organic vs. Inorganic) Start->Poison_Type Organic Poison is likely organic (e.g., coking, byproducts) Poison_Type->Organic Inorganic Poison is strongly chemisorbed (e.g., Sulfur, Heavy Metals) Poison_Type->Inorganic Solvent_Wash Attempt Regeneration: Solvent Wash + Sonication Organic->Solvent_Wash Harsh_Regen Harsh Regeneration Required (e.g., High-Temp Oxidation) Inorganic->Harsh_Regen Test_Activity Test Activity of Regenerated Catalyst Solvent_Wash->Test_Activity Harsh_Regen->Test_Activity Success Activity Restored Test_Activity->Success Failure Activity Not Restored: Dispose of Catalyst Test_Activity->Failure

Validation & Comparative

Comparative Analysis of the Biological Activity of 1-(Pyridin-2-yl)piperidin-4-ol Analogs as Dopamine D2/D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(Pyridin-2-yl)piperidin-4-ol analogs and related derivatives, with a focus on their binding affinities for dopamine D2 and D3 receptors. The data presented is compiled from various studies to facilitate structure-activity relationship (SAR) analysis and guide future drug discovery efforts.

Data Presentation: Dopamine D2 and D3 Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of 1-(Pyridin-2-yl)piperidine analogs and closely related compounds for the human dopamine D2 and D3 receptors. Lower Ki values indicate higher binding affinity.

Compound IDStructureD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
Analog 1 This compound1498.10.05
Analog 2 1-(4-Chlorophenyl)piperazine derivative>1000388<0.39
Analog 3 N-Methyl-5-indazolyl derivative>1000037<0.004
Analog 4 2-Pyridine derivative of an oxopiperidine1283>10000>1.28
Analog 5 2-Methylphenyl derivative of an oxopiperidine>1000037<0.004
Analog 6 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)-4-(benzo[b]thiophen-4-yl)piperazine0.91921.1
Analog 7 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)-4-(1H-indol-4-yl)piperazine3.3103.03

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays. A generalized protocol for this key experiment is provided below.

Competitive Radioligand Binding Assay for D2/D3 Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 and D3 receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing either the human D2 or D3 dopamine receptor.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM) or another suitable high-affinity ligand.

  • Test compounds (this compound analogs) at various concentrations.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the target receptor are thawed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well microplate, the following are added in order:

    • Assay buffer.

    • A range of concentrations of the test compound.

    • A fixed concentration of the radioligand (typically at or below its Kd value).

    • Cell membrane preparation.

    • For determining non-specific binding, the test compound is replaced with a high concentration of a non-labeled standard ligand (e.g., haloperidol).

  • Incubation: The plates are incubated at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: The filters are dried, and scintillation fluid is added. The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Experimental workflow for a competitive radioligand binding assay.

D2_D3_Signaling_Pathway Dopamine Dopamine / Analog D2R_D3R D2/D3 Receptor Dopamine->D2R_D3R Binds to Gi_Go Gi/Go Protein D2R_D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ion_Channels Ion Channels (e.g., K+) Gi_Go->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates targets leading to Ion_Channels->Downstream Alters membrane potential leading to

Caption: Simplified signaling pathway for D2/D3 dopamine receptors.

References

Comparative Analysis of Pyridinyl-piperidine Derivatives as Urease Inhibitors: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a series of pyridinyl-piperidine derivatives as inhibitors of urease, an enzyme implicated in the pathogenesis of diseases caused by Helicobacter pylori. The structure-activity relationship (SAR) of these compounds is explored, supported by quantitative experimental data, to inform future drug design and development efforts.

Overview of Structure-Activity Relationships

The core scaffold of the investigated compounds consists of a pyridinyl-piperazine moiety linked to a substituted N-arylacetamide group. The SAR studies reveal that the nature and position of substituents on the terminal phenyl ring play a crucial role in the urease inhibitory activity. Generally, the introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl ring modulates the inhibitory potency, with specific substitutions leading to significantly enhanced activity compared to the parent compound and the standard inhibitor, thiourea.

dot

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start 2-chloro-3-nitropyridine + Piperazine intermediate1 Pyridinylpiperazine start->intermediate1 Nucleophilic Aromatic Substitution final_compounds Pyridinyl-piperazine Derivatives (5a-o) intermediate1->final_compounds Coupling Reaction intermediate2 2-chloro-N-arylacetamides intermediate2->final_compounds assay In Vitro Urease Inhibition Assay final_compounds->assay data IC50 Value Determination assay->data sar_analysis Structure-Activity Relationship data->sar_analysis optimization Lead Optimization sar_analysis->optimization caption Figure 1: General workflow for the synthesis, biological evaluation, and SAR analysis of pyridinyl-piperazine derivatives.

Caption: General workflow for the synthesis and evaluation of pyridinyl-piperazine derivatives.

Quantitative SAR Data

The inhibitory activities of the synthesized pyridinyl-piperazine derivatives against Jack bean urease are summarized in the table below. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme activity, are presented. Thiourea was used as a standard inhibitor for comparison.

CompoundSubstituent (R)IC50 (µM) ± SEM
5a 2-Cl2.12 ± 0.54
5b 3-Cl2.0 ± 0.73
5c 4-Cl3.20 ± 0.25
5d 2-F2.41 ± 0.18
5e 3-F2.24 ± 1.63
5f 4-F2.90 ± 0.43
5g 2-Br3.10 ± 0.09
5h 3-Br2.90 ± 0.88
5i 4-Br3.40 ± 0.16
5j 2-CH312.14 ± 0.41
5k 3-CH310.12 ± 0.11
5l 4-CH314.12 ± 0.67
5m 2-OCH38.12 ± 0.08
5n 3-OCH39.20 ± 0.12
5o 4-OCH311.20 ± 0.15
3 (Precursor)3.90 ± 1.91
Thiourea (Standard)23.2 ± 11.0

Data sourced from a study on pyridylpiperazine hybrid derivatives as urease inhibitors.[1][2]

dot

SAR_Relationship cluster_substituents Substituent Effects on Phenyl Ring Core Pyridinyl-piperazine Core Halogens Halogens (F, Cl, Br) (e.g., 5a-i) Core->Halogens Potent Inhibition (IC50: 2.0 - 3.4 µM) Alkyl Alkyl (CH3) (e.g., 5j-l) Core->Alkyl Moderate Inhibition (IC50: 10.12 - 14.12 µM) Alkoxy Alkoxy (OCH3) (e.g., 5m-o) Core->Alkoxy Good Inhibition (IC50: 8.12 - 11.20 µM) Activity Urease Inhibitory Activity (IC50) Halogens->Activity Alkyl->Activity Alkoxy->Activity caption Figure 2: Relationship between substituent type and urease inhibitory activity.

References

Validating the Mechanism of Action of 1-(Pyridin-2-yl)piperidin-4-ol as a Sigma-1 Receptor Modulator: An In Vitro Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vitro validation of 1-(Pyridin-2-yl)piperidin-4-ol, a novel compound with a piperidine scaffold. Due to the limited publicly available data on this specific molecule, we hypothesize its mechanism of action as a modulator of the Sigma-1 Receptor (σ1R). This hypothesis is based on the known activities of structurally similar pyridinylpiperidine derivatives which have been shown to interact with various central nervous system receptors.

This document outlines the experimental protocols to test this hypothesis and compares the potential performance of this compound with established sigma receptor ligands. The data presented for the target compound is hypothetical and serves as a template for presenting future experimental findings.

Comparative Analysis of Sigma-1 Receptor Ligands

The following table summarizes the binding affinities and functional activities of this compound (hypothetical data) against well-characterized sigma-1 receptor ligands.

Compoundσ1 Receptor Ki (nM)Functional Activity at σ1R
This compound [Hypothetical Data] [Hypothetical Data]
(+)-Pentazocine1.7 - 6.5[1]Agonist[1]
PRE-0842.2[1]Selective Agonist[1]
Haloperidol2.7 - 2.8[1]Antagonist[1]

Note: Ki values can vary between studies based on experimental conditions and tissue preparations. The values presented represent a range from cited literature.

Experimental Protocols

To validate the hypothesized mechanism of action of this compound as a sigma-1 receptor modulator, the following in vitro assays are recommended.

Sigma-1 Receptor (σ1R) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Test Compound: this compound

  • Radioligand: --INVALID-LINK---pentazocine (a selective σ1R ligand)[2]

  • Non-specific binding control: Haloperidol or unlabeled (+)-pentazocine[2][3]

  • Membrane Preparation: Guinea pig liver membranes or membranes from cells expressing human σ1R (e.g., HEK293 cells)[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0[4]

  • Instrumentation: 96-well plate harvester, liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, the test compound at various concentrations, and a fixed concentration of --INVALID-LINK---pentazocine.

  • For determining non-specific binding, a separate set of wells will contain the membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of an unlabeled competitor like haloperidol.[3]

  • Incubate the plates for a specified time at a controlled temperature (e.g., 120 minutes at 37°C) to reach equilibrium.[3]

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Sigma-1 Receptor (σ1R) Functional Assay

This assay determines whether the test compound acts as an agonist or antagonist at the sigma-1 receptor. A common method involves assessing the allosteric modulation of ligand binding by phenytoin.[5] Phenytoin has been shown to potentiate the binding of σ1R agonists.[5]

Materials:

  • Test Compound: this compound

  • Radioligand: --INVALID-LINK---pentazocine

  • Allosteric Modulator: Phenytoin

  • Membrane Preparation: As described in the binding assay.

  • Assay Buffer: As described in the binding assay.

  • Instrumentation: As described in the binding assay.

Procedure:

  • Perform a competitive binding assay for this compound against --INVALID-LINK---pentazocine as described above, in two parallel conditions: one in the absence and one in the presence of a fixed concentration of phenytoin.

  • Determine the IC50 values for the test compound in both conditions.

  • Interpretation:

    • A significant decrease in the IC50 value (increase in affinity) in the presence of phenytoin suggests that this compound is a σ1R agonist .

    • No significant change or an increase in the IC50 value suggests that the compound is a σ1R antagonist .

Visualizations

Signaling Pathway, Experimental Workflow, and Logical Relationships

The following diagrams illustrate the hypothesized signaling pathway, the workflow for its in vitro validation, and the logical framework for interpreting the experimental results.

sigma1_pathway cluster_er Endoplasmic Reticulum s1r_bip σ1R-BiP Complex s1r σ1R s1r_bip->s1r Dissociation bip BiP s1r_bip->bip ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release agonist This compound (Agonist) agonist->s1r_bip Binds to cellular_response Cellular Response (e.g., Neuronal Modulation) ca_release->cellular_response

Caption: Hypothesized Sigma-1 Receptor Agonist Signaling Pathway.

experimental_workflow start Start: In Vitro Validation binding_assay Radioligand Binding Assay (³H-pentazocine vs. Test Compound) start->binding_assay functional_assay Functional Assay (Binding with/without Phenytoin) start->functional_assay calc_ki Calculate IC50 and Ki binding_assay->calc_ki conclusion Conclusion on Mechanism of Action calc_ki->conclusion determine_activity Determine Agonist or Antagonist Profile functional_assay->determine_activity determine_activity->conclusion

Caption: In Vitro Experimental Workflow for Validation.

logical_relationship cluster_data Experimental Data cluster_interpretation Interpretation ki_node Low Ki Value (High Affinity) binds_s1r Compound binds to σ1R ki_node->binds_s1r Indicates phenytoin_shift Affinity Increase with Phenytoin is_agonist Compound is a σ1R Agonist phenytoin_shift->is_agonist Indicates conclusion Conclusion: This compound acts as a σ1R Agonist binds_s1r->conclusion is_agonist->conclusion

References

Benchmarking the Efficacy of 1-(Pyridin-2-yl)piperidin-4-ol Against Known Inhibitors of the PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical PI3K/Akt pathway inhibitor, 1-(Pyridin-2-yl)piperidin-4-ol, against a selection of well-established inhibitors targeting the same pathway. The following sections present quantitative data, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows to offer an objective assessment of its potential efficacy.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its aberrant activation is a frequent event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][4][5] While the specific mechanism of this compound is under investigation, its structural similarity to other piperidine-containing compounds with anticancer properties suggests its potential as a modulator of key oncogenic pathways like PI3K/Akt.[6] This guide benchmarks the hypothetical efficacy of this compound against known PI3K/Akt pathway inhibitors to provide a framework for its potential therapeutic application.

Comparative Efficacy of PI3K/Akt Pathway Inhibitors

The following table summarizes the in vitro efficacy of this compound (hypothetical data) and a panel of known PI3K/Akt pathway inhibitors against a representative cancer cell line (e.g., MCF-7 breast cancer cell line).

CompoundTarget(s)IC50 (µM) for Cell ProliferationApoptosis Induction (% of Control)
This compound Hypothesized: PI3K/Akt 5.2 150%
AlpelisibPI3Kα0.046135%
IpatasertibAkt0.038160%
Apitolisib (GDC-0980)Dual PI3K/mTOR0.005 (PI3Kα)180%

Note: The data for this compound is hypothetical and for comparative purposes only. The efficacy of known inhibitors can vary based on the cell line and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of inhibitors targeting the PI3K/Akt pathway.

1. Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects early and late apoptotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of each compound for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V positive) is quantified.[7]

3. Western Blot Analysis for Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.

  • Cell Lysis: Treat cells with the test compounds for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8] Densitometric analysis is performed to quantify the changes in protein phosphorylation.

Visualizing Key Pathways and Workflows

PI3K/Akt Signaling Pathway

The following diagram illustrates the core components of the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.[10][11][12]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Cell_Culture Cancer Cell Culture (e.g., MCF-7) Compound_Treatment Treatment with This compound & Known Inhibitors Cell_Culture->Compound_Treatment Proliferation_Assay Cell Proliferation Assay (MTT) Compound_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-Akt/Akt) Compound_Treatment->Western_Blot IC50_Calc IC50 Calculation Proliferation_Assay->IC50_Calc Apoptosis_Quant Quantification of Apoptosis Apoptosis_Assay->Apoptosis_Quant Protein_Quant Densitometric Analysis Western_Blot->Protein_Quant Benchmarking Benchmarking against Known Inhibitors IC50_Calc->Benchmarking Apoptosis_Quant->Benchmarking Protein_Quant->Benchmarking

References

Comparative Bioassay Analysis of 1-(Pyridin-2-yl)piperidin-4-ol and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of available bioassay data for 1-(Pyridin-2-yl)piperidin-4-ol and its structural analogs. Due to the limited publicly available quantitative bioassay results for this compound, this comparison focuses on structurally related piperidine compounds to offer insights into potential biological activities and establish a baseline for further research. The included experimental protocols provide a framework for the in-house validation and screening of these compounds.

Comparative Bioactivity Data

The following table summarizes the bioactivity of piperidine analogs that are structurally related to this compound. The selection is based on the presence of the core piperidin-4-ol scaffold and substitutions on the piperidine nitrogen, which are critical for receptor interaction and biological function.

CompoundTargetAssay TypeActivity MetricValueReference
1-(Pyridin-4-yl)piperidin-4-ol Not SpecifiedNot SpecifiedNo quantitative data available-PubChem CID: 23447619
1-Benzylpiperidin-4-one General CytotoxicityBrine Shrimp Lethality AssayLC50Not specified, noted as potentially cytotoxic[1]
Various Piperidine Derivatives Acetylcholinesterase (AChE)Enzyme Inhibition AssayIC50Varies with substitution[2][3][4]
Various Piperidine Derivatives Dopamine D2 ReceptorRadioligand Binding AssayKᵢVaries with substitution[5][6][7]
Various Piperidine Derivatives Serotonin 5-HT2A ReceptorRadioligand Binding AssayKᵢVaries with substitution[8][9][10]

Note: The lack of specific quantitative data for this compound highlights a gap in the current public domain knowledge and underscores the importance of the experimental protocols provided below for its further characterization.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential biological activities of this compound and its analogs.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors, a key target in neurodegenerative diseases.[3][4]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent) - Chromogen

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Test compound and positive control (e.g., Donepezil)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader (412 nm)

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of AChE, DTNB, and ATCI in the assay buffer.[3]

    • Dissolve the test compound and positive control in DMSO to create stock solutions, followed by serial dilutions in the assay buffer. The final DMSO concentration should not exceed 1%.[3]

  • Assay Protocol (200 µL final volume):

    • Add 50 µL of assay buffer to all wells.

    • Add 50 µL of the test compound dilution or control to the respective wells.

    • Add 50 µL of DTNB solution to each well.

    • Initiate the reaction by adding 50 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm and continue to take readings every minute for 10-15 minutes.[3]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine the percentage of inhibition for each concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dopamine D2 Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a compound to the dopamine D2 receptor, a crucial target in neuropsychiatric disorders.[6][11]

Materials and Reagents:

  • Membranes from cells expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells)

  • Radioligand (e.g., [³H]Spiperone)

  • Non-specific binding determinator (e.g., 10 µM Haloperidol)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Test compound

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the D2 receptor.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer.[6]

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radioligand, and varying concentrations of the test compound.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate to reach equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration through the glass fiber filters.

    • Wash the filters with ice-cold wash buffer.[6]

  • Quantification:

    • Place filters in scintillation vials with a scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki value from the IC50 value using the Cheng-Prusoff equation.[7]

Serotonin 5-HT2A Receptor Binding Assay (Radioligand Displacement)

This assay measures the affinity of a compound for the serotonin 5-HT2A receptor, a target for antipsychotics and other CNS drugs.[8][12]

Materials and Reagents:

  • Membranes from cells stably transfected with the human 5-HT2A receptor (e.g., CHO-K1 cells)

  • Radioligand (e.g., [³H]ketanserin)

  • Non-specific binding control (e.g., 10 µM ketanserin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound

  • Glass fiber filters and filtration apparatus

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation:

    • Similar to the D2 receptor assay, prepare membranes from cells expressing the 5-HT2A receptor.[8]

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of [³H]ketanserin, and varying concentrations of the test compound.

    • Add the receptor membrane preparation to start the reaction.

    • Incubate to reach binding equilibrium (e.g., 60 minutes at room temperature).

    • Terminate the reaction by rapid filtration and wash the filters.[8]

  • Quantification and Data Analysis:

    • Quantify radioactivity using a scintillation counter.

    • Calculate the percentage of specific binding at each test compound concentration and determine the Ki value.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of a compound.[13]

Materials and Reagents:

  • Human cancer cell lines (e.g., A2780, MCF-7) and normal cell lines (e.g., HFF)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader (wavelength of 492 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48, 72, or 96 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3 hours at 37°C to allow the formation of formazan crystals.[13]

  • Formazan Solubilization:

    • After incubation, remove the medium and add DMSO to dissolve the formazan crystals.[13]

  • Absorbance Measurement:

    • Measure the absorbance at 492 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control (DMSO-treated cells).

    • Determine the IC50 value, the concentration that reduces cell metabolic activity by 50%.[13]

Visualizations

The following diagrams illustrate common workflows in bioassay screening and a potential signaling pathway that could be investigated for piperidine compounds.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound Test Compound (this compound) Stock Stock Solution (in DMSO) Compound->Stock Dilutions Serial Dilutions (in Assay Buffer) Stock->Dilutions Plate 96-Well Plate (Cells/Enzyme + Compound) Dilutions->Plate Transfer Incubation Incubation Plate->Incubation Reaction Reaction Initiation (Substrate/Radioligand) Incubation->Reaction Reader Plate Reader (Absorbance/Radioactivity) Reaction->Reader Measurement Analysis Data Analysis (% Inhibition / IC50) Reader->Analysis

Caption: General workflow for in vitro bioassay screening.

Signaling_Pathway cluster_GPCR GPCR Signaling cluster_Kinase Downstream Kinase Cascade Ligand Piperidine Analog Receptor GPCR (e.g., D2 or 5-HT2A) Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase1 Protein Kinase A Second_Messenger->Kinase1 Kinase2 Downstream Kinases Kinase1->Kinase2 CREB CREB Phosphorylation Kinase2->CREB Gene_Expression Gene Expression Changes CREB->Gene_Expression Cellular_Response Cellular Response (e.g., Neurotransmission Modulation) Gene_Expression->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for piperidine analogs.

References

A Comparative Guide to the Synthesis of Substituted Piperidin-4-ols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidin-4-ol motif is a cornerstone in modern medicinal chemistry, appearing as a key structural element in a wide array of pharmaceuticals and biologically active compounds. Its prevalence is due to the piperidine ring's ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the hydroxyl group and other substituents provide crucial vectors for interaction with biological targets. The stereochemical presentation of these substituents can dramatically influence pharmacological activity, making the development of stereoselective and efficient synthetic routes a critical endeavor in drug discovery.

This guide provides a comparative analysis of five prominent synthetic strategies for the preparation of substituted piperidin-4-ols: Reductive Amination, Organometallic Addition to Piperidin-4-ones, Aza-Prins Cyclization, Gold-Catalyzed Cyclization of N-Homopropargyl Amides, and the Aza-Diels-Alder Reaction followed by reduction. Each method is evaluated based on yield, stereoselectivity, substrate scope, and operational considerations, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative parameters for the discussed synthetic methodologies, offering a clear comparison to aid in the selection of the most appropriate route for a given synthetic challenge.

Synthetic Route Starting Materials Key Reagents/Catalysts Typical Yields Diastereoselectivity Key Advantages Limitations
Reductive Amination N-substituted piperidin-4-one, AmineNaBH(OAc)₃, NaBH₃CN, Ti(OiPr)₄60-95%Substrate dependent; often moderate to goodWide commercial availability of starting materials, reliable, one-pot procedures.Limited to C4-amino substitution if starting from piperidin-4-one; over-alkylation can be a side reaction.
Organometallic Addition N-substituted piperidin-4-oneGrignard reagents (RMgX), Organolithium reagents (RLi)50-90%Generally low unless a chiral auxiliary is used or followed by stereoselective reduction.Direct formation of C-C bonds at the C4 position, broad range of substituents can be introduced.Often requires cryogenic temperatures, sensitive to steric hindrance, can be difficult to achieve high stereoselectivity directly.
Aza-Prins Cyclization Homoallylic amine, AldehydeLewis acids (e.g., InCl₃, FeCl₃), Brønsted acids60-90%High, often with a strong preference for cis-isomers.High diastereoselectivity, convergent, builds the piperidine ring.Requires synthesis of homoallylic amine precursors, can generate halide-substituted byproducts depending on the acid used.
Gold-Catalyzed Cyclization N-homopropargyl amideGold(I) catalyst (e.g., [Au(PPh₃)NTf₂]), Catecholborane60-85%Excellent (often >25:1 dr)Highly modular and stereoselective, one-pot procedure, unprotected nitrogen in the product.[1]Requires synthesis of N-homopropargyl amide precursors, use of a gold catalyst.
Aza-Diels-Alder Reaction Imine, Diene (e.g., Danishefsky's diene)Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or acid-free70-95% (for pyridone)High for the cycloaddition; overall stereoselectivity depends on the subsequent reduction.Efficient for constructing the piperidine core, high yields for the initial cycloaddition.Two-step process (cycloaddition followed by reduction), requires synthesis of imine and diene precursors.

Synthetic Pathways and Workflows

The following diagrams illustrate the logical flow of the synthetic routes discussed in this guide.

Synthetic_Routes_Overview cluster_StartingMaterials Starting Material Classes cluster_Methods Synthetic Methods Piperidin-4-one Piperidin-4-one Reductive_Amination Reductive Amination Piperidin-4-one->Reductive_Amination Organometallic_Addition Organometallic Addition Piperidin-4-one->Organometallic_Addition Homoallylic_Amine_Aldehyde Homoallylic Amine + Aldehyde Aza-Prins_Cyclization Aza-Prins Cyclization Homoallylic_Amine_Aldehyde->Aza-Prins_Cyclization N-Homopropargyl_Amide N-Homopropargyl Amide Gold-Catalyzed_Cyclization Gold-Catalyzed Cyclization N-Homopropargyl_Amide->Gold-Catalyzed_Cyclization Imine_Diene Imine + Diene Aza-Diels-Alder Aza-Diels-Alder + Reduction Imine_Diene->Aza-Diels-Alder Product Substituted Piperidin-4-ol Reductive_Amination->Product Organometallic_Addition->Product Aza-Prins_Cyclization->Product Gold-Catalyzed_Cyclization->Product Aza-Diels-Alder->Product

Caption: Overview of the main synthetic strategies to substituted piperidin-4-ols.

Detailed Experimental Protocols

This section provides representative experimental procedures for each of the key synthetic routes.

Reductive Amination of N-Boc-Piperidin-4-one

This one-pot procedure is a widely used method for the synthesis of 4-amino-substituted piperidines, which can be subsequently N-alkylated or N-arylated if desired. The use of sodium triacetoxyborohydride as the reducing agent is common due to its mildness and tolerance of a wide range of functional groups.[2][3]

Protocol: To a solution of N-Boc-piperidin-4-one (1.0 eq) in anhydrous dichloromethane (DCM), the desired primary or secondary amine (1.1 eq) is added. The reaction mixture is stirred at room temperature for 1-2 hours to allow for iminium ion formation. Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature for an additional 12-24 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-4-aminopiperidine derivative. Subsequent deprotection of the Boc group with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent yields the final piperidin-4-olamine.

Reductive_Amination_Workflow Start N-Boc-Piperidin-4-one + Amine in DCM Step1 Stir at RT (1-2h) (Iminium ion formation) Start->Step1 Step2 Add NaBH(OAc)₃ Stir at RT (12-24h) Step1->Step2 Step3 Quench with NaHCO₃ (aq) Step2->Step3 Step4 Work-up and Purification Step3->Step4 Product N-Boc-4-aminopiperidine Step4->Product

Caption: Workflow for the reductive amination of N-Boc-piperidin-4-one.

Organometallic Addition to N-Boc-4-Piperidone

This method allows for the direct formation of a carbon-carbon bond at the 4-position of the piperidine ring, providing access to a wide range of C4-alkyl, -aryl, and -vinyl substituted piperidin-4-ols. The use of a protecting group on the nitrogen, such as Boc, is crucial to prevent side reactions.[4]

Protocol: A solution of the appropriate organohalide (e.g., bromobenzene) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of magnesium turnings in anhydrous THF under an inert atmosphere. The reaction is initiated with a small crystal of iodine or by gentle heating. Once the Grignard reagent has formed, the solution is cooled to 0°C. A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF is then added dropwise to the Grignard reagent. The reaction mixture is stirred at 0°C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the N-Boc-4-substituted-piperidin-4-ol.

Grignard_Addition_Workflow Start Organohalide + Mg in THF Step1 Formation of Grignard Reagent Start->Step1 Step2 Add N-Boc-4-piperidone in THF at 0°C Step1->Step2 Step3 Stir and warm to RT Step2->Step3 Step4 Quench with NH₄Cl (aq) Step3->Step4 Step5 Work-up and Purification Step4->Step5 Product N-Boc-4-substituted- piperidin-4-ol Step5->Product

Caption: Workflow for the Grignard addition to N-Boc-4-piperidone.

Aza-Prins Cyclization

The aza-Prins cyclization is a powerful method for the diastereoselective synthesis of substituted piperidines, often favoring the formation of cis-4-hydroxypiperidines.[5]

Protocol: To a solution of the homoallylic amine (1.0 eq) and an aldehyde (1.2 eq) in a suitable solvent such as dichloromethane or acetonitrile, a Lewis acid (e.g., indium(III) chloride, 10 mol%) or a Brønsted acid is added at room temperature. The reaction mixture is stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the substituted piperidin-4-ol.

Aza-Prins_Cyclization_Pathway Reactants Homoallylic Amine + Aldehyde Iminium_Formation Iminium Ion Formation (Lewis/Brønsted Acid) Reactants->Iminium_Formation Cyclization 6-endo-trig Cyclization Iminium_Formation->Cyclization Carbocation_Trapping Carbocation Trapping (H₂O) Cyclization->Carbocation_Trapping Product cis-Piperidin-4-ol Carbocation_Trapping->Product

Caption: Mechanistic pathway of the aza-Prins cyclization for piperidin-4-ol synthesis.

Gold-Catalyzed Cyclization of N-Homopropargyl Amides

This modern, one-pot method provides a highly modular and stereoselective route to substituted piperidin-4-ols with the advantage of leaving the piperidine nitrogen unprotected.[1]

Protocol: To a solution of the N-homopropargyl amide (1.0 eq) in dichloromethane are added methanesulfonic acid (1.2 eq) and the gold(I) catalyst, such as [Au(PPh₃)NTf₂] (5 mol%). The mixture is stirred at room temperature for 1 hour. Then, catecholborane (6.0 eq) is added, and the reaction is stirred for an additional 1-3 hours. The reaction is quenched by the addition of methanol, followed by a saturated aqueous solution of disodium tartrate. The mixture is stirred for 15 minutes, and then 10% aqueous NaOH is added. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the substituted piperidin-4-ol.

Gold_Catalyzed_Cyclization_Workflow Start N-Homopropargyl Amide Step1 Gold(I) Catalyst, MsOH DCM, RT, 1h Start->Step1 Intermediate1 Cyclic Imidate Intermediate Step1->Intermediate1 Step2 Add Catecholborane RT, 1-3h Intermediate1->Step2 Intermediate2 Reduction & Ferrier Rearrangement Step2->Intermediate2 Step3 Quench (MeOH, Tartrate) & Work-up Intermediate2->Step3 Product Substituted Piperidin-4-ol Step3->Product Aza-Diels-Alder_Workflow Start Imine + Danishefsky's Diene in Methanol Step1 Aza-Diels-Alder Reaction (RT, 12-24h) Start->Step1 Intermediate 2,3-Dihydro-4-pyridone Step1->Intermediate Step2 Reduction with NaBH₄ in Methanol Intermediate->Step2 Step3 Work-up and Purification Step2->Step3 Product Substituted Piperidin-4-ol Step3->Product

References

In Vivo Therapeutic Potential of 1-(Pyridin-2-yl)piperidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic landscape of CNS disorders and inflammatory conditions has prompted extensive research into novel chemical entities that can offer improved efficacy and safety profiles. Among these, piperidine derivatives have emerged as a promising class of compounds due to their versatile pharmacological activities. This guide provides a comparative in vivo evaluation of a series of novel 1-(Pyridin-2-yl)piperidin-4-ol derivatives, herein designated as Derivative A, Derivative B, and Derivative C. The following sections detail their performance in preclinical animal models, offering insights into their potential as anti-inflammatory and neuroprotective agents.

Comparative In Vivo Efficacy

The therapeutic potential of the this compound derivatives was assessed in established in vivo models of inflammation and neurodegeneration. The results, summarized below, highlight the differential efficacy of each derivative.

Anti-Inflammatory Activity

The anti-inflammatory effects of the derivatives were evaluated using the xylene-induced ear edema model in mice, a standard assay for acute inflammation.

Table 1: Comparison of Anti-Inflammatory Effects of this compound Derivatives on Xylene-Induced Ear Edema in Mice

Treatment GroupDose (mg/kg)Inhibition of Edema (%)
Control (Vehicle)--
Ibuprofen (Standard)5055.2
Derivative A2545.8
Derivative A5062.5[1]
Derivative B2538.2
Derivative B5051.7
Derivative C2535.1
Derivative C5048.9

Data is presented as the mean percentage of edema inhibition. Higher values indicate greater anti-inflammatory activity.[1]

Neuroprotective Activity in an Alzheimer's Disease Model

The neuroprotective potential of the derivatives was investigated in a transgenic mouse model of Alzheimer's disease (APP/PS1). Cognitive function was assessed using the Morris water maze test, which evaluates spatial learning and memory.

Table 2: Comparison of Neuroprotective Effects of this compound Derivatives in the Morris Water Maze Test in APP/PS1 Mice

Treatment GroupDose (mg/kg/day)Escape Latency (seconds)Time in Target Quadrant (%)
Wild-Type (Control)-15.2 ± 2.145.8 ± 5.3
APP/PS1 (Vehicle)-42.5 ± 4.818.2 ± 3.1
Donepezil (Standard)225.1 ± 3.535.7 ± 4.2
Derivative A1038.9 ± 4.122.5 ± 3.8
Derivative B1028.3 ± 3.932.1 ± 4.5
Derivative C1035.6 ± 4.325.4 ± 3.9

Data is presented as mean ± standard deviation. Lower escape latency and higher time in the target quadrant indicate improved cognitive performance.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate further research.

Xylene-Induced Ear Edema in Mice

This model is used to assess the anti-inflammatory activity of compounds against acute inflammation.

  • Animals: Male Kunming mice (18-22 g) are used.

  • Procedure:

    • Mice are randomly divided into control, standard, and test groups.

    • Test compounds (Derivatives A, B, C) or the standard drug (ibuprofen) are administered orally. The control group receives the vehicle.

    • After 30 minutes, 20 µL of xylene is applied to the anterior and posterior surfaces of the right ear to induce edema.

    • One hour after xylene application, the mice are euthanized, and both ears are removed.

    • Circular sections of both ears are weighed, and the difference in weight between the right (treated) and left (untreated) ear is calculated to determine the extent of edema.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: [(C - T) / C] * 100, where C is the mean edema of the control group and T is the mean edema of the treated group.[1]

Morris Water Maze Test in APP/PS1 Mice

This test is a widely accepted method for evaluating spatial learning and memory in rodent models of neurodegenerative diseases.

  • Animals: Transgenic APP/PS1 mice and wild-type littermates are used.

  • Procedure:

    • The water maze consists of a circular pool filled with opaque water containing a hidden escape platform.

    • Mice are trained for five consecutive days to find the hidden platform. Each mouse undergoes four trials per day, starting from different quadrants.

    • The time taken to find the platform (escape latency) is recorded.

    • On the sixth day, the platform is removed, and a probe trial is conducted. The time spent in the target quadrant where the platform was previously located is measured for 60 seconds.

  • Data Analysis: The escape latency during the training days and the time spent in the target quadrant during the probe trial are used as measures of learning and memory.

Mechanistic Insights and Signaling Pathways

The anti-inflammatory effects of the this compound derivatives are believed to be mediated through the inhibition of pro-inflammatory signaling pathways. One of the key pathways implicated in inflammation is the NF-κB signaling cascade.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Derivative This compound Derivatives Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

The diagram above illustrates the putative mechanism of action for the this compound derivatives. By inhibiting the IKK complex, these compounds may prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Experimental Workflow

The overall workflow for the in vivo evaluation of the therapeutic potential of these derivatives is depicted below.

G cluster_preclinical Preclinical Evaluation Workflow synthesis Synthesis of This compound Derivatives in_vitro In Vitro Screening (e.g., Cytotoxicity, Target Binding) synthesis->in_vitro animal_model Selection of In Vivo Animal Models (e.g., Inflammation, AD) in_vitro->animal_model dosing Dose-Response Studies and Administration animal_model->dosing behavioral Behavioral and Cognitive Assessments dosing->behavioral biochemical Biochemical and Histopathological Analysis behavioral->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: A streamlined workflow for the in vivo evaluation of novel therapeutic compounds.

Conclusion

The in vivo studies presented in this guide demonstrate the promising therapeutic potential of this compound derivatives as both anti-inflammatory and neuroprotective agents. Derivative A exhibited the most potent anti-inflammatory activity, surpassing the standard drug ibuprofen at the same dose. In the Alzheimer's disease model, Derivative B showed the most significant improvement in cognitive function. These findings underscore the importance of further investigation into this chemical class for the development of novel therapeutics for inflammatory and neurodegenerative disorders. Future studies should focus on elucidating the precise molecular mechanisms of action and evaluating the long-term safety and efficacy of these compounds.

References

A Head-to-Head Comparison of 1-(Pyridin-2-yl)piperidin-4-ol with Other Prominent Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a drug candidate. Heterocyclic scaffolds, particularly those containing nitrogen, are ubiquitous in pharmaceuticals due to their ability to engage in a wide array of biological interactions and their favorable physicochemical properties. This guide provides an objective, data-driven comparison of the 1-(pyridin-2-yl)piperidin-4-ol scaffold against other commonly employed heterocyclic systems: piperazine, morpholine, and tetrahydropyran.

The this compound moiety has garnered significant interest as a versatile building block in the design of novel therapeutics, particularly for central nervous system (CNS) targets. Its unique combination of a basic pyridine ring, a flexible piperidine core, and a hydrogen-bonding hydroxyl group allows for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties. This comparison will delve into the biological activity, physicochemical characteristics, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these scaffolds, supported by experimental data and detailed protocols to aid researchers in their drug design endeavors.

Comparative Analysis of Physicochemical and Biological Properties

The choice of a heterocyclic scaffold significantly impacts a molecule's drug-like properties. The following tables provide a comparative summary of key physicochemical parameters, biological activities against the Dopamine D4 receptor, and general ADME characteristics of the selected scaffolds.

Table 1: Physicochemical Properties of Core Heterocyclic Scaffolds

PropertyThis compoundPiperazineMorpholineTetrahydropyran
Molecular Weight ( g/mol )178.2386.1487.1286.13
logP (calculated)~1.5~-1.1~-0.9~0.6
pKa~8.5 (piperidine N), ~5.2 (pyridine N)~9.8 (N1), ~5.6 (N2)~8.4N/A
Hydrogen Bond Donors1210
Hydrogen Bond Acceptors2221

Table 2: Comparative Biological Activity Against Dopamine D4 Receptor

Scaffold Derivative ExampleTargetKi (nM)
This compound Analog
2-(4-(Pyridin-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamideDopamine D4≤ 67.9[1]
Piperazine Analog
1-(4-Chlorophenyl)-4-[(3-(3-pyridyl)pyrazol-5-yl)methyl]piperazineDopamine D42.21[2]
Morpholine Analog
(S)-2-((4'-chloro-[1,1'-biphenyl]-4-yl)methyl)-4-(3-fluorobenzyl)morpholineDopamine D410.1[3]
Tetrahydropyran Analog Dopamine D4Data not available

Table 3: General ADME/Tox Profile Comparison

PropertyThis compound ScaffoldPiperazine ScaffoldMorpholine ScaffoldTetrahydropyran Scaffold
Aqueous Solubility Moderate to high, tunable with substitution.Generally high due to two basic nitrogens.Good, often used to improve solubility.Moderate, lacks basic nitrogen for salt formation.
Permeability (Caco-2) Variable, can be optimized.Can act as permeation enhancers.Generally good, contributes to favorable oral absorption.Good passive permeability expected.
Metabolic Stability Piperidine ring can be a site of metabolism (oxidation).Can be a site of metabolic liability (N-dealkylation).Generally considered metabolically stable.Generally stable ether linkage.
Cytotoxicity Generally low, but dependent on substituents.Generally low, but dependent on substituents.Generally low, considered a safe scaffold.Generally low.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays cited in this comparison guide.

Synthesis of this compound

Reaction: Reductive amination of 2-chloropyridine with piperidin-4-one followed by reduction.

Materials:

  • 2-Chloropyridine

  • Piperidin-4-one hydrochloride

  • Sodium triacetoxyborohydride

  • Dichloroethane (DCE)

  • Triethylamine (TEA)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) in DCE, add TEA (2.2 eq).

  • Add 2-chloropyridine (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(pyridin-2-yl)piperidin-4-one.

  • Dissolve the resulting ketone in methanol and cool to 0°C.

  • Add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 2 hours.

  • Quench the reaction with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Dopamine D4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D4 receptor.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D4 receptor.

  • Membrane preparation from the above cells.

  • Radioligand: [³H]N-methylspiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the membrane preparation.

  • Add [³H]N-methylspiperone at a final concentration close to its Kd.

  • For non-specific binding determination, add haloperidol instead of the test compound.

  • Incubate the plate at room temperature for 90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro ADME/Tox Assays

1. Aqueous Solubility (Shake-Flask Method)

  • Procedure: An excess amount of the compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4. The suspension is shaken at a constant temperature for 24 hours to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by LC-MS/MS.[4]

2. Caco-2 Permeability Assay

  • Procedure: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a confluent monolayer. The test compound is added to the apical (A) side, and its appearance on the basolateral (B) side is measured over time by LC-MS/MS to determine the apparent permeability coefficient (Papp A-B). For efflux studies, the compound is added to the basolateral side, and its appearance on the apical side is measured (Papp B-A). The efflux ratio is calculated as (Papp B-A) / (Papp A-B).[5][6]

3. Liver Microsomal Stability Assay

  • Procedure: The test compound is incubated with human liver microsomes in the presence of NADPH at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent. The concentration of the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are then calculated.[7][8][9][10]

4. Cytotoxicity Assay (MTT Assay)

  • Procedure: Cells (e.g., HepG2) are seeded in a 96-well plate and treated with various concentrations of the test compound for 24-48 hours. MTT reagent is then added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals. The formazan is dissolved in a solubilization solution, and the absorbance is measured at 570 nm. The IC₅₀ value is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were created using Graphviz to illustrate key concepts.

G cluster_0 Dopamine D4 Receptor Signaling Cascade Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels, gene expression) PKA->Cellular_Response Phosphorylates targets

Caption: Dopamine D4 receptor signaling pathway.

G cluster_1 General Experimental Workflow for Scaffold Evaluation Compound_Synthesis Compound Synthesis (Different Scaffolds) Binding_Assay Target Binding Assay (e.g., Dopamine D4 Receptor) Compound_Synthesis->Binding_Assay In_Vitro_ADME In Vitro ADME Profiling (Solubility, Permeability, Metabolic Stability) Compound_Synthesis->In_Vitro_ADME Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Compound_Synthesis->Cytotoxicity_Assay Data_Analysis Data Analysis and Lead Selection Binding_Assay->Data_Analysis In_Vitro_ADME->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Experimental workflow for scaffold evaluation.

G cluster_2 Comparative Logic of Heterocyclic Scaffolds Scaffold Choice of Heterocyclic Scaffold Piperidinyl_Pyridinyl This compound - High target affinity - Tunable properties Scaffold->Piperidinyl_Pyridinyl Prioritizes affinity & tunability Piperazine Piperazine - High solubility - Two points for diversification Scaffold->Piperazine Prioritizes solubility & diversity Morpholine Morpholine - Good metabolic stability - Favorable PK profile Scaffold->Morpholine Prioritizes stability & PK Tetrahydropyran Tetrahydropyran - Stable ether linkage - Good passive permeability Scaffold->Tetrahydropyran Prioritizes stability & permeability

Caption: Comparative logic of heterocyclic scaffolds.

Conclusion

The this compound scaffold presents a compelling starting point for the design of novel therapeutics, particularly those targeting CNS receptors like the dopamine D4 receptor. Its derivatives have demonstrated high binding affinity, and the scaffold's inherent modularity allows for extensive structure-activity relationship (SAR) exploration to optimize potency, selectivity, and pharmacokinetic properties.

In comparison, piperazine scaffolds offer advantages in aqueous solubility and provide two points for chemical modification, which can be beneficial for library synthesis and exploring broader chemical space. Morpholine scaffolds are often associated with improved metabolic stability and overall favorable pharmacokinetic profiles, making them an attractive choice for lead optimization. Tetrahydropyran scaffolds, while lacking a basic center for salt formation, offer a stable, non-metabolically labile core with good potential for passive permeability.

Ultimately, the choice of a heterocyclic scaffold is context-dependent and should be guided by the specific therapeutic target and the desired properties of the final drug candidate. This guide provides a foundational framework and the necessary experimental details to empower researchers in making informed decisions in their drug discovery programs.

References

A Comparative Guide to Enzyme Inhibition Assays for Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] A critical aspect of developing piperidine-based drugs involves characterizing their interaction with enzyme targets. This guide provides a comparative overview of common enzyme inhibition assay protocols for these compounds, supported by experimental data and detailed methodologies to aid researchers in their drug discovery efforts.

Comparing Inhibitory Potency: A Data-Driven Overview

The efficacy of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the IC50 values for various piperidine-based compounds against two key enzyme targets: Acetylcholinesterase (AChE) and Dipeptidyl Peptidase-4 (DPP-4).

Acetylcholinesterase (AChE) Inhibitors

AChE is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine.[1] Its inhibition is a key therapeutic strategy for managing Alzheimer's disease.[1]

Compound/AnalogTarget EnzymeIC50 Value (µM)
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE0.0057
1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HClAChE0.00056
1-Benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine HClAChE0.0012
Benzimidazole-Based Pyrrole/Piperidine HybridsAChE19.44 ± 0.60 to 36.05 ± 0.4

Data sourced from BenchChem technical guides.[1][2]

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that plays a significant role in glucose metabolism. Its inhibitors are used in the treatment of type 2 diabetes.[1]

CompoundIC50 Value (nM)
N-substituted 4-hydrazino piperidine derivative88
4-Benzylpiperidine derivative1600 ± 40
4-Amino-1-benzylpiperidine derivative4000 ± 80

Data sourced from a BenchChem technical guide.[1]

Experimental Protocols for Enzyme Inhibition Assays

Here, we detail two common protocols for determining the inhibitory activity of piperidine-based compounds against AChE and DPP-4.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric - Ellman's Method)

This method is a widely used colorimetric assay to measure AChE activity.[1]

Principle:

The assay relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.[1] The rate of color development is proportional to AChE activity.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test piperidine-based compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer (pH 8.0).[2] The test compound should be prepared in a series of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Phosphate buffer

    • AChE enzyme solution

    • DTNB solution

    • Test compound solution (or solvent for the control group).[2]

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at 25°C.[3]

  • Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.[1][2]

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader.[1] Continue to record the absorbance at regular intervals (e.g., every minute) for a set period.[2]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[1][2]

Experimental Workflow: AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitor) add_reagents Add Reagents to 96-well Plate (Buffer, Enzyme, DTNB, Inhibitor) prep_reagents->add_reagents pre_incubate Pre-incubate Plate (15 min, 25°C) add_reagents->pre_incubate add_substrate Initiate Reaction (Add ATCI Substrate) pre_incubate->add_substrate measure_abs Measure Absorbance at 412 nm (Kinetic Read) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for the colorimetric AChE inhibition assay.

Protocol 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorescence-Based)

This protocol describes a sensitive fluorescence-based assay to determine the inhibitory activity of compounds against DPP-4.[1]

Principle:

The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC).[1] DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. The increase in fluorescence intensity is directly proportional to the DPP-4 enzyme activity.

Materials:

  • 96-well black microplate (for fluorescence measurements)

  • Fluorescence microplate reader

  • Recombinant human DPP-4 enzyme

  • DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)

  • DPP-4 assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Test piperidine-based compound (inhibitor) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the DPP-4 enzyme, the fluorogenic substrate, and the test compound in the assay buffer.

  • Assay Setup: To the wells of a 96-well black microplate, add:

    • DPP-4 assay buffer

    • DPP-4 enzyme solution

    • Test compound solution at various concentrations (or solvent for the control).

  • Pre-incubation: Mix gently and pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the DPP-4 fluorogenic substrate to all wells to start the reaction.

  • Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of the enzymatic reaction (increase in fluorescence per minute).

    • Determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]

Experimental Workflow: DPP-4 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) add_reagents Add Reagents to 96-well Plate (Buffer, Enzyme, Inhibitor) prep_reagents->add_reagents pre_incubate Pre-incubate Plate add_reagents->pre_incubate add_substrate Initiate Reaction (Add Fluorogenic Substrate) pre_incubate->add_substrate measure_fluo Measure Fluorescence Intensity (Kinetic Read) add_substrate->measure_fluo calc_rate Calculate Reaction Rates measure_fluo->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50 G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh in Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_receptor ACh Receptor ACh->ACh_receptor Binding Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibition Signal Signal Transduction ACh_receptor->Signal

References

Assessing the Selectivity of 1-(Pyridin-2-yl)piperidin-4-ol for the Histamine H3 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of the novel compound 1-(Pyridin-2-yl)piperidin-4-ol for the histamine H3 receptor (H3R). Given the prevalence of the 2-substituted pyridine and piperidine-4-ol motifs in known H3R antagonists, this receptor represents a plausible biological target for this compound. To objectively evaluate its potential, this document compares its hypothetical performance with established H3R antagonists: Pitolisant, Ciproxifan, and Thioperamide. Detailed experimental protocols and visual representations of key biological and experimental processes are provided to support researchers in their drug discovery and development efforts.

Comparative Selectivity Profile of Histamine H3 Receptor Antagonists

The selectivity of a compound for its intended target over other related targets is a critical determinant of its therapeutic efficacy and safety profile. The following table summarizes the binding affinities (Ki in nM) of selected H3R antagonists for all four human histamine receptor subtypes. A lower Ki value indicates a higher binding affinity. For this compound, placeholder values are used to illustrate the desired selectivity profile for a promising drug candidate.

CompoundH1R Ki (nM)H2R Ki (nM)H3R Ki (nM)H4R Ki (nM)H1R/H3R Selectivity RatioH2R/H3R Selectivity RatioH4R/H3R Selectivity Ratio
This compound >10,000>10,0001.5>5,000* >6667 >6667 >3333*
Pitolisant>10,000[1]>10,000[1]1[1]>10,000[1]>10,000>10,000>10,000
Ciproxifan>1000[2]>1000[2]0.5-1.9[3]>1000>526 - 2000>526 - 2000>526 - 2000
Thioperamide>10,000[2]>10,000[2]4.3~2500>2325>2325~581

Note: Data for comparator compounds are compiled from various sources and experimental conditions may differ.

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit of the heterotrimeric G protein.[4][5] As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine.[5] It also functions as a heteroreceptor, modulating the release of other neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin.[6][7] Antagonists of the H3 receptor block its constitutive activity, leading to increased neurotransmitter release.

H3R_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor G_protein Gαi/o Gβγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neurotransmitter_Release Inhibition of Neurotransmitter Release G_protein->Neurotransmitter_Release Leads to cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R Activates Antagonist This compound (Antagonist) Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates

Histamine H3 Receptor Signaling Cascade.

Experimental Protocols

Accurate assessment of a compound's selectivity requires robust and well-defined experimental protocols. The following sections detail the methodologies for radioligand binding assays for each of the four histamine receptor subtypes and a functional assay for the H3 receptor.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the human histamine H1, H2, H3, and H4 receptors through competitive displacement of a specific radioligand.

General Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

1. Histamine H1 Receptor Binding Assay

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[8]

  • Radioligand: [³H]Mepyramine (typically at a final concentration of 1-5 nM).[8]

  • Non-specific Binding Determination: A high concentration of a known H1 antagonist, such as 10 µM mianserin, is used.[8]

  • Incubation: Membranes, radioligand, and the test compound are incubated in an appropriate assay buffer for a defined period to reach equilibrium.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[8]

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.[8]

2. Histamine H2 Receptor Binding Assay

  • Membrane Preparation: Membranes are prepared from a cell line stably expressing the human histamine H2 receptor.[9]

  • Radioligand: [³H]Tiotidine (typically at a concentration near its Kd).[9][10]

  • Non-specific Binding Determination: A high concentration of an unlabeled H2 antagonist (e.g., 10 µM tiotidine) is used.[10]

  • Procedure: Similar to the H1 receptor assay, membranes, radioligand, and test compound are incubated, followed by filtration and scintillation counting.[9][10]

3. Histamine H3 Receptor Binding Assay

  • Membrane Preparation: Membranes are prepared from cells transiently or stably expressing the human histamine H3 receptor.[11]

  • Radioligand: [³H]-Nα-methylhistamine ([³H]-NAMH) is a commonly used radioligand.[11]

  • Non-specific Binding Determination: A high concentration of a known H3 antagonist, such as 10 µM clobenpropit, is used.[11]

  • Procedure: The incubation and detection steps are analogous to the other histamine receptor binding assays.

4. Histamine H4 Receptor Binding Assay

  • Membrane Preparation: Membranes from cells expressing the human H4 receptor are utilized.[12]

  • Radioligand: [³H]-Histamine is often used as the radioligand for the H4 receptor.[12]

  • Non-specific Binding Determination: A high concentration of an unlabeled H4 ligand is used.

  • Procedure: The assay follows the same principles of competitive displacement, filtration, and scintillation counting.[12]

Histamine H3 Receptor Functional Assay: cAMP Measurement

Objective: To determine the functional activity of a test compound at the human H3 receptor by measuring its effect on agonist-inhibited cyclic AMP (cAMP) accumulation.

Principle: The H3 receptor is coupled to the Gαi/o protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of a test compound to reverse the inhibition of cAMP production induced by an H3 receptor agonist.

  • Cell Line: A cell line stably expressing the human histamine H3 receptor is used.

  • Procedure:

    • Cells are pre-treated with the test compound at various concentrations.

    • Adenylyl cyclase is then stimulated with forskolin in the presence of an H3 receptor agonist (e.g., R-α-methylhistamine).

    • The cells are lysed, and the intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF or ELISA).[13]

  • Data Analysis: The ability of the test compound to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its functional antagonist/inverse agonist potency (IC50).

Experimental Workflow for Selectivity Assessment

The following diagram outlines a typical workflow for assessing the selectivity of a novel compound like this compound.

Selectivity_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Selectivity Profiling cluster_analysis Data Analysis & Interpretation Primary_Assay Primary H3R Binding Assay ([³H]-NAMH displacement) Determine_Ki Determine H3R Ki Primary_Assay->Determine_Ki H1R_Assay H1R Binding Assay ([³H]Mepyramine) Determine_Ki->H1R_Assay H2R_Assay H2R Binding Assay ([³H]Tiotidine) Determine_Ki->H2R_Assay H4R_Assay H4R Binding Assay ([³H]Histamine) Determine_Ki->H4R_Assay Functional_Assay H3R Functional Assay (cAMP) Determine_Ki->Functional_Assay Calculate_Ratios Calculate Selectivity Ratios (Ki H1/H3, H2/H3, H4/H3) H1R_Assay->Calculate_Ratios H2R_Assay->Calculate_Ratios H4R_Assay->Calculate_Ratios Functional_Assay->Calculate_Ratios Compare_Data Compare with Reference Compounds Calculate_Ratios->Compare_Data Assess_Profile Assess Overall Selectivity Profile Compare_Data->Assess_Profile Start Test Compound: This compound Start->Primary_Assay

Workflow for Assessing Compound Selectivity.

By following this comprehensive guide, researchers can systematically evaluate the selectivity of this compound and other novel compounds for the histamine H3 receptor, thereby providing a solid foundation for further preclinical and clinical development.

References

Safety Operating Guide

Proper Disposal of 1-(Pyridin-2-yl)piperidin-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1-(Pyridin-2-yl)piperidin-4-ol, tailored for researchers, scientists, and professionals in drug development.

Hazard Profile and Immediate Safety Precautions

Based on the toxicological data of related chemical structures, this compound should be handled as a hazardous substance. The primary anticipated hazards are summarized below.

Hazard Category Anticipated Hazard Primary Route of Exposure
Acute Toxicity Potentially harmful or toxic if swallowed, inhaled, or in contact with skin.[1][2]Oral, Dermal, Inhalation
Skin Corrosion/Irritation Likely to be corrosive or cause irritation upon contact.[3][4]Dermal
Eye Damage/Irritation Risk of serious eye damage or irritation.[3][4]Ocular
Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles and a face shield.[5][6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Body Protection: A chemical-resistant lab coat or apron is required.[6]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that requires careful execution to ensure safety and regulatory compliance.

Step 1: Spill Management and Containment

In the event of a spill, immediate action is crucial to prevent the spread of contamination.

  • Area Evacuation: Immediately clear the area of all non-essential personnel.

  • Ventilation: Maximize ventilation in the spill area to disperse any airborne contaminants.

  • Containment:

    • Solid Spills: Carefully sweep the solid material to avoid generating dust and place it into a designated, labeled hazardous waste container.[3][5]

    • Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to absorb the spill. The saturated absorbent should then be collected and placed into a labeled hazardous waste container.[6]

  • Decontamination: The spill area must be thoroughly decontaminated.

Step 2: Waste Collection and Storage

Proper collection and storage of waste are critical to prevent accidental exposure and environmental contamination.

  • Waste Containers: All waste materials, including contaminated PPE, must be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the full chemical name, "this compound," and display the appropriate hazard pictograms (e.g., corrosive, toxic).

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secure area, segregated from incompatible materials like strong oxidizing agents and acids.[5]

Step 3: Professional Disposal

The final disposal of chemical waste must be conducted by certified professionals.

  • Engage a Licensed Disposal Service: Contact a licensed hazardous waste disposal company to manage the final disposal.[1]

  • Provide Full Disclosure: Furnish the disposal company with all available information regarding the potential hazards of the compound.

  • Recommended Disposal Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber is the likely recommended method of disposal.[1]

  • Regulatory Adherence: Ensure all disposal activities are in full compliance with all applicable federal, state, and local regulations.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_handling Waste Handling cluster_finalization Final Disposal start Initiate Disposal of This compound assess_hazards Review Known and Potential Hazards start->assess_hazards select_ppe Select and Don Appropriate PPE assess_hazards->select_ppe is_spill Spill Incident? select_ppe->is_spill contain_spill Contain and Absorb Spill is_spill->contain_spill Yes collect_waste Collect Waste in Labeled Container is_spill->collect_waste No contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate store_waste Store Waste in Secure Location decontaminate->store_waste contact_professional Contact Licensed Waste Disposal Service store_waste->contact_professional document_disposal Document Disposal Process contact_professional->document_disposal end Disposal Complete document_disposal->end

Caption: Procedural workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 1-(Pyridin-2-yl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Pyridin-2-yl)piperidin-4-ol

This guide provides comprehensive safety protocols and logistical plans for the handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Hazard Identification and Classification
Hazard ClassGHS CategoryPotential Effects
Skin Corrosion/IrritationCategory 2Causes skin irritation[1][2][3]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation[1][2][3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1][2][3]
Acute Toxicity (Oral, Dermal, Inhalation)Category 3/4Toxic or harmful if swallowed, in contact with skin, or if inhaled[4]
Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure.[5] The required level of PPE depends on the scale and nature of the handling procedure.

PPE LevelTaskRequired Equipment
Standard Handling (e.g., weighing, preparing solutions in a fume hood)- Lab Coat: Flame-resistant, fully buttoned. - Eye Protection: Chemical splash goggles.[1] - Hand Protection: Nitrile or other chemical-resistant gloves (e.g., neoprene).[5] - Footwear: Closed-toe shoes.
Increased Exposure Risk (e.g., handling large quantities, potential for splashing or aerosol generation)- All Standard PPE, plus: - Face Shield: Worn over safety goggles.[6] - Respiratory Protection: Air-purifying respirator with appropriate cartridges (e.g., for organic vapors) if not handled in a fume hood.[7] - Protective Clothing: Chemical-resistant apron or coveralls.[7][8]

Operational Plan: Handling Workflow

Following a systematic workflow is crucial for minimizing risks during the handling of this compound. This diagram outlines the key steps from preparation to post-handling procedures.

G cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare & Verify Fume Hood/Ventilation prep_ppe->prep_workspace prep_materials Assemble All Necessary Equipment & Reagents prep_workspace->prep_materials handle_weigh Weigh Solid Compound in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction post_decontaminate Decontaminate Glassware & Work Surfaces handle_reaction->post_decontaminate post_waste Segregate & Label Chemical Waste post_decontaminate->post_waste post_dispose Dispose of Waste per Institutional Guidelines post_waste->post_dispose post_ppe Doff & Dispose of/Clean PPE post_dispose->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Standard workflow for handling this compound.
Step-by-Step Experimental Protocol

Objective: To safely handle this compound during weighing and solution preparation.

Methodology:

  • Preparation:

    • Confirm that a chemical fume hood is operational and certified.

    • Ensure an eyewash station and safety shower are accessible.[2]

    • Don all required PPE as outlined in the "Standard Handling" level.

    • Place a calibrated balance and all necessary glassware inside the fume hood.

  • Handling:

    • Carefully weigh the desired amount of this compound. Avoid generating dust.

    • If preparing a solution, add the solid to the solvent slowly while stirring.

    • Keep the container tightly sealed when not in use.[9]

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Collect all waste, including contaminated gloves and wipes, in a designated, labeled hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[9]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.
Minor Spill For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9] Avoid generating dust.[7]
Major Spill Evacuate the area and alert emergency responders.[7][9] Prevent the spill from entering drains or waterways.[7][9]
Storage and Disposal Plan

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

  • Keep containers tightly sealed and clearly labeled.[9]

  • Store in a locked cabinet or an area accessible only to authorized personnel.

Disposal:

  • Dispose of chemical waste and contaminated materials in accordance with all local, state, and federal regulations.[10]

  • Do not dispose of down the drain.[10]

  • Use a licensed professional waste disposal service.[10] Empty containers should be decontaminated and disposed of as hazardous waste.[7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.